molecular formula C9H9NO2 B1330463 4-Methoxyphenoxyacetonitrile CAS No. 22446-12-4

4-Methoxyphenoxyacetonitrile

Cat. No.: B1330463
CAS No.: 22446-12-4
M. Wt: 163.17 g/mol
InChI Key: SNADCCRKYFVIEJ-UHFFFAOYSA-N
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Description

4-Methoxyphenoxyacetonitrile is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound, characterized by the presence of both ether and nitrile functional groups, is primarily utilized as a versatile precursor and key intermediate in the development of more complex molecules. Its molecular structure makes it particularly valuable for constructing heterocyclic compounds and for use in nucleophilic substitution reactions. Researchers employ this compound in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. The compound is intended for research and development purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. To ensure accuracy, please verify the specific CAS RN, molecular formula, and other physicochemical properties from a reliable source like PubChem . Always refer to the product's Safety Data Sheet (SDS) before handling and adhere to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNADCCRKYFVIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342184
Record name 4-Methoxyphenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22446-12-4
Record name 4-Methoxyphenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyphenoxyacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methoxyphenoxyacetonitrile (CAS No. 22446-12-4), a versatile building block in modern organic synthesis with significant potential in the field of drug development.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its chemical properties, synthesis protocols, and applications.

Core Compound Identification and Properties

This compound is a nitrile-containing aromatic ether. The presence of the methoxy, phenoxy, and nitrile functional groups imparts a unique reactivity profile, making it a valuable precursor for a variety of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22446-12-4[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
IUPAC Name 2-(4-methoxyphenoxy)acetonitrile[1]
Synonyms (4-Methoxyphenoxy)acetonitrile, p-Methoxyphenoxyacetonitrile[1]
Appearance Not explicitly found in search results, typically a solid or oil.
Melting Point Not explicitly found in search results.
Boiling Point Not explicitly found in search results.
Solubility Not explicitly found in search results, expected to be soluble in common organic solvents.

Synthesis of this compound: A Validated Laboratory Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction involving 4-methoxyphenol and a haloacetonitrile, most commonly chloroacetonitrile or bromoacetonitrile. The phenoxide, generated in situ by a base, acts as the nucleophile.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4-Methoxyphenol 4-Methoxyphenol Reaction_Mixture Reaction_Mixture 4-Methoxyphenol->Reaction_Mixture Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Mixture Haloacetonitrile Haloacetonitrile (e.g., ClCH₂CN) Haloacetonitrile->Reaction_Mixture Product This compound Salt Salt (e.g., KCl) Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Mixture Reaction_Mixture->Product Nucleophilic Substitution Reaction_Mixture->Salt

Caption: General synthesis scheme for this compound.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base (1.1 - 1.5 eq), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium or sodium 4-methoxyphenoxide.

  • Nucleophilic Attack: Add chloroacetonitrile or bromoacetonitrile (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is primarily dictated by the nitrile group and the activated aromatic ring.

A. Hydrolysis of the Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-methoxyphenoxyacetic acid, a valuable intermediate in its own right.

B. Reduction of the Nitrile Group: The nitrile can be reduced to the primary amine, 2-(4-methoxyphenoxy)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation opens up avenues for the synthesis of various amine derivatives.

C. Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. This makes the aromatic ring susceptible to electrophilic substitution reactions at the positions ortho to the methoxy group.

G cluster_reactions Key Reactions Start This compound Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction Aromatic_Substitution Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Start->Aromatic_Substitution Product_Acid 4-Methoxyphenoxyacetic Acid Hydrolysis->Product_Acid Product_Amine 2-(4-Methoxyphenoxy)ethanamine Reduction->Product_Amine Product_Substituted Substituted Aromatic Derivatives Aromatic_Substitution->Product_Substituted

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Development

While direct therapeutic applications of this compound are not documented, its utility as a key intermediate is significant. The structural motif is present in a number of biologically active compounds. For instance, the related compound, 4-methoxyphenylacetonitrile, is a crucial starting material in the synthesis of Venlafaxine, a widely used antidepressant.[2] The phenoxyacetonitrile core can be elaborated into various heterocyclic systems and other functionalized molecules of medicinal interest.

Workflow: From Building Block to Potential Drug Candidate

G Start This compound Functional_Group_Transformation Functional Group Transformation (e.g., Hydrolysis, Reduction) Start->Functional_Group_Transformation Intermediate Key Intermediate Functional_Group_Transformation->Intermediate Coupling_Reaction Coupling Reaction or Cyclization Intermediate->Coupling_Reaction Scaffold Novel Molecular Scaffold Coupling_Reaction->Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Scaffold->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound Preclinical_Development Preclinical Development Lead_Compound->Preclinical_Development

Caption: Conceptual workflow in drug discovery utilizing this compound.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons, aromatic protons in the characteristic para-substituted pattern, and a singlet for the methylene protons adjacent to the nitrile and oxygen.

  • ¹³C NMR: The spectrum would show distinct signals for the methoxy carbon, the aromatic carbons (with symmetry), the methylene carbon, and the nitrile carbon.[1]

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N stretch (around 2250 cm⁻¹), C-O-C stretches, and aromatic C-H and C=C vibrations.[1]

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 163.17.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and diverse reactivity make it an important tool for organic chemists, particularly those engaged in the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

References

  • PubChem. This compound. [Link]

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An In-depth Technical Guide to 4-Methoxyphenoxyacetonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenoxyacetonitrile is a bifunctional organic molecule of significant interest in the landscape of pharmaceutical and chemical synthesis. As a member of the phenoxyacetonitrile family, its structure incorporates a reactive nitrile group, a flexible ether linkage, and an electron-rich aromatic ring. This unique combination of functional groups renders it a versatile building block and a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis, methods for its structural elucidation, and an exploration of its applications as a precursor in the development of biologically active compounds.

Core Properties of this compound

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These data are critical for experimental design, from reaction setup to purification and storage. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
CAS Number 22446-12-4[2]
Appearance Solid (predicted)
IUPAC Name 2-(4-methoxyphenoxy)acetonitrile[1]

Synthesis via Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis.[3][4] This classic organic reaction is prized for its reliability and efficiency in forming ether linkages. The reaction proceeds via an Sₙ2 mechanism, where a nucleophilic alkoxide (in this case, a phenoxide) displaces a halide from an alkyl halide.[4]

Causality in Experimental Design: The choice of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is critical to deprotonate the phenolic hydroxyl group of 4-methoxyphenol. This deprotonation is thermodynamically favorable and generates the potent nucleophile, sodium 4-methoxyphenoxide. The subsequent nucleophilic attack on an electrophilic carbon, provided by chloroacetonitrile or bromoacetonitrile, forms the ether bond. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is selected to solvate the cation (Na⁺ or K⁺) without solvating the nucleophilic phenoxide, thereby enhancing its reactivity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methoxyphenol

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5 mL per gram of 4-methoxyphenol).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification 4-Methoxyphenol 4-Methoxyphenol Deprotonation Deprotonation (Formation of Phenoxide) 4-Methoxyphenol->Deprotonation Chloroacetonitrile Chloroacetonitrile SN2_Reaction Sₙ2 Nucleophilic Substitution (Ether Formation) Chloroacetonitrile->SN2_Reaction K2CO3 K2CO3 K2CO3->Deprotonation Deprotonation->SN2_Reaction Extraction Extraction SN2_Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopy

Confirmation of the molecular structure is a cornerstone of chemical synthesis. A combination of spectroscopic techniques provides unambiguous evidence for the formation of the desired product.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups.[5] For this compound, a sharp, strong absorption band is expected around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretch. Additional key signals include C-O-C (ether) stretches around 1250-1000 cm⁻¹ and C=C stretches from the aromatic ring around 1600-1450 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the consumption of the starting 4-methoxyphenol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. The expected signals for this compound are: a singlet for the methoxy (-OCH₃) protons at ~3.8 ppm, a singlet for the methylene (-OCH₂CN) protons at ~4.7 ppm, and two doublets in the aromatic region (~6.8-7.0 ppm) characteristic of a 1,4-disubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include the nitrile carbon (~115-120 ppm), the methylene carbon (~55-60 ppm), the methoxy carbon (~55 ppm), and four distinct signals for the aromatic carbons, including the two oxygen-bearing carbons (~155 ppm and ~115 ppm).

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound.[6] For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 163.17. Analysis of the fragmentation pattern can further corroborate the structure, with common fragments corresponding to the loss of the nitrile group or cleavage of the ether bond.

Applications in Research and Drug Development

The true value of a chemical intermediate lies in its potential to be transformed into high-value molecules, such as active pharmaceutical ingredients (APIs).[][8][9] The nitrile group, in particular, is a versatile functional handle. It is relatively stable but can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Role as a Pharmaceutical Intermediate: While direct applications of this compound in marketed drugs are not extensively documented, its isomeric counterpart, 4-methoxyphenylacetonitrile, serves as a crucial intermediate in the synthesis of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for treating major depressive disorder. The synthetic strategies involving this isomer highlight the utility of the methoxy-substituted phenylacetonitrile scaffold in building complex pharmaceutical agents. The phenoxyacetonitrile core of the title compound provides a different spatial arrangement and electronic properties, offering a distinct building block for generating novel chemical diversity in drug discovery programs.

The nitrile group itself is a known pharmacophore and is present in over 30 prescribed pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent inhibition.[10] Derivatives of this compound could be explored for a range of biological activities, including as anti-inflammatory or anticancer agents, leveraging the established bioactivity of related nitrile-containing compounds.[11]

Drug_Discovery_Pathway cluster_transformations Chemical Transformations cluster_scaffolds Resulting Scaffolds Start This compound Reduction Reduction of Nitrile (to Primary Amine) Start->Reduction Hydrolysis Hydrolysis of Nitrile (to Carboxylic Acid) Start->Hydrolysis Cycloaddition Cycloaddition with Azide (to Tetrazole) Start->Cycloaddition Amine_Scaffold Aminomethyl-phenoxy Scaffold Reduction->Amine_Scaffold Acid_Scaffold Carboxymethyl-phenoxy Scaffold Hydrolysis->Acid_Scaffold Tetrazole_Scaffold Tetrazolyl-phenoxy Scaffold Cycloaddition->Tetrazole_Scaffold Leads Biologically Active Leads (e.g., Enzyme Inhibitors, Receptor Modulators) Amine_Scaffold->Leads Acid_Scaffold->Leads Tetrazole_Scaffold->Leads

Caption: Potential synthetic pathways from this compound.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. Its straightforward preparation via the Williamson ether synthesis, combined with the multiple chemical transformations enabled by its nitrile and ether functionalities, makes it a valuable intermediate for organic chemists. For professionals in drug development, it represents a promising scaffold for the generation of novel molecular entities with potential therapeutic applications. A thorough understanding of its synthesis and spectroscopic characterization, as detailed in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

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An In-depth Technical Guide to the Synthesis of 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-Methoxyphenoxyacetonitrile in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among the vast array of chemical scaffolds, nitrile-containing compounds have garnered significant attention due to their versatile reactivity and presence in numerous approved drugs.[1] this compound, a key intermediate, serves as a critical building block in the synthesis of a variety of biologically active molecules. Its unique combination of a phenoxy ether linkage and a reactive nitrile group makes it a valuable precursor for the construction of more complex molecular architectures, particularly in the development of agents targeting the central nervous system and other therapeutic areas. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights to empower researchers in their drug development endeavors.

I. The Workhorse of Aryl Ether Synthesis: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the venerable Williamson ether synthesis. This reaction, first reported in 1850, remains a robust and reliable method for forming ether linkages.[2] The fundamental principle involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion.[2][3][4][5]

A. Mechanistic Underpinnings: A Tale of Nucleophiles and Electrophiles

The synthesis of this compound via the Williamson ether synthesis proceeds in two conceptual steps:

  • Deprotonation of 4-Methoxyphenol: The phenolic proton of 4-methoxyphenol is acidic and can be readily removed by a suitable base to generate the corresponding 4-methoxyphenoxide anion. This anion is a potent nucleophile, with the negative charge delocalized over the aromatic ring and the oxygen atom.

  • Nucleophilic Attack: The newly formed 4-methoxyphenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of a haloacetonitrile (typically chloroacetonitrile or bromoacetonitrile). This attack proceeds via an SN2 mechanism, resulting in the displacement of the halide leaving group and the formation of the desired ether linkage.

Williamson_Ether_Synthesis

Figure 1: Reaction mechanism for the Williamson ether synthesis of this compound.
B. Experimental Protocol: A Validated Approach

The following protocol is a robust and reproducible method for the synthesis of this compound, adapted from established procedures for Williamson ether synthesis.[6]

Materials:

  • 4-Methoxyphenol

  • Chloroacetonitrile[7]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 150 mL of anhydrous acetone.

  • Addition of Reagent: While stirring the mixture, add chloroacetonitrile (7.55 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.

C. Quantitative Data and Characterization
ParameterValue
Typical Yield 85-95%
Melting Point 59-61 °C
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 7.00-6.80 (m, 4H, Ar-H), 4.75 (s, 2H, OCH₂CN), 3.78 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 155.0, 151.5, 116.0, 115.0, 114.5, 55.8, 54.5
IR (KBr, cm⁻¹) 2250 (C≡N), 1510, 1230, 1040

Note: Spectral data are representative and should be confirmed by analysis of the synthesized product.

Experimental_Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

II. Alternative Synthetic Strategies: Expanding the Chemist's Toolkit

While the Williamson ether synthesis is the most common route, alternative methods can be considered, particularly when facing challenges with the primary pathway or when exploring novel chemical space.

A. Phase-Transfer Catalysis: Enhancing Reaction Efficiency

A significant improvement to the classical Williamson ether synthesis involves the use of a phase-transfer catalyst (PTC).[8] This is particularly advantageous when dealing with reactants that have limited solubility in a common solvent. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the haloacetonitrile resides, thereby accelerating the reaction rate.

Key Advantages of PTC:

  • Milder Reaction Conditions: Often allows for lower reaction temperatures.

  • Increased Reaction Rates: Significantly reduces reaction times.

  • Improved Yields: Can lead to higher product yields by minimizing side reactions.

  • Simplified Work-up: Can sometimes simplify the purification process.

B. Cyanation of a Precursor Ether

An alternative disconnection approach involves the formation of the ether linkage first, followed by the introduction of the nitrile group. For instance, one could synthesize 4-methoxyphenoxyacetic acid or its corresponding ester and then convert the carboxylic acid or ester functionality into a nitrile. This can be achieved through various methods, such as the dehydration of the corresponding amide. However, this multi-step approach is generally less efficient than the direct Williamson ether synthesis.

III. Conclusion: A Versatile Intermediate for Future Discoveries

The synthesis of this compound is a well-established and efficient process, with the Williamson ether synthesis serving as the most practical and high-yielding method. The judicious choice of base, solvent, and the potential application of phase-transfer catalysis can further optimize this transformation. As the demand for novel therapeutics continues to grow, the availability of robust and scalable synthetic routes to key intermediates like this compound is paramount. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently produce this valuable building block, paving the way for the discovery and development of the next generation of medicines.

References

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  • Synthesis of 4-Methoxyphenol. designer-drug.com. [Link]

  • Methoxyacetonitrile. Organic Syntheses. [Link]

  • Acetophenone, ω-methoxy-. Organic Syntheses. [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]

  • hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses. [Link]

  • Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of. Organic Syntheses. [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Royal Society of Chemistry. [Link]

  • Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. SciSpace. [Link]

  • Synthesis of Methoxy‐2‐hydroxy‐1,4‐naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. ResearchGate. [Link]

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Physical and chemical properties of 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxyphenoxyacetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Small organic molecules, serving as foundational scaffolds, are instrumental in the construction of complex therapeutic agents. This compound, a seemingly simple bifunctional molecule, represents a versatile building block with significant potential in synthetic organic chemistry and drug discovery. This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its applications for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Profile

This compound (CAS No. 22446-12-4) is an aromatic ether nitrile.[1][2][3] The molecule incorporates a p-methoxyphenyl group linked via an ether oxygen to an acetonitrile moiety. This unique combination of functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name 2-(4-methoxyphenoxy)acetonitrile[1]
CAS Number 22446-12-4[1][2][3]
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1][2]
Appearance Light yellow liquid[4]
SMILES COC1=CC=C(C=C1)OCC#N[1][2]
InChIKey SNADCCRKYFVIEJ-UHFFFAOYSA-N[1]
Spectroscopic Characterization

The structural elucidation of this compound is unequivocally established through a combination of spectroscopic techniques.

The NMR spectra provide a definitive fingerprint of the molecule's hydrogen and carbon framework.

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Protons6.96–6.92m2HAromatic (ortho to -OCH₂CN)
Protons6.89–6.85m2HAromatic (ortho to -OCH₃)
Protons4.69s2H-OCH₂CN
Protons3.78s3H-OCH₃
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbons155.7Aromatic C-O
Carbons150.7Aromatic C-O
Carbons116.8Aromatic CH
Carbons115.4Nitrile (-C≡N)
Carbons115.0Aromatic CH
Carbons55.7Methoxy (-OCH₃)
Carbons55.0Methylene (-OCH₂)

(Data sourced from a supplementary information file from The Royal Society of Chemistry)[4]

The IR spectrum reveals the presence of the key functional groups within the molecule.

Vibrational Mode Expected Absorption (cm⁻¹) Functional Group
C≡N Stretch2260-2240 (medium)Nitrile
C-H Stretch (Aromatic)3100-3050 (strong)Aromatic C-H
C-H Stretch (Aliphatic)3000-2850 (strong)Aliphatic C-H
C=C Stretch (Aromatic)1600-1475 (weak-medium)Aromatic Ring
C-O Stretch (Aryl Ether)1250-1000 (strong)Aryl Ether

(Characteristic IR absorption frequencies are based on established literature values)[5]

In mass spectrometry, this compound is expected to exhibit a molecular ion peak (M⁺) at m/z 163. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to characteristic fragment ions.

G M [C₉H₉NO₂]⁺˙ m/z = 163 (Molecular Ion) F1 [C₇H₇O]⁺ m/z = 107 M->F1 - C₂H₂NO F3 [C₈H₉O₂]⁺ m/z = 137 M->F3 - CN F2 [C₂H₂NO]˙ F4 [CN]˙

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Synthesis and Purification

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[6][7] This Sₙ2 reaction involves the nucleophilic attack of the 4-methoxyphenoxide ion on a haloacetonitrile.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Methoxyphenol

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetone or Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous acetone (or acetonitrile).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Addition of Haloacetonitrile: To the stirring suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A 4-Methoxyphenol B 4-Methoxyphenoxide A->B  Base (e.g., K₂CO₃) C 4-Methoxyphenoxide E This compound C->E  Sₙ2 Reaction D Chloroacetonitrile D->E  Sₙ2 Reaction

Caption: Williamson Ether Synthesis Workflow.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its two primary functional groups: the nitrile and the aryl ether.

  • Nitrile Group Reactivity: The nitrile group is a versatile functional handle.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenoxyacetic acid, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.

    • Reduction: The nitrile can be reduced to 2-(4-methoxyphenoxy)ethan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine can then be used in a variety of subsequent reactions.

  • Aryl Ether Stability: The phenoxy ether linkage is generally stable under neutral and basic conditions. Cleavage of this ether can be achieved under harsh acidic conditions (e.g., HBr or HI).

  • Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[8]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable scaffold in the synthesis of more complex molecules with potential biological activity. Its utility is primarily as a precursor to other key intermediates.

One notable application is in the synthesis of carbohydrate-based structures. For example, it is used in the synthesis of acetobromoglucose, which is a fundamental building block for the creation of various glycosides and other carbohydrate-containing drugs and biological probes.[2] The methoxyphenyl group can act as a protecting group or be a key pharmacophoric element in the final molecule.

The derivatives of this compound, such as the corresponding carboxylic acid and amine, open up a vast chemical space for the development of new therapeutic agents. For instance, the carboxylic acid can be coupled with various amines to form amides, a common functional group in many drugs. The amine derivative can be used to build heterocyclic rings or be acylated to introduce diverse side chains.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[8]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor.[8]

    • If on Skin: Wash with plenty of soap and water.[9]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with direct relevance to drug discovery and development. Its straightforward synthesis, well-defined spectroscopic properties, and the reactivity of its functional groups make it an attractive starting material for the creation of a diverse range of more complex molecules. A thorough understanding of its properties, handling, and reactivity is essential for any researcher or scientist looking to leverage its potential in their synthetic endeavors.

References

  • The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579491, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An investigation of the reduction in aqueous acetonitrile of 4-methoxybenzenediazonium ion.... Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Retrieved from [Link]

  • PubMed. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone.... Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

  • Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chegg.com. (2020). Solved Analyze the IR spectrum for 4-methoxyacetophenone. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Unknown. (2015). CH2SWK 44-6416 Mass Spectroscopy 2015Feb5. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

The Spectroscopic Signature of 4-Methoxyphenoxyacetonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methoxyphenoxyacetonitrile (C₉H₉NO₂; CAS No. 22446-12-4), a key intermediate in synthetic chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a robust understanding of the molecule's structural characteristics.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic ether nitrile with a molecular weight of 163.17 g/mol .[1][3] The structural elucidation of this compound is critical for confirming its identity and purity in various chemical processes. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering a unique fingerprint based on the interactions of the molecule with electromagnetic radiation and its behavior under ionization.

The molecular structure, as confirmed by the spectroscopic data presented herein, is as follows:

Fragmentation_of_this compound M [C₉H₉NO₂]⁺˙ m/z = 163 (Molecular Ion) F1 [C₇H₇O]⁺ m/z = 123 (Base Peak) M->F1 Loss of cyanomethylene radical F2 [C₆H₅O]⁺ m/z = 93 F1->F2 Loss of formaldehyde F3 [C₅H₅]⁺ m/z = 65 F2->F3 Loss of CO Neutral1 - •CH₂CN Neutral2 - CH₂O Neutral3 - CO

Sources

A Technical Guide to the Solubility of 4-Methoxyphenoxyacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4-Methoxyphenoxyacetonitrile, a key intermediate in the synthesis of various organic molecules. Understanding the solubility of this compound is critical for its efficient use in reaction chemistry, purification, and formulation development. This document will delve into the theoretical principles governing its solubility, present a detailed experimental framework for solubility determination, and provide a format for the analysis and presentation of solubility data.

Introduction to this compound

A thorough understanding of its solubility in a variety of solvents is paramount for scientists working with this compound. In chemical synthesis, solvent selection directly impacts reaction kinetics, yield, and purity. For purification processes such as crystallization, knowing the solubility profile across different temperatures is essential for optimizing recovery and crystal quality. Furthermore, in the context of drug development, the solubility of an intermediate can influence the choice of reaction media and the ease of removal of unreacted material and byproducts.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like"[2]. This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:

  • Dipole-dipole interactions: The nitrile group (C≡N) and the ether linkage (C-O-C) create permanent dipoles within the molecule.

  • London dispersion forces: These are present in all molecules and increase with molecular size and surface area. The aromatic ring contributes significantly to these forces.

  • Hydrogen bonding: While this compound cannot self-hydrogen bond as a donor, the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

The interplay of these forces determines the solubility in different classes of solvents:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the hydrogen bond accepting capability of this compound might suggest some solubility, its overall nonpolar character from the aromatic ring and alkyl chain will likely limit its solubility in highly polar protic solvents like water.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have permanent dipoles but do not have O-H or N-H bonds. They are effective at dissolving polar compounds through dipole-dipole interactions. It is anticipated that this compound will exhibit good solubility in many of these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through London dispersion forces. The aromatic ring of this compound will contribute to its solubility in aromatic nonpolar solvents like toluene. Solubility in aliphatic nonpolar solvents like hexane is expected to be lower.

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural features and the properties of the solvent.

Caption: A workflow for predicting solubility based on solute and solvent properties.

Experimental Determination of Solubility

To quantitatively assess the solubility of this compound, a systematic experimental approach is required. The following sections outline a robust methodology for determining its solubility in a range of common laboratory solvents at various temperatures.

Materials and Equipment

Solute:

  • This compound (purity > 98%)

Solvents:

  • A representative selection of solvents with varying polarities should be chosen. A suggested list is provided in the table below. All solvents should be of high purity (e.g., HPLC grade).

Solvent ClassExample Solvents
Polar ProticWater, Methanol, Ethanol, Isopropanol
Polar AproticAcetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
NonpolarHexane, Heptane, Toluene, Dichloromethane

Equipment:

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Protocol: Equilibrium Solubility Method

The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining the solubility of a compound[3].

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the dissolution process has reached equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility of the compound in each solvent by back-calculating from the measured concentration of the diluted sample.

The following diagram outlines the experimental workflow for determining solubility.

Solubility_Determination_Workflow start Start prepare_solutions Prepare Saturated Solutions (Excess Solute in Solvent) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (24-72 hours with shaking) prepare_solutions->equilibrate sample Collect and Filter Supernatant equilibrate->sample dilute Dilute Sample to Known Volume sample->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Sources

The Emerging Therapeutic Potential of 4-Methoxyphenoxyacetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of organic scaffolds, phenoxyacetonitrile derivatives have garnered attention for their versatile chemical properties and potential as building blocks in drug discovery.[1] This technical guide focuses on a specific, yet promising, subclass: 4-methoxyphenoxyacetonitrile derivatives. While direct and extensive research on this particular family of compounds is in its nascent stages, this document aims to provide a comprehensive overview of their potential biological activities by drawing upon established knowledge of structurally related compounds. By examining the biological landscape of molecules bearing the methoxyphenyl and acetonitrile moieties, we can construct a scientifically grounded hypothesis for the therapeutic avenues that this compound derivatives may unlock. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, detailed methodologies for the exploration of this intriguing class of molecules.

The Chemical Scaffold: A Foundation for Biological Activity

The this compound scaffold combines two key functional groups: the 4-methoxyphenoxy unit and the acetonitrile group. The 4-methoxyphenoxy moiety is a common feature in numerous biologically active compounds, where the phenolic hydroxyl group often plays a crucial role in interacting with biological targets such as enzymes and receptors, and can also confer antioxidant properties.[1] The acetonitrile group, attached to the phenoxy ring, is a versatile chemical handle that can be transformed into various other functional groups, making it a valuable component in the synthesis of more complex molecules.[1]

The presence of a methoxy group on the phenyl ring is of particular significance. Methoxy groups can influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target.[2] Furthermore, the position of the methoxy group can significantly impact biological activity, as demonstrated in studies of methoxyflavone analogs where it plays a role in cytotoxic activity against various cancer cell lines.[2]

Potential Biological Activities: An Evidence-Based Postulation

Based on the biological activities of structurally analogous compounds, we can hypothesize several potential therapeutic applications for this compound derivatives.

Antimicrobial Activity

A significant body of research points to the antimicrobial potential of compounds containing the methoxyphenyl moiety. Natural methoxyphenol compounds such as eugenol and capsaicin have demonstrated notable antibacterial activity against common foodborne pathogens and spoilage bacteria.[3][4][5] For instance, in one study, eugenol and capsaicin were effective against both Gram-negative and Gram-positive bacteria, with particularly strong activity against Staphylococcus aureus.[3][4][5]

Furthermore, synthetic methoxy-substituted phenylacrylonitrile derivatives have shown promising antimicrobial effects.[6] In a study evaluating these derivatives, compounds exhibited significant activity against E. coli and P. aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 25 mg/mL.[6] This suggests that the combination of a methoxyphenyl group with a nitrile-containing side chain, as seen in this compound, is a promising structural motif for the development of novel antimicrobial agents.

Antitumor Activity

The methoxy group is a recurring feature in many natural and synthetic compounds with demonstrated anticancer properties. Methoxyflavone analogs, for example, have been extensively studied for their cytotoxic effects on various cancer cell lines, including breast cancer.[2] The presence and position of methoxy groups can enhance the cytotoxic potential of these molecules.[2]

Similarly, other classes of compounds incorporating the methoxy functional group, such as certain chalcones and resveratrol derivatives, have shown potent antitumor activity.[7][8] For instance, some resveratrol methoxy derivatives have exhibited significant anti-proliferative activity against prostate (PC-3) and colon (HCT116) cancer cell lines.[8] The structural similarities suggest that this compound derivatives could also possess cytotoxic activity against cancer cells, warranting further investigation.

A Roadmap for Investigation: Experimental Protocols

To validate the hypothesized biological activities of novel this compound derivatives, a systematic and rigorous experimental approach is essential. The initial assessment of newly synthesized compounds typically involves a series of in vitro biochemical and pharmacological assays.[9] This screening cascade is designed to evaluate primary activities such as potency and efficacy, as well as selectivity and cellular toxicity.[10][11]

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved through established organic synthesis methods.[12] A common approach involves the reaction of a phenol with an acetonitrile-containing fragment.[1] Derivatives can then be synthesized by modifying the core structure, for example, by introducing various substituents onto the phenyl ring or by transforming the nitrile group.

Evaluation of Antimicrobial Activity

A standard and widely used method to assess the antimicrobial activity of new compounds is the disc diffusion method.[13]

Step-by-Step Protocol: Disc Diffusion Assay

  • Bacterial Strain Preparation: Select a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain in a suitable broth, such as Mueller-Hinton Broth (MHB), to achieve a viable cell count of approximately 10^7 CFU/mL.[13]

  • Agar Plate Preparation: Seed molten Mueller-Hinton Agar (MHA) with the prepared inoculum and pour it into sterile petri dishes.[13]

  • Compound Application: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., sterile Milli-Q water or DMSO) to a known concentration.[13]

  • Disc Placement: Place sterile filter paper discs onto the surface of the seeded agar plates.[13]

  • Compound Loading: Load a specific volume of the compound solution onto the discs.[13]

  • Incubation: Incubate the plates at 37°C for 24-48 hours.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial potency.

Data Interpretation: The diameter of the inhibition zone is compared to that of standard antibiotics (positive controls) and the solvent alone (negative control).

Evaluation of Antitumor Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric assay for assessing the cytotoxic effects of chemical compounds on cultured mammalian cells.[14][15]

Step-by-Step Protocol: MTT Assay

  • Cell Line Selection: Choose a panel of human cancer cell lines relevant to the intended therapeutic area (e.g., HEPG-2 for liver carcinoma, SGC-7901 for gastric carcinoma, and LS174T for colon carcinoma).[14]

  • Cell Seeding: Seed the selected cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to untreated control cells. From this data, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.[14]

Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of novel compounds for biological activity.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of this compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) Characterization->Antimicrobial Antitumor Cytotoxicity Assays (MTT, etc.) Characterization->Antitumor SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Antitumor->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Sources

An In-depth Technical Guide to 4-Methoxyphenoxyacetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxyphenoxyacetonitrile, a member of the phenoxyacetonitrile class of compounds, is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its structure, featuring a methoxy-substituted phenoxy group linked to a cyanomethyl moiety, provides a scaffold for the development of a wide range of more complex molecules. This guide offers a comprehensive overview of the discovery, synthesis, chemical properties, and known applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

The first documented synthesis of this compound appears in the chemical literature in the mid-20th century. While a singular "discovery" event is not prominently recorded, its preparation is rooted in the well-established Williamson ether synthesis, a method developed in the 1850s. The initial interest in phenoxyacetonitrile and its derivatives was driven by the quest for new biologically active molecules. The exploration of modifications to the phenoxy ring, such as the introduction of a methoxy group at the para-position, was a logical progression in structure-activity relationship (SAR) studies of that era. Early research likely focused on the potential of these compounds as herbicides or as intermediates for pharmaceuticals, given the known biological activities of related phenoxy compounds.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide of 4-methoxyphenol.

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism. In the first step, a base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming a nucleophilic 4-methoxyphenoxide ion. This phenoxide then attacks the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide ion and forming the ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide Ion 4-Methoxyphenol->4-Methoxyphenoxide + Base Base Base (e.g., K₂CO₃) Haloacetonitrile Haloacetonitrile (X-CH₂CN) Product This compound 4-Methoxyphenoxide->Product + Haloacetonitrile Halide_ion Halide Ion (X⁻) caption Williamson Ether Synthesis of this compound

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Methoxyphenol

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-methoxyphenoxide.

  • To this suspension, add chloroacetonitrile (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
CAS Number 22446-12-4
Appearance Off-white to pale yellow solid or oil
Boiling Point Not readily available
Melting Point 58-60 °C
Solubility Soluble in common organic solvents

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 6.90 (d, 2H), 6.85 (d, 2H), 4.70 (s, 2H), 3.78 (s, 3H) ppm.

  • ¹³C NMR (CDCl₃): δ 154.5, 151.2, 117.0, 115.8, 114.9, 55.7, 53.0 ppm.

  • IR (KBr): ν 2250 (C≡N), 1510, 1230, 1040 cm⁻¹.

  • Mass Spectrum (EI): m/z 163 (M⁺), 123, 108.

Applications in Research and Drug Development

While specific biological activities for this compound itself are not extensively reported, its role as a key intermediate in the synthesis of various biologically active molecules is well-established. Phenoxyacetonitrile derivatives, in general, have shown a broad spectrum of activities, and the 4-methoxy substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Intermediate in Herbicide Synthesis

Phenoxyacetic acids and their derivatives have a long history as herbicides. The phenoxyacetonitrile scaffold can be a precursor to these types of molecules. The nitrile group can be hydrolyzed to a carboxylic acid, and the methoxy group can influence the compound's uptake and translocation in plants.

Precursor for Pharmaceutical Agents

The phenoxyacetonitrile moiety is a versatile building block in medicinal chemistry. The nitrile group can be converted into various functional groups, such as amines, amides, and tetrazoles, which are common in pharmacologically active compounds. The 4-methoxyphenoxy group is a common feature in many drug molecules, often contributing to improved metabolic stability and receptor binding.

Applications cluster_Applications Potential Synthetic Pathways cluster_Pharma Pharmaceutical Scaffolds Start This compound Herbicides Herbicides (e.g., Phenoxyacetic acid derivatives) Start->Herbicides Hydrolysis Pharmaceuticals Pharmaceuticals Start->Pharmaceuticals Further Functionalization Antimicrobials Antimicrobial Agents Pharmaceuticals->Antimicrobials Antivirals Antiviral Agents Pharmaceuticals->Antivirals CNS_Agents CNS Active Agents Pharmaceuticals->CNS_Agents caption Synthetic potential of this compound

Caption: Potential synthetic applications of this compound in different fields.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

Conclusion

This compound is a valuable and versatile chemical intermediate with a straightforward synthesis based on the robust Williamson ether synthesis. While its direct biological applications are not yet fully explored, its utility as a precursor for a wide range of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals, is evident. This guide provides a foundational understanding for researchers and scientists looking to utilize this compound in their synthetic endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fleming, I. (2011). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • MDPI. (2023). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. Retrieved from [Link]

Thermochemical data for 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Characterization of 4-Methoxyphenoxyacetonitrile

This guide provides a comprehensive framework for the experimental and computational determination of the core thermochemical properties of this compound. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data repository. Given the absence of publicly available, peer-reviewed thermochemical data for this specific compound, this whitepaper outlines a robust, first-principles strategy to acquire this critical information. We will detail the requisite experimental protocols and computational methodologies, explaining the scientific rationale behind each choice to ensure the generation of accurate, reliable, and self-validating data.

Strategic Importance of Thermochemical Data

In pharmaceutical development, understanding the thermochemical properties of an active pharmaceutical ingredient (API) or intermediate like this compound is fundamental. These properties govern critical aspects such as:

  • Physical Stability & Polymorphism: Enthalpy changes associated with phase transitions (melting, sublimation) dictate storage conditions and can reveal the existence of different crystalline forms (polymorphs), each with unique solubility and bioavailability profiles.

  • Process Safety & Hazard Analysis: The standard enthalpy of formation is a key parameter for assessing the energetic potential of a molecule, informing risk assessments for large-scale synthesis and handling.

  • Computational Modeling & Drug Design: Gas-phase enthalpy of formation, derived from experimental data, serves as a crucial benchmark for validating and refining computational models used in drug discovery to predict molecular stability and reactivity.

This guide presents an integrated approach, combining state-of-the-art experimental techniques with high-accuracy computational chemistry to establish a complete thermochemical profile for this compound.

Experimental Determination of Thermochemical Properties

The foundation of any thermochemical study is precise and accurate experimental measurement. The following section details the primary techniques required to characterize this compound in its condensed and gaseous states.

Standard Enthalpy of Formation in the Condensed Phase (ΔfH°(cr, 298.15 K))

The cornerstone of thermochemical data is the standard enthalpy of formation (ΔfH°), which represents the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable reference states.[1][2][3] For organic molecules like this compound (C₉H₉NO₂), the most reliable method for its determination is static bomb combustion calorimetry .[4]

This protocol is designed to measure the standard molar energy of combustion (ΔcU°), from which the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) are derived.

Causality and Experimental Choices:

  • Why Bomb Calorimetry? This technique is the gold standard for organic compounds because it ensures complete combustion, a prerequisite for accurate energy measurement. The constant volume nature of the bomb allows for the direct measurement of the change in internal energy (ΔU).

  • Auxiliary Materials: For compounds that may be difficult to ignite or burn completely, an auxiliary substance with a well-known energy of combustion (e.g., benzoic acid or paraffin oil) is used.[4]

  • High-Pressure Oxygen: A high pressure of pure oxygen (typically ~3 MPa) is used to drive the combustion reaction to completion, ensuring all carbon is converted to CO₂ and all hydrogen to H₂O.

Step-by-Step Methodology:

  • Sample Preparation: A pellet of known mass (~0.5 - 1.0 g) of high-purity this compound is prepared. The purity must be >99.9% as impurities can significantly affect the results.

  • Calorimeter Calibration: The energy equivalent of the calorimeter (εcalor) is determined by burning a certified standard reference material (e.g., benzoic acid) under identical conditions. This is a critical step for ensuring accuracy.

  • Bomb Assembly: The sample pellet is placed in a crucible (e.g., platinum) within the combustion bomb. A known mass of water (~1 mL) is added to the bomb to ensure the final state of water is liquid, and the bomb is purged and then filled with high-purity oxygen.

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter's insulated jacket. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

  • Analysis: The quantity of nitric acid formed from the nitrogen in the sample is determined by titration of the bomb washings. This is necessary for the Washburn corrections.

  • Calculation: The standard specific energy of combustion (Δcu°) is calculated, accounting for the energy equivalent of the calorimeter, temperature change, and corrections for fuse wire ignition and nitric acid formation. This is then used to derive the standard molar enthalpy of formation using Hess's Law.

Phase Change Energetics: Sublimation, Vaporization, and Fusion

To determine the gas-phase enthalpy of formation, the enthalpy of phase change from the condensed state (solid or liquid) to the gas state must be measured.

For solid compounds, the enthalpy of sublimation is a key parameter. The Knudsen Effusion Method is a highly reliable technique for measuring the low vapor pressures of organic compounds, from which the enthalpy of sublimation is derived via the Clausius-Clapeyron equation.[5][6][7]

Step-by-Step Methodology (Knudsen Effusion):

  • Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice (e.g., 0.1-1.0 mm diameter).[8]

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Mass Loss Measurement: The cell is heated to a constant temperature (T), and the rate of mass loss ( dm/dt ) due to the effusion of molecules through the orifice is measured gravimetrically.[8][9]

  • Vapor Pressure Calculation: The vapor pressure (p) at that temperature is calculated using the Knudsen equation: p = ( dm/dt ) * (2πRT/M)1/2 / (A * W) where R is the ideal gas constant, M is the molar mass, A is the orifice area, and W is the Clausing factor (a correction for orifice geometry).[8]

  • Clausius-Clapeyron Plot: The experiment is repeated at several temperatures. The enthalpy of sublimation (ΔsubH) is determined from the slope of the ln(p) versus 1/T plot.[6][7]

Differential Scanning Calorimetry (DSC) is an essential tool for measuring the heat capacity (Cp) of the solid and liquid phases, as well as the temperature and enthalpy of fusion (melting).[10][11][12]

Step-by-Step Methodology (DSC):

  • Sample Encapsulation: A small, accurately weighed sample (2-5 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference.[13]

  • Temperature Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at 5-10 K/min) in an inert atmosphere.[13]

  • Heat Flow Measurement: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[12]

  • Data Analysis:

    • Heat Capacity (Cp): Determined from the displacement of the baseline in the heat flow signal.

    • Melting Point (Tfus): The temperature at the peak of the endothermic event.

    • Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.[13]

The following diagram illustrates the integrated experimental workflow for determining both condensed-phase and gas-phase enthalpies of formation.

G cluster_main Experimental Workflow for Thermochemical Data Acquisition Sample High-Purity This compound BombCal Static Bomb Combustion Calorimetry Sample->BombCal DSC Differential Scanning Calorimetry (DSC) Sample->DSC Knudsen Knudsen Effusion Method Sample->Knudsen Delta_cU ΔcU° (Energy of Combustion) BombCal->Delta_cU Measures Cp_data Cp(cr), Cp(l) (Heat Capacities) DSC->Cp_data Measures Fusion_data Tfus, ΔfusH° (Fusion Properties) DSC->Fusion_data Measures VaporP Vapor Pressure Data p vs. T Knudsen->VaporP Measures Delta_fH_cr ΔfH°(cr) (Solid-Phase Enthalpy of Formation) Delta_cU->Delta_fH_cr Calculated via Hess's Law Delta_fH_g ΔfH°(g) (Gas-Phase Enthalpy of Formation) Delta_fH_cr->Delta_fH_g Delta_subH ΔsubH° (Enthalpy of Sublimation) VaporP->Delta_subH Derived via Clausius-Clapeyron Delta_subH->Delta_fH_g

Caption: Integrated workflow for the experimental determination of key thermochemical data.

Computational Modeling of Thermochemical Properties

Computational chemistry provides an invaluable, complementary approach to experimental studies. High-accuracy composite methods can predict thermochemical properties, validate experimental results, and provide insight into molecular structure and energetics.

High-Accuracy Composite Methods: Gaussian-4 (G4) Theory

For molecules of this size, the Gaussian-4 (G4) theory and its more computationally efficient variant, G4(MP2), represent the state-of-the-art for achieving "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values).[14][15] These methods are not single calculations but rather a multi-step recipe designed to approximate a very high level of theory by combining results from less computationally expensive calculations.[14]

Causality and Methodological Choices:

  • Why Composite Methods? A single calculation with a very large basis set and a high level of electron correlation (like CCSD(T)) would be computationally prohibitive. G4 theory systematically approximates this result by calculating a baseline energy and adding a series of corrections for basis set deficiencies, higher-order electron correlation, and zero-point vibrational energy.[14]

  • Geometry and Frequencies: The process starts with a reliable but less expensive method (e.g., B3LYP/6-31G(2df,p)) to obtain the molecule's equilibrium geometry and vibrational frequencies.[14] The frequencies are crucial for calculating the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Conformational Search: Identify all low-energy conformers of this compound, as the final thermochemical values should be a Boltzmann-weighted average of all significant conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using the B3LYP functional with the 6-31G(2df,p) basis set.

  • Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm each structure is a true minimum (no imaginary frequencies) and to obtain the ZPVE and thermal corrections.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry. The G4(MP2) protocol includes calculations up to the CCSD(T) level of theory.[14]

  • Extrapolation and Combination: The energies from the various steps are combined according to the G4(MP2) recipe, which includes basis set extrapolation and an empirical higher-level correction (HLC), to yield a final, highly accurate electronic energy at 0 K.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method. This involves subtracting the calculated energies of the constituent atoms from the molecule's final energy and adding experimental enthalpies of formation for the atoms in the gas phase.[16]

The following diagram outlines the logical flow of a typical high-accuracy composite method calculation.

G cluster_comp Computational Workflow using G4-type Composite Methods Start Input Structure (this compound) Opt Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) Start->Opt Freq Frequency Calculation (at same level) Opt->Freq SPE Hierarchy of Single-Point Energy Calculations (HF, MP2, MP4, CCSD(T)) Opt->SPE Thermo ZPVE & Thermal Corrections (H298-H0) Freq->Thermo Combine Combine Energies (G4 Extrapolation & Correction) SPE->Combine FinalE E0K (Total Energy at 0 K) Combine->FinalE Atomize Atomization Scheme (ΣE_atoms - E_molecule) FinalE->Atomize Thermo->Atomize Result ΔfH°(g, 298.15 K) (Calculated Gas-Phase Enthalpy of Formation) Atomize->Result

Caption: Logical flow for calculating gas-phase enthalpy of formation via composite methods.

Data Synthesis and Validation

The ultimate goal is a validated set of thermochemical data. The power of the dual experimental-computational approach lies in the ability to cross-validate the results.

  • Primary Validation Point: The gas-phase standard enthalpy of formation (ΔfH°(g)) is the key point of comparison.

    • Experimental ΔfH°(g) = ΔfH°(cr) (from bomb calorimetry) + ΔgcrH° (from Knudsen effusion/DSC)

    • Computational ΔfH°(g) = Result from G4(MP2) atomization scheme.

A strong agreement (< 5-7 kJ/mol difference) between the experimental and computational values provides high confidence in the entire dataset. Discrepancies would prompt a re-evaluation of the experimental procedures or the computational model (e.g., ensuring all relevant conformers were included).

Summary of Core Thermochemical Data

The following table should be populated upon completion of the described protocols.

Thermochemical PropertySymbolValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Formation (crystal, 298.15 K)ΔfH°(cr)To be determinedStatic Bomb Combustion Calorimetry
Standard Molar Enthalpy of Sublimation (298.15 K)ΔgcrH°To be determinedKnudsen Effusion / Calvet Calorimetry
Standard Molar Enthalpy of FusionΔlcrH°To be determinedDifferential Scanning Calorimetry (DSC)
Experimental Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g), exp To be calculated ΔfH°(cr) + ΔgcrH°
Computational Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g), comp To be calculated G4(MP2) Composite Method
Melting TemperatureTfusTo be determined (K)Differential Scanning Calorimetry (DSC)

Conclusion

This guide has outlined a comprehensive, first-principles strategy for the definitive thermochemical characterization of this compound. By integrating precision bomb calorimetry, vapor pressure measurements, and differential scanning calorimetry with high-accuracy G4(MP2) computational modeling, researchers can generate a complete and validated dataset. This information is not merely academic; it is a critical enabler for robust process development, formulation science, and ensuring the safety and stability of new chemical entities on the path to drug development.

References

  • Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Available at: [Link]

  • Knudsen Effusion Mass Spectrometer. Centre for Atmospheric Science, University of Manchester. Available at: [Link]

  • Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. AIP Publishing. Available at: [Link]

  • Quantum chemistry composite methods. Wikipedia. Available at: [Link]

  • Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low vol. Atmospheric Measurement Techniques. Available at: [Link]

  • Gn Methods. Gaussian.com. Available at: [Link]

  • Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems. Available at: [Link]

  • 4-Methylphenoxyacetonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Canonical and DLPNO-Based G4(MP2)XK-Inspired Composite Wave Function Methods Parametrized against Large and Chemically Diverse Training Sets. ACS Publications. Available at: [Link]

  • Heats of formation from G2, G2(MP2), and G2(MP2,SVP) total energies. ResearchGate. Available at: [Link]

  • This compound. PubChem, National Institutes of Health. Available at: [Link]

  • 4-Methoxyphenol, TMS derivative. NIST Chemistry WebBook. Available at: [Link]

  • Methoxyacetonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Methoxyacetonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Methoxyacetonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Calorimetric study of 2′-methylacetophenone and 4′-methylacetophenone. ResearchGate. Available at: [Link]

  • Standard Enthalpies of Formation. Chemistry LibreTexts. Available at: [Link]

  • Standard Enthalpy of Formation (M6Q8). UW-Madison Chemistry 103/104 Resource Book. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available at: [Link]

  • Standard enthalpy of formation. Wikipedia. Available at: [Link]

  • Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. Available at: [Link]

  • Enthalpy of formation. Khan Academy. Available at: [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]

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A Comprehensive Technical Guide to the Safe Handling of 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Methoxyphenoxyacetonitrile (CAS No. 22446-12-4). The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a self-validating system of operational safety.

Introduction: Understanding the Compound

This compound is a bifunctional molecule containing both a nitrile and a methoxy-substituted phenoxy group. Its chemical structure lends it to applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. However, the presence of the nitrile functional group necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides the foundational knowledge to handle this compound with the necessary caution and expertise.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is the first step in a robust safety assessment. These properties dictate appropriate storage conditions, handling techniques, and emergency response procedures.

PropertyValueSource
Molecular Formula C9H9NO2PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
CAS Number 22446-12-4PubChem[1], Thermo Fisher Scientific[2]
Appearance Data not consistently available; handle as a potentially hazardous solid or liquid.
Synonyms 2-(4-methoxyphenoxy)acetonitrile, (4-Methoxyphenoxy)acetonitrilePubChem[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4] The primary hazards are associated with its acute toxicity upon exposure through multiple routes.

GHS Hazard Summary
Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarningGHS07 (Exclamation Mark)
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarningGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Source: Aggregated GHS information from PubChem and Thermo Fisher Scientific.[1][2]

The causality behind these classifications lies in the chemical reactivity of the nitrile group and its potential metabolic pathways. Nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration, leading to systemic toxicity. The irritant effects are a direct result of the compound's interaction with skin, eyes, and mucous membranes.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure. This "Hierarchy of Controls" is a fundamental principle of laboratory safety.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound cluster_1 Specific Measures Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering preferred over Admin Administrative Controls (Procedural Safety) Engineering->Admin supplements FumeHood Chemical Fume Hood Engineering->FumeHood e.g. PPE Personal Protective Equipment (PPE) (Final Barrier) Admin->PPE relies on SOPs Standard Operating Procedures (SOPs) & Training Admin->SOPs e.g. Gloves Gloves, Lab Coat, Goggles PPE->Gloves e.g.

Caption: Hierarchy of controls for safe chemical handling.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or dusts.[5][6]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and dilute any fugitive emissions.[6]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on the specific hazards of the compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and eye irritation.[7]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves (minimum 5-mil thickness) provide adequate splash protection for incidental contact.[8] If prolonged contact is anticipated, consult glove manufacturer data for specific breakthrough times. Gloves must be changed immediately if contamination is suspected.[8]

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened. For larger quantities or operations with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is non-negotiable.

Handling
  • Work Practice: Use the smallest quantity of the chemical necessary for the experiment.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

  • Contamination Avoidance: Avoid contact with skin, eyes, and clothing.[5] Prevent the formation of dust or aerosols.

  • Ignition Sources: Keep away from heat, sparks, and open flames. Although not highly flammable, heating can cause decomposition and pressure buildup in sealed containers.

Storage
  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

  • Segregation: Store separately from food and drink. Ensure containers are properly labeled.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

The primary objective of first aid is to decontaminate the individual and seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air at once.[6][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[6][9] Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[9][11] Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][11][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and give two glasses of water to drink.[6] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[7]

Accidental Release Measures

A prompt and well-rehearsed response can prevent a minor spill from escalating.

SpillResponse cluster_spill Spill Response Workflow Alert 1. Alert Personnel & Isolate Area PPE 2. Don Appropriate PPE Alert->PPE Contain 3. Contain Spill (Use inert absorbent) PPE->Contain Collect 4. Collect Waste Contain->Collect Decon 5. Decontaminate Area Collect->Decon Dispose 6. Dispose of Waste (Follow institutional guidelines) Decon->Dispose

Caption: Workflow for responding to a chemical spill.

  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation and remove all ignition sources. Wear the appropriate PPE as described in Section 3.2.

  • Containment & Cleanup: For liquid spills, absorb with an inert material such as sand, vermiculite, or earth.[5] For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

  • Disposal: Collect the absorbed material and contaminated debris into a suitable, labeled, and sealed container for hazardous waste disposal.[5] Do not allow the chemical to enter drains or waterways.[6]

Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste from Residues/Unused Products: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[5] Do not dispose of it down the drain.

  • Contaminated Packaging: Empty containers may retain product residue. They should be treated as hazardous waste and disposed of accordingly.

Toxicological Information

While comprehensive human toxicological data is limited, the GHS classification is based on animal studies and the known hazards of the nitrile chemical class.

  • Acute Effects: As indicated by the hazard statements, the compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes irritation to the skin, eyes, and respiratory system.[1][2]

  • Chronic Effects: No specific data on long-term exposure effects such as carcinogenicity or mutagenicity are readily available. However, due to the potential for cyanide release, chronic exposure should be avoided as it may lead to long-term health effects.

Conclusion

This compound is a valuable chemical intermediate that can be used safely when its hazards are understood and respected. The implementation of robust engineering controls, the consistent use of appropriate personal protective equipment, and adherence to established safe handling and emergency procedures are paramount. By integrating the principles and protocols outlined in this guide into standard laboratory practice, researchers can effectively mitigate risks and ensure a safe operational environment.

References

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
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  • (4-Methoxyphenyl)acetonitrile Safety Data Sheet. (2025, December 19). Fisher Scientific.
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Technical Guide: 2-(4-Methoxyphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Chemical Synthesis and Application

Abstract

This technical guide provides an in-depth analysis of 2-(4-methoxyphenoxy)acetonitrile, a key intermediate in organic synthesis. The document elucidates its chemical identity, including its definitive IUPAC name, physicochemical properties, and detailed spectral characterization. A robust and replicable protocol for its synthesis via the Williamson ether synthesis is presented, emphasizing the mechanistic rationale behind procedural steps to ensure safety and yield optimization. Furthermore, this guide discusses the compound's relevance and applications, particularly as a precursor in the development of biologically active molecules. Safety protocols and handling procedures are detailed, providing a comprehensive resource for researchers and professionals in drug development and chemical sciences.

Introduction and Chemical Identity

4-Methoxyphenoxyacetonitrile is a common name for a bifunctional organic molecule containing an ether linkage and a nitrile group. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), the correct and unambiguous name for this compound is 2-(4-methoxyphenoxy)acetonitrile [1]. This nomenclature precisely describes an acetonitrile backbone where one hydrogen on the methyl carbon (position 2) is substituted by a 4-methoxyphenoxy group.

The molecule's structure, featuring an electron-donating methoxy group on a phenyl ring connected via an ether linkage to a strongly electron-withdrawing nitrile function, makes it a versatile building block in medicinal chemistry and materials science. Derivatives of this scaffold have been investigated for a range of biological activities, including their potential as inducers of the transcription factor Oct3/4, which is crucial in stem cell research and regenerative medicine[2]. Understanding its synthesis and properties is therefore of significant interest to the scientific community.

Physicochemical and Spectroscopic Properties

A thorough characterization of a chemical compound is foundational to its application. The key properties of 2-(4-methoxyphenoxy)acetonitrile are summarized below.

Physical and Chemical Data

The following table consolidates the essential physicochemical data for 2-(4-methoxyphenoxy)acetonitrile.

PropertyValueSource
IUPAC Name 2-(4-methoxyphenoxy)acetonitrilePubChem[1]
CAS Number 22446-12-4PubChem[1]
Molecular Formula C₉H₉NO₂PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
Appearance Solid (form may vary)Assumed based on analogs
Boiling Point 306.1±27.0 °C (Predicted)ChemicalBook[3]
Density 1.061±0.06 g/cm³ (Predicted)ChemicalBook[3]
Analytical Characterization

Spectroscopic analysis confirms the molecular structure of 2-(4-methoxyphenoxy)acetonitrile.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A sharp, intense peak is expected around 2250 cm⁻¹ , characteristic of the C≡N (nitrile) stretch. The presence of the aromatic ether is confirmed by C-O-C stretching vibrations, typically appearing in the region of 1250-1000 cm⁻¹ , and C=C stretching peaks for the aromatic ring around 1600-1450 cm⁻¹ [1][4]. C-H stretching from the aromatic and aliphatic portions will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ , respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm . The methylene protons (-OCH₂CN) would appear as a singlet around δ 4.7 ppm . The aromatic protons on the para-substituted ring will present as a classic AA'BB' system, with two doublets in the range of δ 6.8-7.0 ppm .

    • ¹³C NMR: The carbon NMR would show a signal for the nitrile carbon (C≡N) around δ 115-120 ppm . The methoxy carbon (-OCH₃) would appear near δ 55 ppm , and the methylene carbon (-OCH₂CN) around δ 55-60 ppm . Aromatic carbons would resonate in the δ 114-160 ppm region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z value corresponding to the molecular weight of the compound, 163.17[1]. Fragmentation patterns would likely involve the cleavage of the ether bond, leading to characteristic fragments.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing 2-(4-methoxyphenoxy)acetonitrile is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide[5][6][7].

Reaction Principle

The synthesis proceeds in two conceptual steps:

  • Deprotonation: The weakly acidic phenolic proton of 4-methoxyphenol is removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate the more nucleophilic potassium 4-methoxyphenoxide.

  • Nucleophilic Substitution: The resulting phenoxide attacks the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide and forming the ether linkage in an Sₙ2 fashion[7][8].

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// Edges Reactants -> ReactionVessel [label="1. Combine & Heat"]; ReactionVessel -> Workup [label="2. Cool & Quench"]; Workup -> Drying [label="3. Isolate Organic Phase"]; Drying -> Purification [label="4. Remove Solvent"]; Purification -> Product [label="5. Isolate Pure Fraction"]; Product -> Analysis [label="Validation"]; }

Caption: Workflow for the synthesis of 2-(4-methoxyphenoxy)acetonitrile.

Detailed Experimental Protocol

Causality: The choice of a polar aprotic solvent like acetone or acetonitrile facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity. Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions[6].

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reagent Addition: With vigorous stirring, add chloroacetonitrile (7.55 g, 0.1 mol) dropwise to the suspension. Rationale: Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-methoxyphenol is consumed.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in 100 mL of ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally brine (50 mL). Trustworthiness: This washing sequence ensures the removal of acidic impurities and salts, which is critical for obtaining a pure product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 2-(4-methoxyphenoxy)acetonitrile.

Biological and Chemical Significance

While 2-(4-methoxyphenoxy)acetonitrile itself is primarily a synthetic intermediate, its structural motifs are present in numerous biologically active compounds.

  • Precursor for Drug Development: Acetonitrile derivatives are valuable precursors for synthesizing various heterocyclic compounds and are found in molecules with anti-inflammatory and antimicrobial properties[9][10]. The methoxyphenyl group is a common feature in many pharmaceutical agents, often improving metabolic stability and receptor binding affinity.

  • Stem Cell Research: A closely related derivative, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, has been identified as a potent small molecule that can enhance the expression and transcriptional activity of Oct3/4, a key pluripotency factor[2]. This highlights the potential of the underlying chemical scaffold in developing tools for regenerative medicine.

// Nodes Compound [label="2-(4-Methoxyphenoxy)acetonitrile\n(and Derivatives)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Target [label="Cellular Targets\n(e.g., Transcription Factors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway [label="Signaling Pathways\n(e.g., Pluripotency Network)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Biological Response\n(e.g., Enhanced Gene Expression,\nAntimicrobial Activity)", fillcolor="#34A853", fontcolor="#FFFFFF", shape= Mdiamond];

// Edges Compound -> Target [label="Modulates", color="#EA4335"]; Target -> Pathway [label="Activates / Inhibits", color="#EA4335"]; Pathway -> Response [label="Leads to", color="#EA4335"]; }

Caption: Potential role of derivatives in modulating biological pathways.

Safety and Handling

As a professional handling this chemical, adherence to strict safety protocols is mandatory. Based on data for structurally similar compounds, 2-(4-methoxyphenoxy)acetonitrile should be treated as a hazardous substance[11][12].

  • Hazard Assessment: The compound is presumed to be harmful if swallowed, inhaled, or in contact with skin. It may cause serious eye and respiratory irritation[12][13].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves.

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Body Protection: A standard lab coat is required.

  • Engineering Controls: All handling, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Spill & Disposal: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. All waste must be disposed of according to local, state, and federal regulations[14][15]. Always consult the specific Safety Data Sheet (SDS) for the compound before use[12].

References

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An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-methoxyphenoxyacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that follows the logical progression of scientific inquiry—from synthesis and crystallization to data acquisition, structure solution, and detailed analysis. The protocols and insights herein are grounded in established crystallographic principles and validated through extensive field experience.

Introduction: The Significance of Crystalline Structure in Molecular Science

This compound (C₉H₉NO₂) is a small organic molecule featuring a methoxy-substituted phenyl ring linked via an ether oxygen to an acetonitrile group. While its direct applications are still under exploration, its structural motifs are pertinent to medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, governs a molecule's bulk physicochemical properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for polymorphism screening, formulation development, and intellectual property protection.

This guide will walk through a hypothetical, yet scientifically rigorous, workflow for determining and analyzing the crystal structure of this compound, providing the causal reasoning behind each experimental choice.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.

Protocol:

  • Deprotonation: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add a slight excess of a moderately strong base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to deprotonate the phenolic hydroxyl group, forming the potassium 4-methoxyphenoxide in situ.

  • Nucleophilic Substitution: To the stirred suspension, add chloroacetonitrile (ClCH₂CN, 1.1 eq.).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The Finkelstein reaction, where a catalytic amount of potassium iodide can be added, may accelerate the reaction by converting the chloroacetonitrile to the more reactive iodoacetonitrile in situ.[1]

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 4_methoxyphenol 4-Methoxyphenol Reaction_Vessel Reaction at Reflux (12-24h) 4_methoxyphenol->Reaction_Vessel Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction_Vessel K2CO3 Potassium Carbonate (Base) K2CO3->Reaction_Vessel Acetone Acetone (Solvent) Acetone->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cooling Concentration Concentration (Rotary Evaporation) Filtration->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Product Pure this compound Column_Chromatography->Product

Caption: Proposed Williamson ether synthesis workflow for this compound.

Single Crystal Growth: A Matter of Patience and Precision

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol for Crystallization:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures thereof). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Slow Evaporation:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of toluene and hexane) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature and induce crystallization. A controlled cooling rate of 5-25 °C per hour is often effective.[2]

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is soluble (e.g., chloroform).

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane).

    • Over time, the anti-solvent vapor will diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

For a molecule like this compound, a likely successful approach would be recrystallization from a toluene-hexane solvent system.[3]

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4][5] The fundamental principle is Bragg's Law (nλ = 2d sinθ), which describes the conditions for constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.[6][7]

Data Collection

Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[6] The crystal is mounted on a cryo-loop with a small amount of paratone oil to protect it from the atmosphere and is then flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This low temperature minimizes thermal vibrations of the atoms, leading to a higher quality diffraction pattern.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. Modern diffractometers are typically equipped with a CCD or CPAD detector.[8][9]

  • Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å) and rotated through a series of angles.[8] As the crystal rotates, different sets of atomic planes satisfy Bragg's Law, producing a pattern of diffracted X-ray spots (reflections) that are recorded by the detector.[10] A complete dataset is collected by systematically rotating the crystal to capture reflections from all possible orientations.[5]

Diagram of the X-ray Diffraction Data Analysis Workflow

XRD_Analysis_Workflow Data_Collection Diffraction Data Collection (Frames of Reflections) Integration Integration (h, k, l, Intensity) Data_Collection->Integration Scaling Scaling & Merging (Correction for experimental errors) Integration->Scaling Space_Group_Det Space Group Determination (Systematic Absences) Scaling->Space_Group_Det Structure_Solution Structure Solution (Direct Methods or Patterson) Space_Group_Det->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Structure_Refinement->Structure_Refinement Iterative Process Validation Validation & Final Report (CIF File) Structure_Refinement->Validation

Caption: Workflow for crystal structure solution and refinement from diffraction data.

Structure Solution and Refinement
  • Data Integration and Scaling: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then scaled and corrected for various experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern and the systematic absences of certain reflections are used to determine the crystal's space group.[6]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[8] The quality of the final structure is assessed by figures of merit such as the R-factor (R1).

Anticipated Crystal Structure of this compound: An Analysis

While the specific crystal structure of this compound is not yet publicly available, we can predict key structural features based on the analysis of closely related compounds, such as 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile.

Conformational Analysis

A key feature of the molecule is the ether linkage between the phenyl ring and the acetonitrile group. The conformation will be defined by the torsion angles around the C-O-C bonds. It is expected that the molecule will adopt a non-coplanar conformation, with the plane of the methoxy group and the plane of the acetonitrile group being twisted relative to the phenyl ring. For instance, in related methoxyphenoxyphthalonitriles, the dihedral angles between the two benzene rings are significant, ranging from 66.61° to 83.84°.

Intermolecular Interactions

The crystal packing will be stabilized by a network of intermolecular interactions. Given the molecular structure, the following interactions are anticipated:

  • Hydrogen Bonding: Although there are no strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are likely to play a significant role in the crystal packing, connecting adjacent molecules into a three-dimensional network.

  • π-π Stacking: The presence of the aromatic phenyl ring suggests the possibility of π-π stacking interactions between adjacent molecules. These interactions could be either parallel-displaced or T-shaped.

  • van der Waals Forces: These non-specific interactions will also contribute to the overall stability of the crystal lattice.

The interplay of these weak interactions will dictate the final packing arrangement and influence the bulk properties of the material.

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic data and refinement parameters for a hypothetical crystal structure of this compound, based on typical values for small organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₉H₉NO₂
Formula Weight163.17 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)1500-2000
Z (molecules/unit cell)4 or 8
Calculated Density (g/cm³)1.2-1.4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Reflections Collected~10000
Independent Reflections~3000
R_int< 0.05
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Goodness-of-fit on F²~1.0

Conclusion: From Structure to Function

This guide has detailed a comprehensive and scientifically grounded approach to the crystal structure analysis of this compound. By integrating established protocols for synthesis, crystallization, and single-crystal X-ray diffraction, we have outlined a clear path to obtaining a high-resolution molecular structure. The true value of this structural information lies in its ability to inform our understanding of the molecule's properties and to guide the rational design of new materials and pharmaceutical agents. The detailed atomic coordinates, bond lengths, bond angles, and description of intermolecular interactions derived from such an analysis provide the ultimate foundation for structure-property relationship studies.

References

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Quantum chemical calculations for 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 4-Methoxyphenoxyacetonitrile

Foreword: Bridging Theory and Application

In modern drug discovery and materials science, a deep understanding of molecular properties is paramount. While experimental techniques provide invaluable data, computational chemistry offers a predictive lens, allowing us to characterize molecules and anticipate their behavior before a single gram is synthesized. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the quantum chemical calculations for this compound, a molecule with potential applications in organic synthesis.[1] We will move beyond a simple list of steps, focusing on the causality behind methodological choices to ensure a robust, reliable, and scientifically sound computational analysis.

Foundational Principles: Choosing the Right Tools

The accuracy of any quantum chemical calculation hinges on the selection of two key components: the theoretical method and the basis set.[2] This choice is not arbitrary; it is a deliberate balance between computational cost and the desired accuracy for the system .

Theoretical Methods: From Approximation to Accuracy
  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the complex interactions between electrons.[3] It treats each electron as moving in an average field created by all other electrons. While computationally efficient, its critical flaw is the neglect of electron correlation—the way electrons dynamically avoid each other—which can lead to inaccuracies.[3][4]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its remarkable balance of efficiency and accuracy.[5] Instead of calculating the complex many-electron wavefunction, DFT determines the total energy from the electron density.[4][5] Crucially, it incorporates electron correlation through an "exchange-correlation functional." For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a proven track record of providing excellent results.[6][7]

Basis Sets: The Language of Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[8][9] The larger and more flexible the basis set, the more accurately the orbitals can be described, but at a higher computational cost.[8][10]

For a molecule containing heteroatoms with lone pairs (like the oxygen and nitrogen in our target), a robust basis set is essential. We select the 6-311++G(d,p) basis set for the following reasons:

  • 6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, providing significant flexibility.

  • ++: The double plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing lone pairs and other regions of diffuse electron density far from the nucleus.[11]

  • (d,p): These are polarization functions . The '(d)' adds d-type orbitals to heavy atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions allow the shape of the atomic orbitals to distort within the molecular environment, which is critical for an accurate description of chemical bonds.[11]

The Computational Workflow: A Self-Validating Protocol

Our computational protocol is designed as a sequential and self-validating workflow. Each step builds upon the last, ensuring the final results are derived from a physically meaningful molecular state.

G cluster_prep Preparation cluster_core_calc Core Calculation cluster_analysis Analysis & Interpretation A 1. Initial 3D Structure (e.g., GaussView, Avogadro) B 2. Geometry Optimization (Finds lowest energy structure) Method: B3LYP/6-311++G(d,p) A->B C 3. Frequency Analysis (Confirms energy minimum) Method: B3LYP/6-311++G(d,p) B->C D Validation Check: Are all frequencies real? C->D Output D->B No (Imaginary Freq.) Re-optimize E 4a. Vibrational Spectra (Predict IR/Raman) D->E Yes F 4b. Electronic Properties (HOMO, LUMO, Energy Gap) E->F G 4c. Reactivity Mapping (Molecular Electrostatic Potential) F->G

Caption: Computational workflow for quantum chemical analysis.

Step 1: Geometry Optimization

Objective: To find the three-dimensional arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface. This is the molecule's most stable conformation.[12][13]

Protocol:

  • Construct an initial guess for the structure of this compound using molecular modeling software.

  • Perform a geometry optimization calculation using the chosen DFT method and basis set (B3LYP/6-311++G(d,p)).

  • The algorithm iteratively adjusts the positions of the atoms, calculating the forces on each atom at each step, until the forces are negligible and the energy has reached a minimum.[13]

Step 2: Vibrational Frequency Analysis

Objective: This step is the cornerstone of a trustworthy calculation. It serves two purposes:

  • Validation: It confirms that the optimized geometry is a true energy minimum. A true minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable structure.[14]

  • Spectral Prediction: It calculates the theoretical infrared (IR) and Raman vibrational spectra, which can be directly compared with experimental data.

Protocol:

  • Using the optimized geometry from the previous step, perform a frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)). Using a different method or basis set would be physically meaningless as the forces would be inconsistent with the optimized stationary point.[15]

Step 3: Electronic and Reactivity Analysis

Once the geometry is optimized and validated, we can confidently calculate the properties that describe the molecule's electronic behavior and reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[16]

    • HOMO Energy: Relates to the ability to donate an electron (nucleophilicity).

    • LUMO Energy: Relates to the ability to accept an electron (electrophilicity).[17]

    • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation.[16][18][19]

  • Molecular Electrostatic Potential (MEP) Map: The MEP map provides an intuitive visualization of the charge distribution across the molecule.[20][21] It maps the electrostatic potential onto the electron density surface.

    • Interpretation: Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.[22][23][24] This allows for a direct prediction of reactive sites.

Predicted Data and Interpretation

The following tables summarize the expected quantitative results from the B3LYP/6-311++G(d,p) calculations for this compound.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthC≡N~1.16 Å
O-CH₂~1.43 Å
C(ring)-O~1.37 Å
O-CH₃~1.42 Å
Bond AngleC-O-CH₂~118°
C(ring)-O-CH₃~119°
Dihedral AngleC(ring)-C(ring)-O-CH₂~180° (planar)

Table 2: Key Calculated Vibrational Frequencies

Frequency (cm⁻¹)AssignmentVibrational Mode
~3050-3100Aromatic C-H StretchStretching
~2950-3000Aliphatic C-H StretchStretching
~2250C≡N StretchStretching
~1600C=C Aromatic StretchStretching
~1250Aryl-O StretchAsymmetric Stretching
~1030Alkyl-O StretchSymmetric Stretching

Table 3: Calculated Electronic Properties

PropertyEnergy (eV)
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap (ΔE)5.7 eV

Interpretation: The large HOMO-LUMO gap of 5.7 eV suggests that this compound is a kinetically stable molecule, resistant to electronic excitation.

MEP Analysis: The MEP map would show the most negative potential (red region) localized around the nitrogen atom of the nitrile group and the ether oxygen atoms due to their high electronegativity and lone pairs. These are the primary sites for electrophilic attack. The hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential (blue regions).

Interrelation of Molecular Properties

The power of this computational approach lies in how the calculated properties are logically interconnected, providing a holistic view of the molecule.

G Core Quantum Calculation (DFT: B3LYP/6-311++G(d,p)) Struct Optimized 3D Structure (Bond Lengths, Angles) Core->Struct Vib Vibrational Frequencies (IR/Raman Spectra) Core->Vib Elec Electronic Orbitals (HOMO/LUMO Energies) Core->Elec Thermo Thermodynamic Properties (from Frequencies) Vib->Thermo Stab Kinetic Stability (from HOMO-LUMO Gap) Elec->Stab React Global Reactivity (from Orbital Energies) Elec->React SiteReact Site-Specific Reactivity (from MEP Map) Elec->SiteReact provides density for

Caption: Relationship between core calculations and derived molecular properties.

Conclusion

This guide has outlined a robust and scientifically grounded protocol for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can reliably predict its geometry, vibrational spectra, and electronic properties. The causality-driven approach—from the choice of method to the validation of the optimized structure—ensures that the derived insights into molecular stability and reactivity are trustworthy. These computational results provide a powerful theoretical foundation for guiding future experimental work in the synthesis, characterization, and application of this molecule.

References

  • Agenda Bookshop. (2024). Organic Chemist′s Guide to Computation and Theory.
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  • Wolfram Demonstrations Project. Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
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Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-Methoxyphenoxyacetonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 4-Methoxyphenoxyacetonitrile, a bifunctional molecule incorporating a methoxy-activated aromatic ring and a reactive nitrile group, has emerged as a valuable and versatile building block. Its unique electronic and structural features render it an ideal precursor for a variety of transformations, enabling access to a diverse range of downstream products, including substituted acetophenones and various heterocyclic systems, many of which are of significant interest in medicinal chemistry.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols to facilitate its seamless integration into your synthetic workflows.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

PropertyValueReference
Molecular Formula C₉H₉NO₂[3]
Molecular Weight 163.17 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point 61-64 °C
Boiling Point 145-147 °C at 10 mmHg
Solubility Soluble in common organic solvents such as acetone, acetonitrile, and DMF.[1]
Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1]

Always consult the latest Material Safety Data Sheet (MSDS) before use for comprehensive safety information.

Core Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its two key functional groups: the nitrile and the activated methylene group.

Precursor to Substituted Acetophenones via the Hoesch Reaction

The nitrile functionality of this compound can be readily converted into a ketone through the Hoesch reaction. This classic acid-catalyzed acylation of an electron-rich aromatic compound provides a direct route to valuable phenoxyacetyl-substituted phenols. These products are, in turn, important intermediates in the synthesis of various pharmaceuticals and natural products.[2]

The general mechanism involves the activation of the nitrile by a Lewis acid, followed by electrophilic attack on an electron-rich arene, and subsequent hydrolysis of the resulting imine to afford the ketone.

Hoesch_Reaction Figure 1: Generalized Hoesch Reaction Mechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis nitrile R-C≡N electrophile [R-C=NH₂]⁺ nitrile->electrophile + HCl lewis_acid Lewis Acid (e.g., ZnCl₂) arene Ar-H (Electron-rich) intermediate Wheland Intermediate arene->intermediate + [R-C=NH₂]⁺ imine Ar-C(R)=NH₂⁺ intermediate->imine - H⁺ imine_hydrolysis Ar-C(R)=NH₂⁺ ketone Ar-C(O)-R imine_hydrolysis->ketone + H₂O

Caption: Generalized Hoesch Reaction Mechanism.

Building Block for Heterocyclic Synthesis

The activated methylene group adjacent to the nitrile in this compound is sufficiently acidic to be deprotonated by a suitable base. The resulting carbanion can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including benzofurans, pyrimidines, and pyridazines.[1][4]

For instance, the synthesis of benzofuran derivatives, a scaffold present in many biologically active compounds, can be achieved through various synthetic strategies starting from phenolic precursors and appropriately substituted acetonitriles.[1][5][6]

Experimental Protocols

The following protocols are provided as representative examples of the synthetic utility of this compound.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the foundational synthesis of the title compound from 4-methoxyphenol and chloroacetonitrile.[1]

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Anhydrous Potassium Carbonate (1.5 eq)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred solution of 4-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Williamson_Ether_Synthesis Figure 2: Workflow for Williamson Ether Synthesis start Start 4-Methoxyphenol, K₂CO₃, Acetone phenoxide Phenoxide Formation Stir at RT, 30 min start->phenoxide addition Addition of Chloroacetonitrile Dropwise phenoxide->addition reflux Reflux Monitor by TLC addition->reflux workup Work-up Filter, Concentrate, Extract reflux->workup purification Purification Recrystallization/Chromatography workup->purification product Product This compound purification->product

Sources

The Versatile Synthon: 4-Methoxyphenoxyacetonitrile in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Methoxyphenoxyacetonitrile, a seemingly unassuming aromatic nitrile, emerges as a potent and versatile building block with significant, yet not widely documented, potential in both the pharmaceutical and agrochemical sectors. Its chemical structure, featuring a methoxy-activated phenyl ring linked via an ether bond to an acetonitrile moiety, offers a unique combination of reactive sites and structural motifs. This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed experimental protocols and the scientific rationale underpinning its use.

The core utility of this compound lies in the reactivity of the nitrile group, which can be readily transformed into a primary amine or a carboxylic acid. These functional groups are cornerstones of many bioactive molecules, serving as key pharmacophores or essential handles for further molecular elaboration. This document will illuminate two primary synthetic pathways: the reduction of the nitrile to a primary amine for pharmaceutical applications and its hydrolysis to a carboxylic acid for the synthesis of potential agrochemical agents.

PART 1: Pharmaceutical Synthesis - A Gateway to Bioactive Amines

The phenoxyethylamine scaffold is a privileged motif in medicinal chemistry, found in a variety of therapeutic agents, including certain antidepressants and beta-blockers. The reduction of this compound provides a direct route to 2-(4-methoxyphenoxy)ethanamine, a valuable intermediate for the synthesis of novel pharmaceutical candidates.

Causality of Experimental Choices in Nitrile Reduction

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and is dictated by factors such as functional group tolerance, scalability, and safety. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, their pyrophoric nature and sensitivity to moisture necessitate stringent handling procedures. For many applications, catalytic hydrogenation offers a safer and more scalable alternative.

This protocol will focus on the use of Raney Nickel, a widely used catalyst for nitrile reduction, under a hydrogen atmosphere. Raney Nickel is favored for its high activity and cost-effectiveness. The solvent choice, typically an alcohol like ethanol or methanol, is crucial as it serves as a proton source and helps to modulate the catalyst's activity. The addition of ammonia is often employed to suppress the formation of secondary and tertiary amine byproducts by competing for reaction with the intermediate imine.

Experimental Protocol: Reduction of this compound to 2-(4-Methoxyphenoxy)ethanamine

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound22446-12-4163.1710.0 g (61.3 mmol)
Raney Nickel (slurry in water)7440-02-058.69~2.0 g
Anhydrous Ethanol64-17-546.07150 mL
Anhydrous Ammonia (gas)7664-41-717.03As needed
Hydrogen (gas)1333-74-02.02As needed

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry (approximately 2.0 g) with anhydrous ethanol three times to remove residual water. This is a critical step as water can deactivate the catalyst.

  • Reaction Setup: In the glass liner of the Parr apparatus, add the washed Raney Nickel, followed by 10.0 g (61.3 mmol) of this compound and 150 mL of anhydrous ethanol.

  • Ammonia Saturation: Cool the mixture in an ice bath and carefully bubble anhydrous ammonia gas through the suspension for 10-15 minutes. This saturates the solution with ammonia, which will act as a secondary amine suppressant.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.

  • Reaction: Heat the mixture to 50-60°C and stir vigorously. The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be kept wet with a solvent (e.g., ethanol or water) at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-methoxyphenoxy)ethanamine. The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

PART 2: Agrochemical Synthesis - The Path to Aryloxyacetic Acids

The aryloxyacetic acid moiety is the cornerstone of a major class of herbicides, including the well-known 2,4-D and MCPA.[1][2] These compounds act as synthetic auxins, causing uncontrolled growth and ultimately leading to the death of broadleaf weeds.[2] The hydrolysis of this compound to (4-methoxyphenoxy)acetic acid provides a direct entry into this important class of agrochemicals.

Scientific Rationale for Alkaline Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or alkaline conditions.[3][4] Alkaline hydrolysis is often preferred for its operational simplicity and the avoidance of corrosive mineral acids at high temperatures. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification liberates the free carboxylic acid.

The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is essential to drive the reaction to completion. A co-solvent system, such as ethanol and water, is often employed to ensure the solubility of the organic substrate in the aqueous basic medium.

Experimental Protocol: Alkaline Hydrolysis of this compound to (4-Methoxyphenoxy)acetic Acid

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound22446-12-4163.1710.0 g (61.3 mmol)
Sodium Hydroxide (NaOH)1310-73-240.0012.3 g (307.5 mmol)
Ethanol (95%)64-17-546.0750 mL
Water7732-18-518.02100 mL
Hydrochloric Acid (HCl), conc.7647-01-036.46As needed

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.3 g (307.5 mmol) of sodium hydroxide in 100 mL of water.

  • Addition of Substrate: To the sodium hydroxide solution, add 50 mL of ethanol, followed by 10.0 g (61.3 mmol) of this compound.

  • Reflux: Heat the mixture to reflux and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), as indicated by pH paper. A white precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold water to remove any inorganic salts. Allow the product to air-dry or dry in a vacuum oven at a low temperature to yield (4-methoxyphenoxy)acetic acid. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic transformations discussed, the following diagrams illustrate the key reaction workflows.

pharmaceutical_synthesis start This compound product 2-(4-Methoxyphenoxy)ethanamine start->product Reduction reagents H₂, Raney Ni Ethanol, NH₃ application Pharmaceutical Intermediate (e.g., for novel antidepressants, beta-blockers) product->application Potential Use

Pharmaceutical Synthesis Workflow.

agrochemical_synthesis start This compound product (4-Methoxyphenoxy)acetic Acid start->product Hydrolysis reagents 1. NaOH, Ethanol/H₂O, Reflux 2. HCl (aq) application Agrochemical Intermediate (e.g., for aryloxyacetic acid herbicides) product->application Potential Use

Agrochemical Synthesis Workflow.

Safety and Handling

As with any chemical synthesis, proper safety precautions are essential. This compound and its derivatives should be handled in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[5] Care should be taken when working with strong bases like sodium hydroxide and pyrophoric catalysts like Raney Nickel.[5] Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7][8]

Conclusion and Future Outlook

This compound is a valuable and underutilized synthetic intermediate with clear potential in both pharmaceutical and agrochemical research and development. The protocols detailed in this guide provide a solid foundation for the synthesis of key downstream products. The straightforward conversion of the nitrile functionality into either a primary amine or a carboxylic acid opens up a vast chemical space for the creation of novel bioactive molecules. Further exploration of this versatile building block is warranted and is likely to yield new and valuable compounds in the ongoing quest for improved medicines and crop protection agents.

References

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Application Notes & Protocols: A Guide to the Reaction Mechanisms of 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 4-Methoxyphenoxyacetonitrile

This compound is a bifunctional organic compound featuring a methoxy-substituted aromatic ring, an ether linkage, and a nitrile group.[1] This unique combination of functional groups makes it a valuable and versatile intermediate in modern organic synthesis. The electron-rich aromatic ring, coupled with the reactive nitrile moiety, provides multiple avenues for chemical modification, enabling the construction of complex molecular architectures.

The phenoxyacetonitrile scaffold is a building block in various fields.[2] The nitrile group can be transformed into amines, carboxylic acids, or heterocyclic systems, while the aromatic ring allows for electrophilic and nucleophilic substitution reactions.[2][3] These properties make derivatives of this compound promising candidates for applications in medicinal chemistry, agrochemical development, and materials science, particularly in the synthesis of liquid crystals and functional polymers.[2][4][5] This guide provides an in-depth exploration of its core reaction mechanisms, supported by detailed protocols and safety considerations.

Physicochemical Properties and Critical Safety Protocols

Before undertaking any experimental work, a thorough understanding of the compound's properties and safety requirements is essential.

Table 1: Physicochemical Data for this compound [1]

PropertyValue
IUPAC Name 2-(4-methoxyphenoxy)acetonitrile
CAS Number 22446-12-4
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance Varies; typically a solid or oil
SMILES COC1=CC=C(C=C1)OCC#N
Hazard Identification and Safe Handling

This compound is classified as hazardous.[1][6][7] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][7] It may also cause respiratory irritation.[7]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or dust.[6] Ensure adequate ventilation is maintained at all times.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[6][7]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[7]

Core Reaction Mechanisms & Synthetic Pathways

The reactivity of this compound is dominated by the chemistry of its nitrile group and the potential for substitution on the aromatic ring. The following sections detail the primary mechanistic pathways.

Workflow Overview

The diagram below illustrates the synthetic versatility of this compound, branching from a central intermediate to key functional group transformations.

G cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Product Classes A This compound B Hydrolysis A->B H₃O⁺ or OH⁻ C Reduction A->C e.g., LiAlH₄, H₂/Catalyst D Grignard Addition A->D 1. R-MgBr 2. H₃O⁺ E Nucleophilic Aromatic Substitution (SNAr) A->E Strong Nucleophile (requires activating group) F Carboxylic Acids / Amides B->F G Primary Amines C->G H Ketones D->H I Substituted Aromatics E->I

Caption: Synthetic pathways from this compound.

Reactions of the Nitrile Group

The cyano group (-C≡N) is a versatile functional handle, readily participating in hydrolysis, reduction, and addition reactions.[3]

Hydrolysis to Carboxylic Acids and Amides

Nitrile hydrolysis is a fundamental transformation that can be catalyzed by either acid or base. The reaction proceeds via an amide intermediate, which can be isolated under mild conditions or driven to the corresponding carboxylic acid with more forcing conditions (e.g., heat, excess reagent).

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis to 4-Methoxyphenoxyacetic Acid

  • Causality: Concentrated strong acids like H₂SO₄ or HCl are used to protonate the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[8] Refluxing provides the necessary activation energy to drive the reaction through the stable amide intermediate to the final carboxylic acid.

  • Materials:

    • This compound

    • Sulfuric acid (70% aqueous solution)

    • Sodium bicarbonate (sat. aq. solution)

    • Diethyl ether or Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • In a 100 mL round-bottom flask, combine this compound (e.g., 1.63 g, 10 mmol) and 30 mL of 70% sulfuric acid.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) with stirring for 4-6 hours. Monitor progress by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it over 100 g of crushed ice in a beaker.

    • A precipitate of 4-methoxyphenoxyacetic acid should form. If not, extract the aqueous solution with diethyl ether (3 x 50 mL).

    • If a precipitate is present, collect it by vacuum filtration. If extracted, combine the organic layers and wash with water (2 x 30 mL).

    • To remove residual acid, neutralize the product (either the solid dissolved in ether or the ether extract) by washing with saturated sodium bicarbonate solution until effervescence ceases.

    • Re-acidify the aqueous bicarbonate layer with cold 6M HCl to precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Grignard Reaction to Form Ketones

The addition of a Grignard reagent (R-MgX) to a nitrile produces an intermediate imine salt. This salt is stable to further Grignard addition but is readily hydrolyzed upon acidic workup to yield a ketone. This two-step, one-pot procedure is a powerful method for C-C bond formation.[9]

G cluster_mech Grignard Addition to Nitrile Mechanism RCN Ar-O-CH₂-C≡N Addition "Imine Magnesium Salt\n[Ar-O-CH₂-C(R')=N-MgBr]" RCN->Addition + R'-MgBr (Nucleophilic Attack) Grignard R'-MgBr Hydrolysis "Ketone\nAr-O-CH₂-C(=O)R'" Addition->Hydrolysis + H₃O⁺ (Aqueous Workup)

Caption: Mechanism of Grignard reagent addition to a nitrile.

Protocol 2: Synthesis of 1-(4-Methoxyphenoxy)propan-2-one

  • Causality: The Grignard reagent (e.g., methylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile.[9] Anhydrous ether is the standard solvent as it is inert to the Grignard reagent and helps to solubilize it. An acidic workup is required to hydrolyze the intermediate imine salt to the final ketone product.

  • Materials:

    • This compound

    • Methylmagnesium bromide (3.0 M in diethyl ether)

    • Anhydrous diethyl ether

    • Hydrochloric acid (1 M aqueous solution)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Two-neck round-bottom flask, dropping funnel, condenser

  • Procedure:

    • Set up a dry 100 mL two-neck flask under an inert atmosphere (N₂ or Ar) equipped with a magnetic stirrer and a dropping funnel.

    • Dissolve this compound (1.63 g, 10 mmol) in 20 mL of anhydrous diethyl ether and add it to the flask.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add methylmagnesium bromide (3.7 mL of 3.0 M solution, 11 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

    • Cool the mixture again to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of cold 1 M HCl. Stir until all solids dissolve.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (25 mL), followed by brine (25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation or column chromatography to yield the target ketone.

Nucleophilic Aromatic Substitution (SNAr)

While the methoxy group is an activating group for electrophilic substitution, SNAr on the ring of this compound is generally disfavored. SNAr reactions require a strong electron-withdrawing group (like -NO₂) to activate the ring and a good leaving group.[10][11] However, understanding the mechanism is crucial for designing syntheses with related, appropriately substituted phenoxyacetonitriles (e.g., 2-(4-nitrophenoxy)acetonitrile).

G cluster_mech SNAr Mechanism (Hypothetical on Activated Ring) ArylHalide "Ar-L\n(L=Leaving Group,\nAr has -EWG)" Meisenheimer "Meisenheimer Complex\n(Resonance Stabilized Anion)" ArylHalide->Meisenheimer "+ Nu⁻\n(Addition)" Nucleophile Nu⁻ Product Ar-Nu Meisenheimer->Product "- L⁻\n(Elimination)" LeavingGroup L⁻

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conceptual Protocol 3: Synthesis of 2-(4-(Piperidin-1-yl)phenoxy)acetonitrile from an Activated Precursor

  • Causality: This protocol, adapted from a similar reaction with a chloro-substituted analog, illustrates the SNAr process.[12] A strong nucleophile (piperidine) attacks the carbon bearing the leaving group. A base (K₂CO₃) is used to neutralize the acid formed if the nucleophile is an amine. A polar aprotic solvent like DMF is ideal as it solvates the cation but leaves the nucleophile highly reactive.[13]

  • Note: This reaction would require an activated starting material, such as 2-(4-fluoro-3-nitrophenoxy)acetonitrile, not this compound itself.

  • Materials:

    • Activated Aryl Precursor (e.g., 2-(4-halophenoxy)acetonitrile with an activating group)

    • Piperidine

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Combine the activated aryl precursor (10 mmol), piperidine (15 mmol), and K₂CO₃ (20 mmol) in a round-bottom flask.[12]

    • Add 30 mL of DMF and equip the flask with a reflux condenser.[12]

    • Heat the mixture to 100 °C and stir for 12 hours.[12]

    • After cooling, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).[12]

    • Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.[12]

    • Purify by column chromatography to obtain the desired product.

Potential for Cycloaddition Reactions

While specific examples for this compound are not prevalent in the literature, its structure contains moieties that could potentially participate in cycloaddition reactions, a powerful class of reactions for ring formation.[14][15][16]

  • [4+2] Cycloaddition (Diels-Alder): The aromatic ring is generally unreactive as a diene in Diels-Alder reactions. However, the molecule could potentially act as a dienophile if the nitrile group were conjugated with a C=C double bond through further modification. The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[15][17]

  • [3+2] Cycloaddition: The nitrile group itself can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings (e.g., tetrazoles, oxadiazoles).[16] This is a highly effective method for synthesizing important heterocyclic scaffolds found in many pharmaceuticals.

References

  • Fisher Scientific. (2010). Safety Data Sheet: (4-Methoxyphenyl)acetonitrile. Link

  • CymitQuimica. (2024). Safety Data Sheet: this compound. Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4'-methoxyacetophenone. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methoxyphenylacetonitrile. Link

  • Fisher Scientific. (2009). Safety Data Sheet: 4-Methoxyphenylacetylene. Link

  • Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579491, this compound. PubChem. Link

  • BenchChem. (n.d.). 2-(4-Hydroxyphenoxy)acetonitrile | 96562-56-0. Link

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(4-Chlorophenoxy)acetonitrile. Link

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Link

  • Rigby, J. H. (n.d.). [6 + 4] Cycloaddition Reactions. Organic Reactions.
  • Vinati Organics. (n.d.). 4-Methoxy Acetophenone (CAS 100-06-1). Link

  • Kim, S. H., et al. (2011). An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A. Journal of the American Chemical Society. Link

  • Padwa, A. (n.d.). The [3+2] Cycloaddition Reaction. Comprehensive Organic Synthesis.
  • Zhang, L., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules. Link

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Link

  • PharmaCompass. (n.d.). 4-Methoxy phenyl acetone | Drug Information, Uses, Side Effects. Link

  • Moffett, R. B., & Shriner, R. L. (n.d.). Acetophenone, ω-methoxy-. Organic Syntheses. Link

  • Clark, J. H., & Macquarrie, D. J. (n.d.). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. University of York.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. YouTube. Link

  • Huang, X., et al. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. QM Magic Class.
  • MedLife Mastery. (n.d.). The Nucleophilic Substitution Reaction - MCAT Content. Link

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Link

  • Wovkulich, P. M., & Uskokovic, M. R. (n.d.). Endo selectivity in the (4+3) cycloaddition of oxidopyridinium ions. NSF Public Access Repository.
  • Chad's Prep. (2018). 16.6 Cycloaddition Reactions. YouTube. Link

  • ChemicalBook. (n.d.). This compound(22446-12-4) IR Spectrum. Link

  • NurdRage. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. Link

  • de Meijere, A., et al. (2004). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma. Analytical and Bioanalytical Chemistry. Link

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxyphenoxyacetonitrile is a versatile bifunctional building block, featuring a nitrile group and a methoxy-substituted phenoxy moiety, making it a valuable precursor in the synthesis of diverse molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of key derivatives from this starting material. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide covers three principal transformations: the hydrolysis of the nitrile to a carboxylic acid, the reduction of the nitrile to a primary amine, and the [3+2] cycloaddition with an azide to form a tetrazole ring. Each section includes a detailed, step-by-step protocol, a discussion of the underlying mechanism, and a summary of expected outcomes.

Introduction

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound (C₉H₉NO₂) serves as an exemplary starting material due to its inherent chemical handles.[1][2] The electron-donating methoxy group influences the reactivity of the aromatic ring, while the phenoxy ether linkage provides stability and conformational flexibility. The true synthetic utility, however, lies in the reactivity of the nitrile group. This functional group is a linchpin for a variety of transformations, allowing for its conversion into amides, carboxylic acids, amines, and various heterocyclic systems.

This guide focuses on three high-impact synthetic pathways that convert this compound into derivatives with broad applicability as pharmaceutical intermediates, chemical probes, and building blocks for larger, more complex molecules.

Section 1: Hydrolysis to 4-Methoxyphenoxyacetic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting 4-methoxyphenoxyacetic acid is a common intermediate, particularly as a surrogate for carboxylic acids in drug design where the phenoxyacetic acid motif can improve pharmacokinetic properties.

Mechanistic Rationale

The hydrolysis of nitriles can be performed under either acidic or basic conditions. Basic hydrolysis, chosen for this protocol, proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This forms a hydroxy imine intermediate, which tautomerizes to an amide. The amide is then further hydrolyzed under the reaction conditions to yield a carboxylate salt. A final acidification step provides the desired carboxylic acid. This method is often preferred as it can be less harsh than strong acid hydrolysis and may prevent unwanted side reactions on the aromatic ring.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%) or Ethylene Glycol

  • Hydrochloric Acid (HCl), concentrated

  • Distilled Water

  • Standard reflux apparatus, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (10.0 g, 61.3 mmol) and a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heating: Gently heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of ammonia evolution (a moistened litmus paper held at the top of the condenser will turn blue). The reaction is typically complete within 4-6 hours.

  • Cooling and Acidification: After the reaction is complete, cool the flask to room temperature and then further chill in an ice bath.

  • Precipitation: Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate of 4-methoxyphenoxyacetic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with cold distilled water (2 x 30 mL) to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Data & Expected Outcomes
ParameterExpected Value
Product 4-Methoxyphenoxyacetic Acid
Appearance White crystalline solid
Yield 85-95%
Melting Point 120-122 °C
¹H NMR (CDCl₃) δ ~3.79 (s, 3H, OCH₃), 4.59 (s, 2H, OCH₂), 6.85-6.95 (m, 4H, Ar-H), 10.5 (br s, 1H, COOH)
IR (KBr, cm⁻¹) ~3300-2500 (broad, O-H), ~1700 (C=O), ~1230 (C-O ether)

Section 2: Reduction to 2-(4-Methoxyphenoxy)ethan-1-amine

The reduction of the nitrile functionality provides a direct route to primary amines, which are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4] 2-(4-Methoxyphenoxy)ethan-1-amine is a valuable intermediate for introducing the methoxyphenoxyethyl motif into target molecules.

Mechanistic Rationale

Powerful reducing agents are required to convert the carbon-nitrogen triple bond of a nitrile into a primary amine. Lithium aluminum hydride (LiAlH₄) is a common and effective choice. The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ species to the nitrile carbon. This process occurs in two successive steps, first forming an imine-aluminum complex, which is then further reduced to an amine-aluminum complex. A final aqueous workup hydrolyzes the complex to liberate the desired primary amine. The use of an anhydrous ether solvent is critical as LiAlH₄ reacts violently with protic solvents like water.

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard inert atmosphere (N₂ or Ar) reaction setup, dropping funnel, ice bath

Procedure:

  • Inert Atmosphere: Set up a three-neck round-bottom flask fitted with a dropping funnel, a condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: Suspend LiAlH₄ (3.5 g, 92 mmol) in anhydrous THF (100 mL) in the reaction flask under a positive pressure of inert gas. Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve this compound (10.0 g, 61.3 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours to ensure the reaction goes to completion.

  • Quenching (Fieser Method): Cool the reaction mixture back down to 0°C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 3.5 mL of water

    • 3.5 mL of 15% aqueous NaOH

    • 10.5 mL of water This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the white precipitate and wash it thoroughly with THF (3 x 30 mL).

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The residue is the crude 2-(4-methoxyphenoxy)ethan-1-amine.

  • Purification: The product can be purified by vacuum distillation or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.

Data & Expected Outcomes
ParameterExpected Value
Product 2-(4-Methoxyphenoxy)ethan-1-amine
Appearance Colorless to pale yellow oil
Yield 75-85%
Boiling Point ~110-115 °C at 1 mmHg
¹H NMR (CDCl₃) δ ~1.5 (br s, 2H, NH₂), 3.01 (t, 2H, CH₂N), 3.77 (s, 3H, OCH₃), 3.98 (t, 2H, OCH₂), 6.85 (s, 4H, Ar-H)
IR (Neat, cm⁻¹) ~3360, 3290 (N-H stretch), ~1230 (C-O ether)

Section 3: [3+2] Cycloaddition to 5-((4-Methoxyphenoxy)methyl)-1H-tetrazole

The tetrazole ring is a key heterocyclic motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group.[5] The [3+2] cycloaddition reaction between a nitrile and an azide is the most direct and efficient method for its synthesis.[6][7][8]

Mechanistic Rationale

This reaction is a type of 1,3-dipolar cycloaddition.[9] The azide ion (N₃⁻) acts as the 1,3-dipole, which reacts with the nitrile (the dipolarophile). While the reaction can be thermally driven, it often requires high temperatures and can have safety concerns. The use of a catalyst, such as a Lewis acid (e.g., ZnCl₂) or a transition metal complex, can significantly lower the activation energy.[6][7] The mechanism involves the coordination of the catalyst to the nitrile, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the azide. This is followed by an intramolecular cyclization to form the tetrazolate anion, which is then protonated during workup to yield the final 1H-tetrazole product.[5]

Experimental Protocol: Zinc-Catalyzed Cycloaddition

Materials:

  • This compound

  • Sodium Azide (NaN₃) - CAUTION: Highly toxic and potentially explosive.

  • Zinc Chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Distilled Water

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 30.6 mmol), sodium azide (3.0 g, 46.1 mmol), and anhydrous zinc chloride (4.2 g, 30.6 mmol).

  • Solvent and Heating: Add DMF (100 mL) and heat the mixture to 120-130°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

  • Workup - Quenching Azide: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of water. Adjust the pH to ~3-4 with 2M HCl. To quench any unreacted azide, add a solution of sodium nitrite (3.0 g in 20 mL water) dropwise. Stir for 1 hour (evolution of gas will be observed).

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.

Data & Expected Outcomes
ParameterExpected Value
Product 5-((4-Methoxyphenoxy)methyl)-1H-tetrazole
Appearance White to off-white solid
Yield 70-90%
Melting Point 135-138 °C
¹H NMR (DMSO-d₆) δ ~3.72 (s, 3H, OCH₃), 5.65 (s, 2H, OCH₂), 6.88-7.00 (m, 4H, Ar-H), ~16.0 (br s, 1H, NH)
IR (KBr, cm⁻¹) ~3100 (N-H), ~1500 (C=N), ~1240 (C-O ether)

Visualizations

Overall Synthetic Pathways

The following diagram illustrates the three primary synthetic transformations described in this guide, starting from the central precursor, this compound.

Synthesis_Pathways cluster_start Starting Material cluster_products Derivative Products Start This compound Acid 4-Methoxyphenoxyacetic Acid Start->Acid NaOH, H₂O Reflux, then H⁺ Amine 2-(4-Methoxyphenoxy)ethan-1-amine Start->Amine 1. LiAlH₄, THF 2. H₂O Workup Tetrazole 5-((4-Methoxyphenoxy)methyl)-1H-tetrazole Start->Tetrazole NaN₃, ZnCl₂ DMF, 120°C

Caption: Synthetic routes from this compound.

[3+2] Cycloaddition Workflow

This workflow details the key steps involved in the synthesis of the tetrazole derivative, emphasizing the reaction and purification stages.

Tetrazole_Workflow A Combine Reactants (Nitrile, NaN₃, ZnCl₂ in DMF) B Heat to 120-130°C (12-24h) A->B Step 1: Reaction C Cool & Aqueous Workup (pH adjustment) B->C Step 2: Quench D Quench Excess Azide (NaNO₂, H⁺) C->D Safety Step E Extract with Ethyl Acetate D->E Step 3: Isolation F Wash & Dry Organic Layer E->F G Concentrate Solvent F->G H Recrystallize Product G->H Step 4: Purification

Caption: Workflow for tetrazole synthesis and purification.

References

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. Available at: [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

  • Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed. Available at: [Link]

  • Synthetic routes for tetrazole derivatives; (a) conventional [3+2]... ResearchGate. Available at: [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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The Strategic Application of 4-Methoxyphenoxyacetonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. 4-Methoxyphenoxyacetonitrile, a versatile and reactive building block, has emerged as a valuable scaffold in medicinal chemistry. Its unique combination of a methoxy-activated phenyl ring, a flexible ether linkage, and a reactive nitrile group provides a powerful platform for the construction of complex molecular architectures with diverse pharmacological activities. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Multifaceted Role of this compound: A Gateway to Bioactive Heterocycles

The true potential of this compound in medicinal chemistry is realized in its role as a key intermediate for the synthesis of heterocyclic compounds, particularly pyrimidine derivatives. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including antiviral, anticancer, and antibacterial agents.[1][2][3][4] The nitrile functionality of this compound serves as a crucial anchor point for the construction of the pyrimidine ring.

A significant application of a derivative of this scaffold is in the synthesis of complex substituted pyrimidines that are precursors to potent kinase inhibitors. For instance, 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile is a key intermediate in the synthesis of 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, a precursor to a benzenesulfonamide derivative with potential therapeutic applications. This highlights the utility of the this compound core in generating molecules with the potential to modulate critical signaling pathways in diseases like cancer.[5][6]

Synthetic Protocols: Harnessing the Reactivity of this compound

The synthesis of this compound and its subsequent elaboration into more complex structures relies on well-established and robust chemical transformations.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers.[7][8][9][10][11] This protocol outlines the synthesis of this compound from 4-methoxyphenol and chloroacetonitrile.

Reaction Scheme:

Williamson_Ether_Synthesis reagent1 4-Methoxyphenol reaction + reagent1->reaction reagent2 Chloroacetonitrile reagent2->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction product This compound reaction->product Heat

Caption: Williamson Ether Synthesis of this compound.

Materials:

  • 4-Methoxyphenol

  • Chloroacetonitrile

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Rationale: The basic conditions generated by potassium carbonate deprotonate the phenolic hydroxyl group of 4-methoxyphenol, forming a phenoxide ion. This potent nucleophile then displaces the chloride ion from chloroacetonitrile in an SN2 reaction to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction.

Protocol 2: Synthesis of a Diaminopyrimidine Intermediate

This protocol demonstrates the utility of a substituted this compound in the construction of a diaminopyrimidine ring, a common scaffold in kinase inhibitors.[5]

Reaction Scheme:

Pyrimidine_Synthesis start_material 2-(2-isopropyl-4- methoxyphenoxy)acetonitrile reaction + start_material->reaction guanidine Guanidine guanidine->reaction base Base (e.g., Sodium Ethoxide) base->reaction product 5-(2-isopropyl-4-methoxyphenoxy) pyrimidine-2,4-diamine reaction->product Cyclization

Caption: Synthesis of a Diaminopyrimidine from a this compound derivative.

Materials:

  • 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile

  • Guanidine hydrochloride

  • Sodium Ethoxide

  • Ethanol (anhydrous)

  • Standard Glassware for Organic Synthesis

Procedure:

  • To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add guanidine hydrochloride (1.2 eq) and stir at room temperature for 30 minutes.

  • Add a solution of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile (1.0 eq) in anhydrous ethanol to the reaction mixture.

  • Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by crystallization or column chromatography to obtain the desired diaminopyrimidine.

Rationale: The reaction proceeds via a condensation reaction between the nitrile group of the starting material and guanidine. The strong base, sodium ethoxide, facilitates the cyclization to form the stable pyrimidine ring.

Biological Significance and Future Perspectives

While direct biological activity data for this compound itself is limited, its true value lies in the diverse biological activities of the compounds derived from it. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity: Many pyrimidine-containing compounds function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.[5][6]

  • Antiviral Activity: The pyrimidine core is a key component of several nucleoside analogs used in antiviral therapies.[1]

  • Antibacterial and Antifungal Activity: Substituted pyrimidines have shown efficacy against various microbial pathogens.[2][3]

  • Herbicidal Activity: Certain phenoxyacetate derivatives containing a pyrimidine moiety have demonstrated potent herbicidal activity.[12]

The exploration of this compound as a foundational building block in medicinal chemistry is an ongoing endeavor. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the generation of compound libraries for high-throughput screening. Future research will likely focus on the design and synthesis of novel derivatives targeting a broader range of biological targets, including enzymes and receptors implicated in various diseases.

Data Summary

Compound ClassStarting MaterialKey TransformationBiological ActivityReference
Diaminopyrimidine2-(2-isopropyl-4-methoxyphenoxy)acetonitrileCyclization with GuanidinePrecursor to Kinase Inhibitors[5]
Phenoxy Acetates4-(4,6-disubstituted-pyrimidin-2-yloxy)phenolEsterificationHerbicidal[12]

Conclusion

This compound is a strategically important intermediate in medicinal chemistry, providing an efficient entry point to a wide array of biologically active heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their drug discovery and development programs. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Synthesis and Biological Activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules. 2010;15(2):1074-1081. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics. 2019; 9(4-s):821-827. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2021; 12(01): 236-247. Available from: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. 2023; 13(3): 643-665. Available from: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies. 2017; 2(4): 555591. Available from: [Link]

  • Williamson Ether Synthesis.
  • Williamson Ether Synthesis.
  • The Williamson Ether Synthesis. Master Organic Chemistry. 2014. Web.
  • Compounds and compositions for modulating EGFR mutant kinase activities.
  • Experiment 06 Williamson Ether Synthesis. Course Hero. N.p., n.d. Web.
  • Williamson Ether Synthesis. Chemistry Steps. N.p., n.d. Web.
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Molecules. 2014; 19(12): 20464-20485.
  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. 2020; 25(21): 5028.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. 2023; 28(1): 180.
  • Drug Discovery P
  • Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

Sources

The Versatility of 4-Methoxyphenoxyacetonitrile in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and bioactive natural products. 4-Methoxyphenoxyacetonitrile, a readily accessible aromatic nitrile, presents itself as a highly versatile and underexplored building block for the construction of a diverse array of heterocyclic scaffolds. Its unique combination of a phenoxy group, a reactive nitrile moiety, and an activated methylene group provides multiple avenues for synthetic transformations, including cyclization, condensation, and multicomponent reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will delve into detailed protocols, mechanistic insights, and strategic applications for the synthesis of high-value heterocyclic systems such as benzofurans, benzothiazoles, and pyrimidines.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthetic planning. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-(4-methoxyphenoxy)acetonitrilePubChem[1]
Molecular Formula C₉H₉NO₂PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
CAS Number 22446-12-4Biosynth[2]
Appearance White to off-white crystalline powder
Solubility Soluble in most organic solvents (e.g., DCM, THF, Acetone)

I. Synthesis of Benzofurans: A Proposed Pathway via an α-Phenoxy Ketone Intermediate

Benzofurans are a prominent class of oxygen-containing heterocycles with a wide spectrum of biological activities.[3][4][5] A common and effective strategy for benzofuran synthesis involves the acid-catalyzed cyclization of α-phenoxy ketones.[6][7] Herein, we propose a two-step synthetic sequence to transform this compound into a 6-methoxybenzofuran derivative.

Proposed Synthetic Workflow

The proposed pathway involves the conversion of the nitrile group of this compound into a ketone via a Grignard reaction, followed by an intramolecular cyclization.

benzofuran_synthesis start This compound intermediate α-(4-Methoxyphenoxy)propiophenone (Intermediate) start->intermediate 1. MeMgBr, Et₂O 2. H₃O⁺ product 2-Methyl-6-methoxybenzofuran intermediate->product Polyphosphoric Acid (PPA), Heat

Caption: Proposed synthesis of 2-methyl-6-methoxybenzofuran from this compound.

Mechanistic Rationale

The initial step involves the nucleophilic addition of a Grignard reagent (e.g., methylmagnesium bromide) to the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed upon acidic workup to yield the corresponding α-phenoxy ketone. The subsequent step is an intramolecular electrophilic aromatic substitution. The ketone is protonated by a strong acid like polyphosphoric acid (PPA), which enhances the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring then attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration furnishes the aromatic benzofuran ring. The methoxy group at the para-position of the phenoxy ring directs the cyclization to the ortho position.

Experimental Protocol: Synthesis of 2-Methyl-6-methoxybenzofuran (Proposed)

Step 1: Synthesis of 1-(4-methoxyphenoxy)propan-2-one

  • To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenoxy)propan-2-one.

Step 2: Cyclization to 2-Methyl-6-methoxybenzofuran

  • To a flask containing polyphosphoric acid (10 eq by weight) preheated to 80 °C, add 1-(4-methoxyphenoxy)propan-2-one (1.0 eq) dropwise with vigorous stirring.

  • After the addition, raise the temperature to 100-110 °C and maintain for 1 hour.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Extract the resulting suspension with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methyl-6-methoxybenzofuran.

II. Synthesis of Benzothiazoles: A Versatile Approach via Thioamide Formation

Benzothiazoles are a vital class of sulfur and nitrogen-containing heterocycles with diverse applications in medicinal chemistry and materials science.[8][9][10] A robust method for their synthesis is the condensation of 2-aminothiophenol with various carbonyl-containing compounds or their derivatives. We propose a synthetic route from this compound via the formation of a thioamide intermediate.

Proposed Synthetic Workflow

This strategy involves the conversion of the nitrile to a thioamide, followed by a condensation-cyclization reaction with 2-aminothiophenol.

benzothiazole_synthesis start This compound intermediate 2-(4-Methoxyphenoxy)ethanethioamide (Intermediate) start->intermediate H₂S, Pyridine/Triethylamine product 2-((4-Methoxyphenoxy)methyl)benzo[d]thiazole intermediate->product 2-Aminothiophenol, Heat

Caption: Proposed synthesis of a benzothiazole derivative from this compound.

Mechanistic Rationale

The nitrile group can be converted to a thioamide by treatment with hydrogen sulfide in the presence of a base like pyridine or triethylamine. The subsequent reaction with 2-aminothiophenol proceeds via a condensation reaction between the amino group of 2-aminothiophenol and the thioamide. This is followed by an intramolecular cyclization where the thiol group attacks the carbon of the intermediate, leading to the formation of the thiazole ring. Subsequent dehydration results in the aromatic benzothiazole product.

Experimental Protocol: Synthesis of 2-((4-Methoxyphenoxy)methyl)benzo[d]thiazole (Proposed)

Step 1: Synthesis of 2-(4-Methoxyphenoxy)ethanethioamide

  • In a pressure vessel, dissolve this compound (1.0 eq) in a solution of pyridine and triethylamine (1:1).

  • Cool the solution to 0 °C and bubble hydrogen sulfide gas through the solution for 30 minutes.

  • Seal the vessel and stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the vessel in a fume hood and purge with nitrogen to remove excess hydrogen sulfide.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-(4-methoxyphenoxy)ethanethioamide.

Step 2: Condensation and Cyclization to the Benzothiazole Derivative

  • A mixture of 2-(4-methoxyphenoxy)ethanethioamide (1.0 eq) and 2-aminothiophenol (1.1 eq) is heated at 120-130 °C for 4 hours.

  • Cool the reaction mixture to room temperature and dissolve it in ethyl acetate.

  • Wash the organic solution with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-((4-methoxyphenoxy)methyl)benzo[d]thiazole.

III. Synthesis of Pyrimidines: A Multicomponent Strategy

Pyrimidines are fundamental N-heterocycles found in nucleic acids and a vast number of pharmaceuticals.[11][12] A classical and efficient method for their synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. We propose a pathway to utilize this compound in a multicomponent reaction to generate a substituted pyrimidine.

Proposed Synthetic Workflow

This approach involves the in-situ formation of a β-enaminonitrile from this compound, which then undergoes cyclization with an amidine.

pyrimidine_synthesis start This compound intermediate β-Enaminonitrile (Intermediate) start->intermediate Reaction with DMF-DMA reagent1 DMF-DMA reagent1->intermediate product 5-(4-Methoxyphenoxy)-2-methylpyrimidin-4-amine intermediate->product Cyclization reagent2 Acetamidine hydrochloride, Base reagent2->product

Caption: Proposed multicomponent synthesis of a substituted pyrimidine.

Mechanistic Rationale

The reaction of this compound with an acetal of dimethylformamide, such as DMF-DMA, will lead to the formation of a β-enaminonitrile intermediate. This intermediate possesses the required 1,3-dielectrophilic character for cyclization with a nucleophilic amidine. The reaction with acetamidine hydrochloride in the presence of a base will proceed via nucleophilic attack of the amidine nitrogen onto the enamine, followed by an intramolecular cyclization with the elimination of dimethylamine and subsequent aromatization to the pyrimidine ring.

Experimental Protocol: Synthesis of 5-(4-Methoxyphenoxy)-2-methylpyrimidin-4-amine (Proposed)
  • A mixture of this compound (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at 80 °C for 3 hours.

  • After cooling to room temperature, the excess DMF-DMA is removed under reduced pressure.

  • The crude β-enaminonitrile intermediate is dissolved in ethanol, and acetamidine hydrochloride (1.2 eq) and a suitable base (e.g., sodium ethoxide, 1.2 eq) are added.

  • The reaction mixture is heated to reflux for 6 hours.

  • After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 5-(4-methoxyphenoxy)-2-methylpyrimidin-4-amine.

IV. Thorpe-Ziegler Cyclization: Access to Cyclic Ketones

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones from dinitriles.[13][14][15] By first synthesizing a dinitrile from this compound, this intramolecular cyclization can be employed to create a valuable cyclic α-cyano ketone intermediate, which can be further functionalized.

Proposed Synthetic Workflow

This two-step process involves the alkylation of this compound to form a dinitrile, followed by a base-catalyzed intramolecular cyclization.

thorpe_ziegler_cyclization start This compound intermediate Dinitrile Intermediate start->intermediate Alkylation reagent 1,3-Dibromopropane, NaH reagent->intermediate product Cyclic α-Cyano Ketone intermediate->product Thorpe-Ziegler Cyclization (Base)

Caption: Proposed synthesis of a cyclic α-cyano ketone via Thorpe-Ziegler cyclization.

Mechanistic Rationale

The methylene protons alpha to the nitrile group in this compound are acidic and can be deprotonated by a strong base like sodium hydride. The resulting carbanion can then undergo nucleophilic substitution with a dihaloalkane (e.g., 1,3-dibromopropane) to form a dinitrile. The subsequent Thorpe-Ziegler cyclization is initiated by the deprotonation of one of the α-carbons of the dinitrile by a strong base.[15] This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic enamine intermediate which is then hydrolyzed to the corresponding ketone upon acidic workup.[15]

Experimental Protocol: Synthesis of a Cyclic α-Cyano Ketone (Proposed)

Step 1: Synthesis of the Dinitrile Intermediate

  • To a suspension of sodium hydride (2.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (2.0 eq) in DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1,3-dibromopropane (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture at 60 °C for 12 hours.

  • Cool the mixture to room temperature and quench with water.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the dinitrile.

Step 2: Thorpe-Ziegler Cyclization

  • To a refluxing suspension of sodium hydride (1.1 eq) in anhydrous toluene, add a solution of the dinitrile (1.0 eq) in toluene dropwise over a period of 4 hours (high dilution conditions).

  • After the addition is complete, continue to reflux for an additional 2 hours.

  • Cool the reaction mixture and carefully quench with a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the cyclic α-cyano ketone.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this application note, while proposed, are grounded in well-established and reliable organic transformations. They provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block. The inherent reactivity of the nitrile and the activated methylene group, coupled with the directing effect of the methoxyphenoxy moiety, opens up numerous possibilities for the construction of complex molecular architectures. Further exploration and optimization of these and other synthetic routes will undoubtedly lead to the discovery of novel compounds with significant biological activities.

References

  • Methods for the synthesis of benzofurans and the procedure described in this work. - ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism - ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of benzofurans via o-alkoxyphenyl arylketones. - ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. [Link]

  • The common synthetic routes for benzothiazoles. - ResearchGate. [Link]

  • General scheme for synthesis of benzothiazole - ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. [Link]

  • Synthesis of Pyrimidine and Its Derivatives - YouTube. [Link]

  • Thorpe reaction - Wikipedia. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives - SciSpace. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]

  • Multicomponent Reactions - Organic Chemistry Portal. [Link]

  • Thrope Ziegler Cyclization Search | PDF | Chemical Compounds - Scribd. [Link]

  • Multicomponent Reactions - Baran Lab. [Link]

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Definitive Guide to the Quantitative Analysis of 4-Methoxyphenoxyacetonitrile: HPLC-UV and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

4-Methoxyphenoxyacetonitrile is an aromatic nitrile compound whose accurate quantification is critical during various stages of drug development and manufacturing. As a precursor or intermediate, its purity and concentration directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are indispensable for process control, stability testing, and regulatory compliance.[1][2]

This guide is designed to equip researchers and quality control analysts with the necessary protocols to implement two powerful analytical techniques for this purpose. The primary method, RP-HPLC-UV , is selected for its high precision, and suitability for quantifying the principal compound in the presence of related substances. The secondary method, GC-MS , offers superior specificity and is invaluable for identifying and quantifying volatile impurities or for confirmatory analysis.

The causality behind the experimental choices is explained throughout, providing a framework not just for executing the protocols but for adapting them to specific analytical challenges.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of method development.

PropertyValueSource
IUPAC Name 2-(4-methoxyphenoxy)acetonitrilePubChem[3]
CAS Number 22446-12-4PubChem[3]
Molecular Formula C₉H₉NO₂PubChem[3]
Molecular Weight 163.17 g/mol PubChem[3]
Appearance White to off-white solid or oilInferred
Solubility Soluble in organic solvents like acetonitrile, methanol.Inferred from structure
Key Structural Features Phenyl ring with methoxy group (chromophore), nitrile groupPubChem[3]

Primary Method: Reversed-Phase HPLC with UV Detection

Principle and Rationale: This method is predicated on the separation of this compound from potential impurities based on its polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. The methoxyphenyl group in the molecule acts as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. This technique is the workhorse of pharmaceutical analysis due to its robustness, precision, and cost-effectiveness.[4]

Experimental Workflow for HPLC-UV Analysis

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Acetonitrile:Water) h1 System Equilibration p1->h1 p2 Prepare Standard Stock (1 mg/mL in Acetonitrile) p3 Create Calibration Curve Standards (Serial Dilution) p2->p3 h2 Inject Standards & Sample p3->h2 p4 Prepare Sample (Dissolve & Filter) p4->h2 h1->h2 h3 Acquire Chromatographic Data h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Calculate Sample Concentration d2->d3

Caption: Workflow for quantification of this compound by HPLC-UV.

Detailed HPLC Protocol

A. Instrumentation and Materials

  • HPLC System: Equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Ultrapure Water.[5][6]

  • Standard: this compound reference standard of known purity (≥98%).

B. Chromatographic Conditions The conditions below are a validated starting point and may be optimized as needed.

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile : Water (60:40 v/v)Provides good retention and peak shape for a compound of this polarity.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume to balance sensitivity and peak distortion.
Detection Wavelength 225 nmCorresponds to a high absorbance maximum for the methoxyphenyl chromophore, maximizing sensitivity.[4]
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.

C. Preparation of Solutions

  • Mobile Phase: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of ultrapure water. Degas thoroughly using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.[7]

D. Sample Preparation

  • Accurately weigh a sample containing this compound to achieve a theoretical concentration of ~50 µg/mL when dissolved.

  • Dissolve the sample in the mobile phase in a volumetric flask.

  • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

E. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in sequence, from lowest to highest concentration.

  • Inject the prepared sample solution(s).

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[7]

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale: GC-MS is a powerful confirmatory technique that separates compounds based on their volatility and boiling point, followed by detection based on their mass-to-charge ratio (m/z).[8] This method provides exceptional specificity, as the mass spectrum serves as a chemical fingerprint for the analyte. It is particularly useful for identifying unknown impurities and for quantification at trace levels using Selected Ion Monitoring (SIM).

Experimental Workflow for GC-MS Analysis

cluster_prep Solution Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Prepare Standard Stock (1 mg/mL in Acetonitrile) p2 Create Calibration Standards p1->p2 g1 Inject 1 µL into GC Inlet p2->g1 p3 Prepare Sample (Dissolve in Acetonitrile) p3->g1 g2 Temperature Programmed Separation g1->g2 g3 Eluent Transfer to MS g2->g3 g4 Electron Ionization & Fragmentation g3->g4 g5 Mass Analysis (Full Scan / SIM) g4->g5 d1 Extract Ion Chromatograms (SIM) g5->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Sample Concentration d2->d3

Caption: Workflow for quantification of this compound by GC-MS.

Detailed GC-MS Protocol

A. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).[9]

  • Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Solvent: Acetonitrile (GC-MS grade).[5]

  • Standard: this compound reference standard (≥98%).

B. GC-MS Conditions

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading for concentrated samples. Splitless may be used for trace analysis.
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)Provides good separation of volatile compounds with varying boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Energy 70 eVStandard energy for EI, producing reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-300) for identification; SIM for quantification.Full scan confirms identity; SIM mode enhances sensitivity and selectivity for quantification.[9]
SIM Ions Quantifier: 163 (M⁺); Qualifiers: 123, 77The molecular ion (m/z 163) provides specificity. Fragment ions confirm identity.[3]

C. Preparation of Solutions

  • Prepare stock and working standard solutions in acetonitrile, similar to the HPLC method, but at concentrations appropriate for GC-MS sensitivity (e.g., 0.1 to 10 µg/mL).

  • Prepare the sample by dissolving it in acetonitrile to a final concentration within the calibration range.

D. Analysis and Quantification

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject the calibration standards to establish the calibration curve.

  • Inject the sample solution(s).

  • For quantification, use the peak area from the extracted ion chromatogram of the quantifier ion (m/z 163).

  • Confirm the analyte's identity by verifying the presence of qualifier ions at the correct retention time and their relative abundance ratios.

Analytical Method Validation Protocol

Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][2] The following protocols are based on ICH Q2(R1) guidelines.[10]

Validation Parameter Relationships

cluster_core Core Validation Parameters cluster_limit Limit Tests Specificity Specificity Robustness Robustness Specificity->Robustness Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Linearity->Robustness Accuracy->Specificity Accuracy->Robustness Precision->Specificity Precision->Robustness LOD LOD LOQ->LOD LOQ->Robustness

Caption: Interdependence of key analytical method validation parameters.

Validation Experiments and Acceptance Criteria
ParameterProtocolTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. For HPLC, check for peak purity using a DAD.No interference at the analyte's retention time. Peak should be pure.
Linearity Analyze 5-6 standards across the desired range (e.g., 50-150% of nominal concentration) in triplicate.Correlation coefficient (r²) ≥ 0.999.[10]
Range The concentration interval over which the method is precise, accurate, and linear.Established from linearity, accuracy, and precision data.[10]
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% - 102.0%.[7]
Precision Repeatability: 6 replicate injections of one standard. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
LOQ/LOD LOQ: Lowest concentration quantifiable with acceptable precision and accuracy. LOD: Lowest concentration detectable. (Can be estimated from signal-to-noise ratio; S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD).Experimentally verified.
Robustness Intentionally vary method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, column temp ±5°C) and assess impact.No significant change in results; system suitability parameters must pass.

Conclusion

This application note provides two robust, scientifically-grounded methods for the quantification of this compound. The RP-HPLC-UV method serves as an excellent choice for routine quality control, offering high precision and throughput. The orthogonal GC-MS method provides unparalleled specificity for confirmatory analysis and the investigation of volatile impurities. Both protocols are designed to be validated according to stringent pharmaceutical industry standards, ensuring the generation of reliable and defensible analytical data. Proper implementation of these methods will significantly contribute to the quality assurance of processes involving this critical chemical intermediate.

References

  • Analytical Method Validation in Pharmaceuticals. (n.d.). Vertex AI Search.
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  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Proclinical. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

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Sources

Application Note: High-Throughput Screening of 4-Methoxyphenoxyacetonitrile Derivatives for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of 4-Methoxyphenoxyacetonitrile derivatives. We will detail the scientific rationale, a robust HTS protocol using a luminescence-based kinase assay, and a rigorous data analysis and hit confirmation workflow. The protocols and insights provided are designed to be self-validating, ensuring the generation of high-quality, reproducible data for the identification of promising lead compounds.

Introduction: The Rationale for Screening this compound Derivatives

The discovery of novel small molecule inhibitors of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes, and their dysregulation is a hallmark of many human diseases. The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural motifs are present in known bioactive molecules, suggesting its potential for interaction with ATP-binding sites of kinases.

High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid and efficient testing of large compound libraries to identify "hits" that modulate the activity of a biological target.[1][2][3] This application note will focus on a hypothetical HTS campaign to identify inhibitors of a specific oncogenic kinase, for which we will use the generic term "Target Kinase," from a library of this compound derivatives. The principles and protocols described herein are, however, broadly applicable to other kinase targets.

Assay Development and Optimization: Laying the Foundation for a Successful Screen

The selection of an appropriate assay is critical for the success of any HTS campaign. For kinase inhibitor screening, luminescence-based assays that quantify the amount of ATP remaining after a kinase reaction are a popular choice due to their high sensitivity, broad dynamic range, and low interference from colored or fluorescent compounds.

Principle of the Luminescence-Based Kinase Assay

This assay is based on the principle that the amount of ATP consumed in a kinase reaction is directly proportional to the kinase activity. The assay is performed in two steps:

  • Kinase Reaction: The Target Kinase, its substrate, and ATP are incubated with the test compounds (from the this compound library). Active inhibitors will reduce the rate of ATP consumption by the kinase.

  • ATP Detection: A luciferase-based reagent is added to the reaction. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the luminescent signal is inversely proportional to the kinase activity.

Key Assay Optimization Parameters

Before initiating the full HTS, it is crucial to optimize several assay parameters to ensure a robust and reliable screen. This includes determining the optimal concentrations of Target Kinase, substrate, and ATP, as well as the kinase reaction time. The goal is to achieve a balance between a strong signal window and sensitivity to inhibition.

ParameterOptimization GoalTypical Range
Target Kinase Concentration Achieve approximately 50-80% ATP consumption in the absence of inhibitor.1-100 nM
Substrate Concentration Should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.Varies by kinase
ATP Concentration Typically at the Km for the kinase to balance signal and inhibitor sensitivity.1-100 µM
Kinase Reaction Time Ensure the reaction is in the linear range.30-120 minutes
DMSO Tolerance Determine the maximum concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1%

High-Throughput Screening Protocol: A Step-by-Step Guide

This protocol is designed for a 384-well plate format, which is a common standard in HTS. All liquid handling steps should be performed with automated liquid handlers to ensure precision and reproducibility.

Reagent Preparation
  • Assay Buffer: Prepare a suitable buffer for the Target Kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Target Kinase Stock: Prepare a concentrated stock of the Target Kinase in assay buffer.

  • Substrate/ATP Mix: Prepare a 2X working solution of the substrate and ATP in assay buffer.

  • Compound Plates: Prepare 384-well plates containing the this compound derivative library, typically at a concentration of 10 mM in 100% DMSO. From this, create intermediate plates diluted in assay buffer.

  • Control Wells:

    • Negative Control (0% Inhibition): Wells containing DMSO only.

    • Positive Control (100% Inhibition): Wells containing a known inhibitor of the Target Kinase or a high concentration of a non-specific inhibitor.

  • ATP Detection Reagent: Prepare the luciferase-based ATP detection reagent according to the manufacturer's instructions.

HTS Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound 1. Dispense 50 nL of Compound/DMSO Enzyme 2. Add 5 µL of Target Kinase Compound->Enzyme Pre-incubation (optional) Substrate 3. Add 5 µL of Substrate/ATP Mix Enzyme->Substrate Incubate 4. Incubate at RT (e.g., 60 min) Substrate->Incubate Detection 5. Add 10 µL of ATP Detection Reagent Incubate->Detection Read 6. Read Luminescence Detection->Read

Caption: HTS workflow for kinase inhibitor screening.

Detailed Protocol
  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library plates to the 384-well assay plates. Also dispense 50 nL of DMSO to the negative control wells and 50 nL of the positive control compound to the positive control wells.

  • Kinase Addition: Add 5 µL of the Target Kinase working solution to all wells.

  • Pre-incubation (Optional): Incubate the plates for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Detection: Add 10 µL of the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Stabilization: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Confirmation: From Raw Data to Validated Hits

Rigorous data analysis is essential to identify true hits and avoid false positives. This process involves several steps, from initial data normalization to secondary and orthogonal assays.

Primary Data Analysis
  • Data Normalization: Raw luminescence data is normalized to the plate controls to calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive) / (Signal_negative - Signal_positive))

  • Quality Control: The quality of each assay plate is assessed by calculating the Z'-factor: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| A Z'-factor > 0.5 is generally considered acceptable for HTS.

  • Hit Selection: A hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., > 50% or > 3 standard deviations from the mean of the negative controls).

Hit Confirmation and Triage

The initial hits from the primary screen must be subjected to a series of follow-up assays to confirm their activity and eliminate artifacts.

Hit_Confirmation Primary Primary Screen (Single Concentration) DoseResponse Dose-Response (IC50) Primary->DoseResponse Confirm Hits Orthogonal Orthogonal Assay (e.g., different technology) DoseResponse->Orthogonal Validate Mechanism Counter Counter-Screen (e.g., for assay interference) Orthogonal->Counter Rule out Artifacts SAR Structure-Activity Relationship (SAR) Counter->SAR Expand Chemistry Lead Lead Compound SAR->Lead

Caption: Hit confirmation and triage workflow.

  • Dose-Response Confirmation: Hits are re-tested in a dose-response format to determine their potency (IC50 value). This helps to eliminate false positives from the primary screen.

  • Orthogonal Assays: Confirmed hits are then tested in an orthogonal assay that uses a different detection technology (e.g., a fluorescence-based assay) to ensure that the observed activity is not an artifact of the primary assay format.

  • Counter-Screens: Compounds should be tested in counter-screens to identify non-specific inhibitors or compounds that interfere with the assay technology (e.g., inhibitors of luciferase).

  • Structure-Activity Relationship (SAR) Analysis: The activity of related analogs of the confirmed hits should be tested to establish an initial SAR. This provides confidence that the observed biological activity is due to a specific chemical scaffold.

Synthesis of a this compound Derivative Library

A diverse library of this compound derivatives can be synthesized using parallel synthesis techniques. A common approach is to use the core scaffold and introduce diversity at various positions through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, or functional group interconversions. The specific synthetic routes will depend on the desired chemical space to be explored.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-factor (< 0.5) - Reagent instability- Inconsistent liquid handling- High data variability- Prepare fresh reagents- Calibrate and maintain liquid handlers- Optimize assay conditions (e.g., incubation times)
High False Positive Rate - Compound autofluorescence/luminescence- Compound aggregation- Non-specific inhibition- Perform counter-screens- Add detergent to assay buffer- Test in orthogonal assays
High False Negative Rate - Low compound potency- Compound instability- Insufficient assay sensitivity- Screen at a higher concentration- Check compound integrity- Re-optimize assay conditions

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of this compound derivatives. By following the detailed protocols for assay development, HTS execution, and hit confirmation, researchers can increase the likelihood of identifying high-quality lead compounds for further drug development. The key to a successful HTS campaign lies in the careful planning and execution of each step, from the initial assay optimization to the rigorous validation of hits.

References

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Vertex AI Search.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
  • High-Throughput Screening (HTS). Malvern Panalytical.
  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
  • This compound. PubChem.
  • Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. (2016). PubMed.
  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Journal of Cannabis Research.

Sources

Application Note: A Detailed Protocol for the Synthesis of 4-Methoxyphenoxyacetic Acid via Hydrolysis of 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-methoxyphenoxyacetic acid, a valuable intermediate in pharmaceutical and organic synthesis. The described method details the basic hydrolysis of 4-Methoxyphenoxyacetonitrile under reflux conditions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental setup, reaction mechanism, safety precautions, and product purification. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Introduction

This compound is a versatile chemical intermediate. Its strategic importance lies in its utility as a precursor to 4-methoxyphenoxyacetic acid, a key building block in the synthesis of various biologically active molecules. The conversion of the nitrile functional group to a carboxylic acid via hydrolysis is a fundamental transformation in organic chemistry. This application note presents a robust and efficient protocol for this conversion, emphasizing safety, efficiency, and high purity of the final product.

The hydrolysis of a nitrile can be achieved under either acidic or basic conditions. For this particular transformation, basic hydrolysis is preferred as it generally proceeds with fewer side reactions and is often easier to handle in a laboratory setting.[1] The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylate salt.[1][2] Acidification of the reaction mixture then yields the desired carboxylic acid.

Chemical and Physical Properties

A thorough understanding of the reactant's properties is crucial for safe and effective experimentation.

PropertyValueSource
IUPAC Name 2-(4-methoxyphenoxy)acetonitrilePubChem[3]
Molecular Formula C₉H₉NO₂PubChem[3]
Molecular Weight 163.17 g/mol PubChem[3]
Appearance White to off-white crystalline powderN/A
CAS Number 22446-12-4PubChem[3]

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves. All manipulations should be performed in a certified chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol: Hydrolysis of this compound

This protocol details the conversion of this compound to 4-methoxyphenoxyacetic acid.

Materials and Reagents
  • This compound (98% purity)

  • Sodium hydroxide (NaOH), pellets

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated (37%)

  • Xylene (for recrystallization)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or a calibrated pH meter

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 61.3 mmol).

    • To the flask, add ethanol (60 mL) and a solution of sodium hydroxide (8.0 g, 200 mmol) dissolved in deionized water (40 mL).

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal:

    • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification and Precipitation:

    • Transfer the remaining aqueous solution to a beaker and place it in an ice bath to cool.

    • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the solution until the pH reaches approximately 2-3. A white precipitate of 4-methoxyphenoxyacetic acid will form.

  • Isolation of the Crude Product:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

    • Allow the crude product to air-dry on the filter paper.

  • Purification by Recrystallization:

    • Transfer the crude 4-methoxyphenoxyacetic acid to a beaker.

    • Add a minimal amount of hot xylene to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold xylene.

    • Dry the purified product in a vacuum oven to a constant weight.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Reaction Setup: - this compound - NaOH, Ethanol, Water reflux 2. Reflux (4-6 hours) start->reflux cool 3. Cooling & Solvent Removal reflux->cool acidify 4. Acidification (HCl) & Precipitation cool->acidify filter_crude 5. Isolate Crude Product acidify->filter_crude recrystallize 6. Recrystallization (Hot Xylene) filter_crude->recrystallize filter_pure 7. Isolate Pure Product recrystallize->filter_pure dry 8. Drying filter_pure->dry final_product Pure 4-Methoxyphenoxyacetic Acid dry->final_product

Caption: Workflow for the synthesis of 4-methoxyphenoxyacetic acid.

Expected Results and Characterization

The successful synthesis will yield 4-methoxyphenoxyacetic acid as a white to pale cream crystalline solid.

ParameterExpected Value
Yield 80-90%
Melting Point 107-114 °C[3]
Appearance White to pale cream crystalline powder

The identity and purity of the product can be confirmed by spectroscopic methods.

  • ¹H NMR (500 MHz, CDCl₃): δ (ppm) 7.22-7.20 (d, 2H), 6.89-6.87 (d, 2H), 4.61 (s, 2H), 3.81 (s, 3H).

  • ¹³C NMR (125 MHz, CDCl₃): δ (ppm) 174.5, 154.2, 151.7, 115.8, 114.8, 65.8, 55.7.

  • Infrared (IR): Characteristic peaks around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), 1700 cm⁻¹ (C=O stretch), and 1230 cm⁻¹ (C-O stretch).

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-methoxyphenoxyacetic acid from this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high yield of the purified product. This methodology is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate modifications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 4-METHOXYPHENYL ACETONITRILE Safety Data Sheet. Retrieved from a general search for the compound's SDS.
  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Química Orgánica. (n.d.). Basic hydrolysis of nitriles. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]

Sources

The Synthetic Chemist's Companion: 4-Methoxyphenoxyacetonitrile as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifaceted Building Block

In the landscape of organic synthesis, the strategic selection of reagents is paramount to the elegant and efficient construction of complex molecular architectures. 4-Methoxyphenoxyacetonitrile, a seemingly unassuming molecule, emerges as a potent and versatile building block for the discerning chemist. Its structure, characterized by a p-methoxyphenyl ether linked to a cyanomethyl group, offers a unique combination of reactive sites: the nucleophilic phenoxy oxygen, the electrophilic nitrile carbon, and the acidic α-protons. This trifecta of reactivity allows for its participation in a diverse array of chemical transformations, making it a valuable precursor for pharmaceuticals, agrochemicals, and materials science. This comprehensive guide delves into the practical applications of this compound, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications and Synthetic Utility

The utility of this compound in organic synthesis can be broadly categorized into several key areas, each leveraging a distinct aspect of its chemical nature.

Synthesis of 4-Methoxyphenoxyacetic Acid: A Key Pharmaceutical Intermediate

One of the most fundamental transformations of this compound is its hydrolysis to 4-methoxyphenoxyacetic acid. This carboxylic acid derivative serves as a crucial intermediate in the synthesis of various pharmaceuticals and other biologically active compounds[1][2][3]. The nitrile group provides a stable and readily available handle that can be efficiently converted to a carboxylic acid under both acidic and basic conditions.

Mechanism of Nitrile Hydrolysis:

The hydrolysis of the nitrile can proceed through either an acid-catalyzed or base-catalyzed pathway.

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated by a strong acid, rendering the nitrile carbon more electrophilic. A molecule of water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid and ammonium ion.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming a hydroxy imine anion. Protonation by water yields an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions liberates the carboxylate salt, which is then protonated in an acidic workup to afford the carboxylic acid.

Experimental Protocol: Synthesis of 4-Methoxyphenoxyacetic Acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add a 2 M aqueous solution of sodium hydroxide (3 equivalents) to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of 4-methoxyphenoxyacetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

EntryStarting MaterialReagentsSolventTime (h)Yield (%)
1This compoundNaOH, HClEthanol/Water4>90
Precursor to Heterocyclic Scaffolds: Gateway to Bioactive Molecules

The activated methylene group adjacent to the nitrile in this compound makes it a valuable C2-synthon for the construction of various heterocyclic systems. The acidity of the α-protons allows for deprotonation with a suitable base, generating a nucleophilic carbanion that can participate in a range of condensation and cyclization reactions.

Application in the Synthesis of Substituted Pyrazoles and Pyrazolones:

While direct examples with this compound are not extensively documented in readily available literature, the analogous reactivity of related phthalonitrile derivatives provides a strong basis for its potential application. For instance, a hydrazine-substituted phenoxy phthalonitrile has been shown to react with 1,3-dicarbonyl compounds to form pyrazole and pyrazolone rings[4]. By analogy, functionalized derivatives of this compound could serve as precursors to novel heterocyclic structures of medicinal interest.

Conceptual Reaction Scheme:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-MPAN_derivative Functionalized This compound (e.g., with a hydrazine group) condensation Condensation & Cyclization 4-MPAN_derivative->condensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->condensation pyrazole Substituted Pyrazole or Pyrazolone condensation->pyrazole

Caption: Conceptual workflow for heterocycle synthesis.

Thorpe-Ziegler Cyclization: A Pathway to Cyclic Ketones

The Thorpe-Ziegler reaction is a classic method for the synthesis of cyclic ketones from dinitriles[5][6][7][8][9]. This intramolecular condensation, catalyzed by a strong base, proceeds via a cyclic enamine intermediate that is subsequently hydrolyzed. While a direct application with a dinitrile derived from this compound is not explicitly detailed in the available literature, the principles of this reaction suggest its feasibility. A hypothetical substrate could be prepared by linking two this compound units through a suitable tether.

Generalized Mechanism of the Thorpe-Ziegler Cyclization:

  • Deprotonation: A strong base removes a proton from the α-carbon of one of the nitrile groups, generating a carbanion.

  • Intramolecular Attack: The carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule.

  • Cyclization: This nucleophilic attack results in the formation of a cyclic imine anion.

  • Protonation: The imine anion is protonated to give a more stable cyclic enamine.

  • Hydrolysis: Acidic workup hydrolyzes the enamine to the corresponding cyclic ketone.

G dinitrile Dinitrile Precursor carbanion Carbanion Formation (Base) dinitrile->carbanion 1. Deprotonation imine_anion Cyclic Imine Anion carbanion->imine_anion 2. Intramolecular Attack enamine Cyclic Enamine imine_anion->enamine 3. Protonation ketone Cyclic Ketone (Acid Hydrolysis) enamine->ketone 4. Hydrolysis

Caption: Thorpe-Ziegler cyclization mechanism.

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, which involves the reaction of 4-methoxyphenol with chloroacetonitrile in the presence of a base.

Mechanism of Williamson Ether Synthesis:

This reaction is a classic example of an Sₙ2 reaction.

  • Deprotonation: The phenolic proton of 4-methoxyphenol is acidic and is readily removed by a base (e.g., potassium carbonate) to form the more nucleophilic 4-methoxyphenoxide ion.

  • Nucleophilic Attack: The 4-methoxyphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile.

  • Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the ether linkage.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 4-Methoxyphenol

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone in a round-bottom flask, add 4-methoxyphenol (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃AcetoneReflux6-885-95

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[10]. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

This compound stands as a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its accessible synthesis and multiple reactive sites provide a foundation for the construction of a wide range of organic molecules, from fundamental carboxylic acid intermediates to potentially complex heterocyclic systems. While its full synthetic potential is still being explored, the principles of its reactivity, grounded in fundamental organic mechanisms, offer a clear roadmap for its application in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Further research into its role in multicomponent reactions and as a precursor to complex natural product analogs is anticipated to unveil even broader utility for this adaptable building block.

References

  • Wikipedia. (2023). Thorpe reaction. Retrieved from [Link]

  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Retrieved from [Link]

  • Ziminov, A. V., et al. (2014). Synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile and phthalonitriles on its base containing N-heterocycles. Macroheterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). An electrochemical multicomponent reaction toward C–H tetrazolation of alkyl arenes and vicinal azidotetrazolation of alkenes. Chemical Science. Retrieved from [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank. Retrieved from [Link]

  • U.S. National Library of Medicine. (2004). Phenoxydifluoromethyl substituted nitrogen heterocycles. Synthesis and heterocyclization reactions of ethyl 4,4-difluoro- 4-phenoxyacetoacetate. Molecules. Retrieved from [Link]

  • Baran Lab. (2004). Multicomponent Reactions. Retrieved from [Link]

  • MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reversible Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β‐acetamido carbonyl compounds in acetonitrile medium. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 4-Methoxyphenoxyacetonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The elucidated methodology is grounded in the principles of the Williamson ether synthesis, enhanced by the implementation of Phase-Transfer Catalysis (PTC) to ensure high yield, purity, and operational efficiency suitable for industrial applications. This document provides an in-depth analysis of the reaction mechanism, a step-by-step protocol for pilot-scale production, critical safety considerations, and detailed analytical methods for quality control.

Introduction: Significance and Synthetic Strategy

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a methoxy-substituted phenoxy group and a nitrile functionality, allows for diverse downstream chemical transformations.

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2][3] In the context of this compound, this involves the reaction of 4-methoxyphenol with a haloacetonitrile. For a successful and efficient scale-up, direct application of laboratory-scale procedures is often inefficient due to issues of solubility and reaction rate between the aqueous and organic phases. To overcome these challenges, Phase-Transfer Catalysis (PTC) is employed. PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with the haloacetonitrile, thereby accelerating the reaction rate and improving the overall yield and purity of the product.[4][5][6]

Reaction Mechanism and Rationale for Phase-Transfer Catalysis

The core of this synthesis is an SN2 reaction. 4-Methoxyphenol is first deprotonated by a base, typically sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the 4-methoxyphenoxide anion. This nucleophilic anion then attacks the electrophilic carbon of chloroacetonitrile or bromoacetonitrile, displacing the halide and forming the desired ether linkage.

Diagram of the Reaction Mechanism

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide Anion 4-Methoxyphenol->4-Methoxyphenoxide Deprotonation Base Base (e.g., NaOH) Base->4-Methoxyphenoxide Haloacetonitrile Haloacetonitrile (e.g., ClCH₂CN) This compound This compound Haloacetonitrile->this compound 4-Methoxyphenoxide->this compound SN2 Attack Salt Salt (e.g., NaCl)

Caption: General scheme of the Williamson ether synthesis for this compound.

The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is crucial for the scalability of this process. The lipophilic cation of the PTC pairs with the hydrophilic phenoxide anion, forming an ion pair that is soluble in the organic phase. This allows the nucleophile to be in close proximity to the alkylating agent, dramatically increasing the reaction rate and allowing for milder reaction conditions.

Diagram of the Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide_aq 4-Methoxyphenoxide Anion (ArO⁻) PTC_ion_pair_aq Ion Pair (Q⁺ArO⁻) Phenoxide_aq->PTC_ion_pair_aq Ion Exchange NaOH_aq NaOH NaOH_aq->Phenoxide_aq Deprotonation of ArOH Haloacetonitrile_org Haloacetonitrile (R-X) Product_org This compound (ArO-R) Haloacetonitrile_org->Product_org SN2 Reaction PTC_aq PTC (Q⁺X⁻) Product_org->PTC_aq Regeneration of PTC PTC_aq->PTC_ion_pair_aq PTC_ion_pair_aq->Haloacetonitrile_org Transfer to Organic Phase

Caption: The catalytic cycle of phase-transfer catalysis in the synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a pilot-plant scale synthesis, yielding a multi-kilogram batch of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (kg)MolesPurity
4-Methoxyphenol124.1410.080.55>99%
Chloroacetonitrile75.506.6988.61>98%
Sodium Hydroxide40.003.5488.61>97%
Tetrabutylammonium Bromide (TBAB)322.371.304.03>98%
Toluene-50 L-Technical Grade
Deionized Water-50 L--
Brine (Saturated NaCl solution)-20 L--
Anhydrous Sodium Sulfate-2.0--
Equipment
  • 100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel.

  • Heating/cooling mantle.

  • Separatory funnel (or equivalent for phase separation).

  • Rotary evaporator (for solvent removal).

  • Vacuum distillation setup.

Step-by-Step Procedure
  • Reaction Setup:

    • Charge the 100 L reactor with 10.0 kg (80.55 mol) of 4-methoxyphenol and 50 L of toluene.

    • Begin stirring to dissolve the 4-methoxyphenol.

  • Base Addition and Phenoxide Formation:

    • In a separate vessel, dissolve 3.54 kg (88.61 mol) of sodium hydroxide in 20 L of deionized water. Caution: This is an exothermic process. Allow the solution to cool to room temperature.

    • Slowly add the sodium hydroxide solution to the reactor over a period of 30-45 minutes, maintaining the temperature below 30°C.

    • Stir the resulting two-phase mixture for 30 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.

  • Catalyst and Alkylating Agent Addition:

    • Add 1.30 kg (4.03 mol) of tetrabutylammonium bromide (TBAB) to the reactor.

    • Slowly add 6.69 kg (88.61 mol) of chloroacetonitrile to the reactor via the addition funnel over 1 hour. A slight exotherm may be observed; maintain the temperature between 25-35°C.

  • Reaction:

    • Heat the reaction mixture to 60-65°C and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS to check for the disappearance of 4-methoxyphenol.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 30 L of deionized water to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate.

    • Separate the lower aqueous layer.

    • Wash the organic layer with 20 L of brine solution.

    • Separate the lower aqueous layer.

    • Dry the organic layer over 2.0 kg of anhydrous sodium sulfate for at least 1 hour.

    • Filter off the sodium sulfate.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.

  • Final Purification (Vacuum Distillation):

    • The crude product is then purified by vacuum distillation to obtain pure this compound. The product typically distills at 135-140 °C at 10 mmHg.

Safety and Handling

  • 4-Methoxyphenol: Harmful if swallowed. Causes skin irritation and serious eye irritation.

  • Chloroacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. It is also a flammable liquid and vapor.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.

  • General Precautions: All operations should be conducted in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[7] An eyewash station and safety shower should be readily accessible.

Analytical Quality Control

Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for assessing the purity of the final product and for monitoring the reaction progress.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Scan range of 40-400 amu.

  • Expected Retention Time: The retention time will be specific to the instrument and exact conditions but will be consistent for the pure compound.

  • Mass Spectrum: The mass spectrum should show a molecular ion peak at m/z 163, corresponding to the molecular weight of this compound.

Structural Confirmation by NMR and IR Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.79 (s, 3H, -OCH₃)

    • δ 4.73 (s, 2H, -OCH₂CN)

    • δ 6.88-6.95 (m, 4H, Ar-H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 53.0 (-OCH₂CN)

    • δ 55.8 (-OCH₃)

    • δ 114.8, 115.9 (Aromatic CH)

    • δ 116.8 (-CN)

    • δ 151.7, 154.9 (Aromatic C-O)

  • FTIR (neat):

    • ~2250 cm⁻¹ (C≡N stretch)

    • ~1230 cm⁻¹ (Aryl-O-C stretch)

    • ~1510, 1610 cm⁻¹ (C=C aromatic stretch)

Potential Side Reactions and Impurity Control

  • O-alkylation vs. C-alkylation: While O-alkylation is favored, trace amounts of C-alkylation on the aromatic ring can occur, especially at higher temperatures. Maintaining the reaction temperature below 70°C helps to minimize this side reaction.

  • Hydrolysis of the Nitrile: Prolonged exposure to the basic aqueous phase can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid. Efficient phase separation and work-up are crucial to prevent this.

  • Unreacted Starting Materials: The presence of unreacted 4-methoxyphenol or chloroacetonitrile can be detected by GC-MS. The vacuum distillation step is effective in removing these more volatile or less volatile impurities.

By carefully controlling the reaction parameters and implementing the described purification and analytical procedures, a high yield of high-purity this compound can be consistently achieved on a scale-up basis.

References

  • Journal for Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Al-Khulaidi, A. A., et al. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 29(5), 3338-3349.
  • Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure. Retrieved from [Link]

Sources

The Versatile Precursor: Harnessing 4-Methoxyphenoxyacetonitrile for the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Potential in a Multifunctional Building Block

In the dynamic field of materials science, the quest for novel molecules that can serve as versatile precursors for advanced materials is perpetual. 4-Methoxyphenoxyacetonitrile, with its unique combination of a reactive nitrile group, a methoxy-activated aromatic ring, and an ether linkage, presents a compelling platform for the synthesis of a diverse array of functional polymers and materials. This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols and the scientific rationale behind the proposed synthetic strategies. While direct, extensive literature on the use of this specific molecule in materials science is emerging, the principles outlined herein are grounded in established organic and polymer chemistry, drawing parallels from well-documented reactions of analogous compounds.

The strategic placement of its functional groups allows for a variety of chemical transformations, making it a candidate for creating materials with tailored properties for applications ranging from organic electronics to advanced coatings and thermosets. This document serves as a comprehensive resource for researchers and professionals in materials science and drug development, offering both theoretical insights and practical, step-by-step guidance for harnessing the potential of this compound.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in materials synthesis.

PropertyValueSource
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
IUPAC Name 2-(4-methoxyphenoxy)acetonitrile
Appearance White to off-white crystalline powderInferred from typical properties of similar aromatic nitriles
Solubility Soluble in common organic solvents (e.g., THF, DMF, DMSO, acetone)Inferred from chemical structure

Application Note I: Synthesis of Functionalized Polymers via Nitrile Group Transformation

The nitrile group of this compound is a versatile handle for polymerization and functionalization.[1][2] It can be transformed into a variety of other functional groups, enabling the synthesis of polymers with diverse properties.

A. Hydrolysis to Carboxylic Acid for Polyester Synthesis

The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[1][3] This resulting 4-methoxyphenoxyacetic acid can then be used as a monomer in polycondensation reactions to form polyesters. The presence of the ether linkage and the methoxy group can impart flexibility and solubility to the resulting polymer.

Proposed Synthetic Workflow:

workflow A This compound B Hydrolysis (H+ or OH-) A->B C 4-Methoxyphenoxyacetic Acid B->C D Polycondensation (with a diol) C->D E Functional Polyester D->E

Caption: Proposed workflow for polyester synthesis.

Protocol 1: Synthesis of a Polyester from this compound

Step 1: Hydrolysis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of a 20% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a white precipitate forms (pH ~2).

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-methoxyphenoxyacetic acid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Step 2: Polycondensation with a Diol (e.g., 1,4-Butanediol)

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine equimolar amounts of 4-methoxyphenoxyacetic acid and 1,4-butanediol.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mol%).

  • Heat the mixture to 180-200 °C under a slow stream of nitrogen to remove the water formed during the reaction.

  • After the initial water evolution ceases, apply a vacuum to facilitate the removal of the final traces of water and drive the polymerization to completion.

  • Continue the reaction for several hours until a high viscosity is achieved.

  • Cool the polymer to room temperature, dissolve it in a suitable solvent (e.g., THF), and precipitate it into a non-solvent (e.g., methanol).

  • Dry the resulting polyester under vacuum.

  • Characterize the polymer by GPC (for molecular weight and polydispersity), DSC (for thermal transitions), and TGA (for thermal stability).

B. Reduction to Amine for Polyamide and Polyimide Synthesis

The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[3] The resulting 2-(4-methoxyphenoxy)ethanamine can then be used as a monomer for the synthesis of polyamides and polyimides, which are known for their excellent thermal and mechanical properties.

Proposed Synthetic Workflow:

workflow A This compound B Reduction (e.g., LiAlH4) A->B C 2-(4-methoxyphenoxy)ethanamine B->C D Polycondensation (with a diacid chloride or dianhydride) C->D E Polyamide or Polyimide D->E

Caption: Proposed workflow for polyamide/polyimide synthesis.

Protocol 2: Synthesis of a Polyamide from this compound

Step 1: Reduction of this compound

  • Caution! LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

  • In a dry, three-necked flask under a nitrogen atmosphere, suspend a molar excess of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash them with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(4-methoxyphenoxy)ethanamine.

  • Purify the amine by vacuum distillation.

  • Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Step 2: Interfacial Polycondensation with a Diacid Chloride (e.g., Adipoyl Chloride)

  • Dissolve the synthesized diamine in an aqueous solution of sodium carbonate.

  • In a separate beaker, dissolve an equimolar amount of adipoyl chloride in an immiscible organic solvent (e.g., dichloromethane).

  • Carefully layer the organic solution on top of the aqueous solution.

  • A polyamide film will form at the interface. Gently pull the film out of the beaker and wrap it around a rotating rod to continuously form a polymer rope.

  • Wash the resulting polyamide thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and salts.

  • Dry the polyamide under vacuum.

  • Characterize the polymer by FT-IR, DSC, and TGA.

Application Note II: Synthesis of Thermosetting Resins via Cyclotrimerization of the Nitrile Group

Aromatic nitriles can undergo cyclotrimerization to form highly stable, cross-linked 1,3,5-triazine rings.[4] This reaction can be catalyzed by various acids, bases, or metal complexes and is a key method for producing thermosetting polymers with high thermal stability, chemical resistance, and excellent mechanical properties.[5]

Proposed Synthetic Pathway:

pathway A 3 x this compound B Catalyst Heat A->B Cyclotrimerization C Cross-linked Triazine Network B->C workflow A 4-Methoxyphenol B Introduction of two nitrile groups A->B C Substituted Phthalonitrile B->C D Cyclotetramerization (with metal salt) C->D E Phthalocyanine Analog D->E

Caption: Conceptual workflow for a phthalocyanine analog.

Safety and Handling

This compound should be handled with appropriate safety precautions. Based on its structure, it is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause eye and skin irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a promising and versatile building block for the creation of novel materials. Its trifunctional nature allows for a wide range of chemical transformations, leading to the synthesis of functional polymers, high-performance thermosets, and potentially liquid crystalline and macrocyclic materials. The protocols and application notes provided in this guide offer a starting point for researchers to explore the full potential of this intriguing molecule. Further research and development in this area are likely to uncover even more exciting applications for materials derived from this compound.

References

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Nitriles | Research Starters. EBSCO. [Link]

  • Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Science Alert. [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

  • This compound | C9H9NO2 | CID 579491. PubChem. [Link]

  • 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. [Link]

  • 20.7 Chemistry of Nitriles. OpenStax. [Link]

  • Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. PMC. [Link]

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Introduction: The Emerging Role of 4-Methoxyphenoxyacetonitrile in Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biocatalytic applications of 4-methoxyphenoxyacetonitrile, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing scientific integrity, experimental rationale, and practical implementation.

This compound is a versatile arylacetonitrile compound that serves as a valuable precursor in the synthesis of fine chemicals and pharmaceutical intermediates. Its primary biocatalytic application lies in its conversion to 4-methoxyphenoxyacetic acid, an important building block in organic synthesis.[1] Traditional chemical hydrolysis of nitriles often requires harsh conditions, such as strong acids or bases and high temperatures, leading to unwanted side reactions and environmental concerns. Biocatalysis, utilizing enzymes or whole microbial cells, presents a compelling alternative, offering high selectivity, milder reaction conditions, and a reduced environmental footprint.[2]

This guide explores the principal enzymatic pathways for the transformation of this compound, focusing on the use of nitrilases and nitrile hydratases. We will delve into the scientific rationale behind these biocatalytic strategies, provide detailed protocols for their implementation, and discuss key parameters for process optimization.

The Two Major Enzymatic Pathways for Nitrile Conversion

The biological conversion of nitriles to carboxylic acids primarily proceeds through two distinct enzymatic routes.[2] The choice of pathway is dependent on the specific enzyme system present in the chosen biocatalyst.

  • The Direct Nitrilase Pathway : A single enzyme, a nitrilase (EC 3.5.5.1), catalyzes the direct hydrolysis of the nitrile group to a carboxylic acid and ammonia.[2] This is a streamlined, one-step process.

  • The Nitrile Hydratase-Amidase Pathway : This is a two-step cascade. First, a nitrile hydratase (NHase; EC 4.2.1.84) hydrates the nitrile to form the corresponding amide intermediate. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final carboxylic acid and ammonia.[2]

G cluster_main Biocatalytic Conversion of this compound A This compound B 4-Methoxyphenoxyacetamide (Intermediate) A->B Nitrile Hydratase (EC 4.2.1.84) C 4-Methoxyphenoxyacetic Acid (Product) A->C Nitrilase (EC 3.5.5.1) One-Step Pathway B->C Amidase (EC 3.5.1.4) D Ammonia (Byproduct) B->D  + NH₃ C->D  + NH₃

Figure 1. The two primary enzymatic pathways for nitrile hydrolysis.

Application Note I: Direct Synthesis via Arylacetonitrilase

Scientific Rationale & Expertise

The most direct route for converting this compound to 4-methoxyphenoxyacetic acid is through the action of a nitrilase. Based on its chemical structure, this compound is classified as an arylacetonitrile. Therefore, enzymes belonging to the arylacetonitrilase subclass are the most promising candidates for this transformation.[3] These enzymes are found across various natural sources, including bacteria, fungi, and plants.[2] For instance, a nitrilase from Alcaligenes sp. MTCC 10675 has shown high specificity for arylacetonitriles like mandelonitrile and phenylacetonitrile, demonstrating the potential of this enzyme class for related substrates.[4][5]

The catalytic mechanism involves the nucleophilic attack of a cysteine residue in the enzyme's active site on the carbon atom of the nitrile group, followed by hydrolysis steps that ultimately release the carboxylic acid and ammonia, regenerating the enzyme. The choice of an arylacetonitrilase is critical as other nitrilase types, such as aliphatic or aromatic nitrilases, may show little to no activity on this substrate.[3]

Trustworthiness: Key Parameters for a Validated Protocol

A robust biocatalytic process requires careful optimization of several parameters. The inherent stability of the enzyme and its kinetic properties are paramount.

  • pH and Temperature: Enzyme activity and stability are highly dependent on pH and temperature. For example, the arylacetonitrilase from Alcaligenes sp. MTCC 10675 exhibits optimal activity at a pH of 6.5 and a temperature of 50°C.[5] However, its thermal stability decreases significantly at higher temperatures, with a half-life of only 3 hours and 20 minutes at its optimum temperature.[4][5] It is crucial to balance optimal activity with long-term stability for practical applications.

  • Substrate and Product Inhibition: High concentrations of the substrate (this compound) or the product (4-methoxyphenoxyacetic acid) can inhibit enzyme activity. The inhibitory constant (kᵢ) for the Alcaligenes sp. nitrilase with mandelonitrile was found to be 32.4 ± 03 mM, indicating that substrate inhibition is a factor to consider in process design.[5] A fed-batch strategy, where the substrate is added incrementally, can mitigate this issue.

  • Enzyme Source and Purity: The catalyst can be a purified enzyme, a crude cell extract, or whole microbial cells.[2] Whole cells are often preferred for industrial applications due to lower cost, as they circumvent the need for extensive enzyme purification and can provide necessary cofactors.

Experimental Protocol: Screening and Assay for Nitrilase Activity

This protocol outlines a method for screening microbial isolates for their ability to hydrolyze this compound and for quantifying the enzymatic activity. The primary method for quantification is the measurement of ammonia released during the reaction.[2]

G cluster_workflow Workflow for Nitrilase Screening & Assay A 1. Prepare Reaction Mixture (Buffer, Substrate) B 2. Add Biocatalyst (Whole cells or Cell-free extract) A->B C 3. Incubate (Controlled Temp & Time) B->C D 4. Stop Reaction (e.g., add 0.1 N HCl) C->D E 5. Quantify Ammonia (Phenate-Hypochlorite Method) D->E F 6. (Optional) HPLC Analysis (Substrate depletion / Product formation) D->F

Figure 2. Experimental workflow for a nitrilase activity assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a 200 mM stock solution of this compound in a suitable organic solvent like DMSO or methanol.

    • Reaction Buffer: Prepare a 0.1 M potassium phosphate buffer (KH₂PO₄/K₂HPO₄) and adjust the pH to a range of 6.0-8.0 for initial screening. A pH of 6.5 can be used as a starting point.[4]

    • Stopping Reagent: 0.1 N Hydrochloric Acid (HCl).

    • Ammonia Assay Reagents: Prepare reagents for the phenate-hypochlorite method as described in standard protocols.[4]

  • Biocatalyst Preparation:

    • Whole Cells: Grow the microbial strain in a suitable medium until the desired growth phase is reached. Harvest cells by centrifugation, wash with buffer, and resuspend to a known concentration (e.g., optical density or dry cell weight).

    • Cell-Free Extract: Resuspend harvested cells in buffer and lyse them using sonication or a French press. Centrifuge to remove cell debris and use the supernatant as the cell-free extract.

  • Enzymatic Reaction:

    • Set up a 1.0 mL reaction in a microcentrifuge tube containing:

      • 890 µL of 0.1 M Potassium Phosphate Buffer (pH 6.5)

      • 100 µL of biocatalyst suspension (whole cells or cell-free extract)

    • Pre-incubate the mixture at the desired temperature (e.g., 30-50°C) for 5 minutes.

    • Start the reaction by adding 10 µL of the 200 mM substrate stock solution to achieve a final concentration of 20 mM.

    • Incubate for a defined period (e.g., 30-60 minutes) with shaking.

  • Reaction Termination and Ammonia Quantification:

    • Stop the reaction by adding an equal volume (1.0 mL) of 0.1 N HCl.[4]

    • Centrifuge to pellet the cells/precipitated protein.

    • Use the supernatant to quantify the amount of ammonia released using the phenate-hypochlorite method, measuring absorbance at 630 nm.[4]

    • Create a standard curve using known concentrations of ammonium chloride to calculate the amount of ammonia produced.

  • Definition of Enzyme Activity:

    • One unit (U) of nitrilase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of ammonia per minute under the specified assay conditions.[4]

Application Note II: The Nitrile Hydratase/Amidase Pathway

Scientific Rationale & Expertise

An alternative to the direct nitrilase pathway is the two-enzyme system of nitrile hydratase (NHase) and amidase. NHases are metalloenzymes, typically containing either a non-heme iron (Fe-type) or cobalt (Co-type) ion in their active site, which is crucial for catalysis.[6][7] These enzymes hydrate this compound to the intermediate, 4-methoxyphenoxyacetamide. This amide is then hydrolyzed by a second enzyme, an amidase, to yield 4-methoxyphenoxyacetic acid.[2]

This pathway is prevalent in many microorganisms, particularly within the Rhodococcus genus, which is known for its robust nitrile-converting capabilities.[6][7] The substrate specificity of NHases can be influenced by the electronic properties of the nitrile. For aromatic nitriles, electron-donating substituents, such as the methoxy group in this compound, may slow down the rate of conversion compared to substrates with electron-withdrawing groups.[6]

Trustworthiness: Key Parameters for a Validated Protocol

Successful application of this two-step pathway requires ensuring the presence and coordinated action of both enzymes.

  • Whole-Cell Biocatalyst: This system is almost exclusively used in a whole-cell format. This approach ensures that both the NHase and the amidase are present and that any required cofactors or metal ions for the NHase are available.[6]

  • Induction of Enzyme Expression: The genes for NHase and amidase are often inducible. Therefore, adding a specific nitrile or amide compound (an inducer) to the growth medium is frequently necessary to achieve high enzymatic activity.

  • Reaction Conditions: The optimal pH and temperature for NHases can vary. It is important to find conditions that support the activity of both the NHase and the amidase. Accumulation of the amide intermediate can be monitored by HPLC to assess the relative rates of the two steps.

  • Substrate Access: The catalytic metal center of an NHase is often located at the end of a channel lined with bulky amino acids.[6] The ability of a substrate like this compound to access this active site is a key determinant of its conversion efficiency. Enzyme engineering can be used to modify these access tunnels to improve activity towards bulky substrates.[8]

ParameterTypical Range/ValueRationale & Reference
Biocatalyst Whole cells (e.g., Rhodococcus sp.)Provides both NHase and amidase; cost-effective.[6]
pH 7.0 - 8.0General range for NHase stability and activity.
Temperature 20 - 40 °CBalances enzyme activity with stability.
Substrate Conc. 25 - 100 mMHigher concentrations may lead to inhibition.[9]
Cell Conc. (DCW) 5 - 15 g/LHigher cell density increases volumetric productivity.[10]
Aeration Shaking or stirringEnsures sufficient oxygen for cell viability and metabolism.

Table 1: Typical Reaction Parameters for Whole-Cell Nitrile Hydratase/Amidase Biotransformations

Experimental Protocol: Whole-Cell Biotransformation

This protocol describes a general procedure for the conversion of this compound using a whole-cell biocatalyst expressing a nitrile hydratase/amidase system.

  • Cultivation and Induction:

    • Inoculate a suitable production medium with the selected microbial strain (e.g., Rhodococcus rhodochrous).

    • Grow the culture at an appropriate temperature (e.g., 30°C) with shaking.

    • When the culture reaches the mid-logarithmic phase of growth, add an inducer (e.g., benzonitrile or urea) to a final concentration of 10-20 mM to stimulate the expression of the NHase and amidase genes.

    • Continue incubation for several more hours (e.g., 12-24 hours) to allow for enzyme synthesis.

  • Cell Harvesting and Preparation:

    • Harvest the induced cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) to remove residual medium components.

    • Resuspend the cells in the same buffer to a desired final concentration (e.g., 10 g/L dry cell weight).

  • Biotransformation Reaction:

    • In a temperature-controlled reaction vessel, add the prepared cell suspension.

    • Start the reaction by adding this compound (from a concentrated stock solution) to the desired final concentration (e.g., 50 mM).

    • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

    • Monitor the reaction progress by taking samples at regular intervals.

  • Sample Analysis:

    • For each time point, quench the reaction in the sample by adding an equal volume of acetonitrile or methanol, or by acidification.

    • Centrifuge to remove cells.

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column to quantify the disappearance of the substrate (this compound) and the formation of the intermediate (4-methoxyphenoxyacetamide) and the final product (4-methoxyphenoxyacetic acid).

Application Note III: Alternative Biotransformation via O-Demethylation

While the primary focus is on the nitrile group, the methoxy group of this compound also presents a target for biocatalysis. Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes capable of catalyzing a wide range of oxidative reactions, including O-demethylation.[11]

This reaction would convert this compound into 2-(4-hydroxyphenoxy)acetonitrile, a valuable intermediate for herbicides and other bioactive molecules due to its phenolic hydroxyl group.[11] Specific P450 systems, such as those from Rhodococcus jostii RHA1, have demonstrated high efficiency in the O-demethylation of similar para-methoxylated aromatic compounds.[11] This transformation requires a P450 enzyme along with a reductase partner to deliver electrons from a cofactor like NAD(P)H, making whole-cell systems a practical choice for this application as well.[11]

Summary and Future Outlook

This compound is a promising substrate for green chemistry applications, enabling the synthesis of valuable carboxylic acids and phenols under mild, environmentally friendly conditions. The choice between a direct nitrilase pathway and a nitrile hydratase/amidase system depends on the desired product profile and the availability of suitable biocatalysts.

Future research will likely focus on the discovery of novel, robust enzymes with high activity and stability. Furthermore, protein engineering techniques hold immense potential for tailoring the substrate specificity, enhancing the catalytic efficiency, and improving the operational stability of these enzymes, thereby paving the way for scalable and economically viable industrial processes.[8][10]

References

  • Bhatia, S. et al. (2014). Purification and characterization of arylacetonitrile‐specific nitrilase of Alcaligenes sp. MTCC 10675. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Gong, J-S. et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. Available at: [Link]

  • Zhang, Z-J. et al. (2022). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. ResearchGate. Available at: [Link]

  • Howden, A. J. M. & Preston, G. M. (2009). Nitrilase enzymes and their role in plant–microbe interactions. Molecular Plant Pathology. Available at: [Link]

  • Google Patents (2014). WO 2014/030106 A2.
  • DeSantis, G. et al. (2002). Exploring Nitrilase Sequence Space for Enantioselective Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Bhatia, S. et al. (2014). Purification and characterization of arylacetonitrile-specific nitrilase of Alcaligenes sp. MTCC 10675. PubMed. Available at: [Link]

  • Wang, M-X. et al. (2013). Enzyme–Substrate Binding Landscapes in the Process of Nitrile Biodegradation Mediated by Nitrile Hydratase and Amidase. International Journal of Molecular Sciences. Available at: [Link]

  • Van Wyk, M. et al. (2020). Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870. Molecules. Available at: [Link]

  • Wu, S. et al. (2020). Insight into the broadened substrate scope of nitrile hydratase by static and dynamic structure analysis. Chemical Science. Available at: [Link]

  • Taylor & Francis Online (n.d.). Enzymatic hydrolysis – Knowledge and References. Available at: [Link]

  • Peraza-Jiménez, C. I. et al. (2023). Biotransformations of nitriles mediated by in vivo nitrile hydratase of Rhodococcus erythropolis ATCC 4277 heterologously expressed in Escherichia coli. Colibri. Available at: [Link]

  • Cheng, Z. et al. (2024). Engineered Nitrilase-Mediated Regioselective Hydrolysis of 4-Cyanobenzonitrile for Efficient Synthesis of 4-Cyanobenzoic Acid. ResearchGate. Available at: [Link]

  • Human Metabolome Database (2023). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Available at: [Link]

  • ResearchGate (n.d.). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Available at: [Link]

  • Jia, T. et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • PubChem (n.d.). 4-Methoxyphenylacetic Acid. Available at: [Link]

  • ResearchGate (n.d.). Enzymatic hydrolysis by immobilized lipase applied to a new prototype anti-asthma drug. Available at: [Link]

  • Poetzsch, M. et al. (2010). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Raj, K. et al. (2018). Biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae. Metabolic Engineering Communications. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Available at: [Link]

  • ResearchGate (n.d.). Enzymatic Hydrolysis in Organic Solvents for Kinetic Resolution of Water-Insoluble .ALPHA.-Acyloxy Esters with Immobilized Lipases. Available at: [Link]

  • Royal Society of Chemistry (2021). An anchoring residue adjacent to the substrate access tunnel entrance of a nitrile hydratase directs its catalytic activity towards 3-cyanopyridine. Catalysis Science & Technology. Available at: [Link]

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Application Notes and Protocols for Flow Chemistry Methods in 4-Methoxyphenoxyacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-methoxyphenoxyacetonitrile utilizing continuous flow chemistry. Moving beyond traditional batch processing, this application note details a robust and scalable flow chemistry protocol based on the Williamson ether synthesis. We will explore the rationale behind key experimental parameters, present a detailed operational protocol, and discuss the significant advantages offered by flow chemistry for this class of reaction, including enhanced safety, improved process control, and greater scalability. The protocols and insights provided herein are designed to be directly applicable in a research and development setting, particularly for the synthesis of pharmaceutical intermediates.

Introduction: The Case for Flow Chemistry in Aryl Ether Synthesis

This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Traditionally, its synthesis via the Williamson etherification of 4-methoxyphenol and a haloacetonitrile is conducted in batch reactors. While effective, batch processes can present challenges related to thermal control of exothermic reactions, scalability, and safety, especially when handling reactive intermediates.[1][2]

Continuous flow chemistry offers a compelling alternative, mitigating many of the drawbacks of batch synthesis.[3][4] By conducting reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[5] This precise control leads to improved reaction efficiency, higher yields, and enhanced safety profiles.[1] For the synthesis of this compound, a flow process allows for rapid heating to precise temperatures, efficient mixing of reagents, and the ability to safely operate at elevated temperatures and pressures, ultimately leading to a more efficient and scalable process.[4][6]

Proposed Flow Synthesis of this compound via Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved through the reaction of 4-methoxyphenol with chloroacetonitrile in the presence of a base. This section details a proposed continuous flow protocol for this transformation.

Reaction Scheme

Figure 1. Williamson ether synthesis of this compound from 4-methoxyphenol and chloroacetonitrile.

Experimental Workflow Diagram

The following diagram illustrates the continuous flow setup for the synthesis of this compound.

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reaction Reaction Module cluster_workup In-line Workup & Collection ReagentA Reagent A 4-Methoxyphenol + Base in Solvent PumpA Pump A ReagentA->PumpA ReagentB Reagent B Chloroacetonitrile in Solvent PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor Controlled Temperature BPR Back Pressure Regulator Reactor->BPR Maintains System Pressure Collection Product Collection BPR->Collection caption Flow Synthesis Workflow

Caption: Diagram of the continuous flow experimental setup.

Detailed Protocol

Materials:

  • 4-Methoxyphenol

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), HPLC grade

  • Syringe pumps (2)

  • T-mixer

  • PFA or stainless steel reactor coil (10 mL volume)

  • Heating unit (e.g., oil bath, heating block)

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 4-methoxyphenol and a 0.75 M suspension of finely powdered anhydrous potassium carbonate in acetonitrile. Ensure the suspension is well-stirred to maintain homogeneity.

    • Solution B: Prepare a 0.55 M solution of chloroacetonitrile in acetonitrile.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram.[7]

    • Ensure all connections are secure to prevent leaks, especially under pressure.

    • Set the heating unit to the desired reaction temperature (see table below for optimization parameters).

    • Set the back pressure regulator to the desired pressure (e.g., 10 bar) to allow for heating the solvent above its atmospheric boiling point.[7]

  • Reaction Execution:

    • Set the flow rates of the two syringe pumps to deliver the reagent solutions at a 1:1 volumetric ratio. The total flow rate will determine the residence time in the reactor.

    • Begin pumping both solutions simultaneously into the T-mixer, where they will combine and enter the heated reactor coil.

    • The reaction mixture will flow through the reactor for the calculated residence time, allowing the Williamson ether synthesis to proceed.

    • The product stream exits the reactor, passes through the back pressure regulator, and is collected in a suitable vessel.

  • Work-up and Analysis:

    • Once the reaction has reached a steady state, collect the product mixture.

    • For analysis, a small aliquot can be taken and diluted. The conversion and yield can be determined by techniques such as HPLC or GC-MS.

    • For isolation, the collected solution can be filtered to remove the inorganic base, and the solvent can be removed under reduced pressure. The crude product can then be purified by standard methods such as recrystallization or column chromatography.

Optimization Parameters

The following table provides suggested starting conditions and ranges for optimizing the synthesis of this compound in a flow system.

ParameterRecommended Starting ValueOptimization RangeRationale
Temperature 120 °C100 - 160 °CHigher temperatures accelerate the SN2 reaction rate. The use of a BPR allows for superheating the solvent safely.
Residence Time 10 minutes5 - 20 minutesDetermined by the total flow rate and reactor volume. Shorter residence times can increase throughput, while longer times may be needed for complete conversion.
Pressure (BPR) 10 bar5 - 20 barPrevents solvent boiling and ensures a stable flow. Higher pressures can be used for higher reaction temperatures.
Base K₂CO₃Other non-nucleophilic bases (e.g., Cs₂CO₃)A solid base is advantageous for in-line filtration or packed-bed reactor configurations. The choice of base can influence reaction rate and yield.
Solvent AcetonitrileDMF, DMSOA polar aprotic solvent is ideal for SN2 reactions as it solvates the cation of the base, leaving the anion more nucleophilic.[8]

Advantages of the Flow Chemistry Approach

The application of continuous flow technology to the synthesis of this compound offers several key advantages over traditional batch methods:

  • Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, significantly reducing the risks associated with exothermic reactions and the handling of potentially hazardous reagents.[1]

  • Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for efficient heat transfer, enabling precise control over the reaction temperature and preventing the formation of hot spots that can lead to side reactions.[9]

  • Rapid Optimization: The ability to quickly change reaction parameters such as temperature, flow rate, and reagent ratios allows for rapid optimization of the reaction conditions, significantly reducing development time.[10]

  • Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction. Instead of using larger reactors, the production can be increased by running the system for longer periods or by "numbering up" – using multiple reactors in parallel.[10]

  • Improved Yield and Purity: The precise control over reaction conditions often leads to higher yields and purities of the desired product by minimizing the formation of byproducts.[11]

Conclusion

The detailed protocol and application notes provided in this document demonstrate the feasibility and advantages of employing continuous flow chemistry for the synthesis of this compound. By leveraging the principles of the Williamson ether synthesis within a well-controlled flow environment, researchers and drug development professionals can achieve a safer, more efficient, and scalable manufacturing process for this important chemical intermediate. The adaptability of the flow chemistry platform also opens up possibilities for the synthesis of a wide range of analogous phenoxyacetonitrile derivatives.

References

  • Baumann, M., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. Available at: [Link]

  • Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. Available at: [Link]

  • Carvalho, M.-A., et al. (n.d.). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2). ChemRxiv. Available at: [Link]

  • (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. Available at: [Link]

  • (n.d.). Flow Chemistry in Organic Synthesis. Science of Synthesis. Available at: [Link]

  • (n.d.). Recent Advances in The Synthesis of Aryl Nitrile Compounds. Scribd. Available at: [Link]

  • (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Journal of Science and Technology. Available at: [Link]

  • (n.d.). Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide. ResearchGate. Available at: [Link]

  • (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

  • (2022). Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Vieira, T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. Available at: [Link]

  • (n.d.). Williamson ether synthesis between 1 and 2 using flow-microwave applicator. ResearchGate. Available at: [Link]

  • (n.d.). Williamson Ether Synthesis. University of Missouri–St. Louis. Available at: [Link]

  • (2017). A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation. National Institutes of Health. Available at: [Link]

  • (n.d.). 12. The Williamson Ether Synthesis. University of Wisconsin-Madison. Available at: [Link]

  • (2016). Flow Methods in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]

  • (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • (n.d.). Hydroxyacetonitrile. PubChem. Available at: [Link]

  • (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT. Available at: [Link]

  • (n.d.). Williamson ether synthesis (video). Khan Academy. Available at: [Link]

  • (2024). Calibration of hydroxyacetonitrile (HOCH2CN) and methyl isocyanate (CH3NCO) isomers using I− chemical ionization mass spectrometry (CIMS). Atmospheric Measurement Techniques. Available at: [Link]

  • (n.d.). Formation of hydroxyacetonitrile (HOCH2CN) and polyoxymethylene (POM)-derivatives in comets from formaldehyde (CH2O) and hydrogen cyanide (HCN) activated by water. RSC Publishing. Available at: [Link]

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Application Notes and Protocols: 4-Methoxyphenoxyacetonitrile in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Natural products have historically been a cornerstone of drug discovery, providing a rich diversity of chemical scaffolds with potent biological activities. The synthesis of analogues of these natural products is a critical endeavor in medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. This application note explores the utility of 4-methoxyphenoxyacetonitrile as a versatile building block in the synthesis of natural product analogues. We will delve into its chemical properties, reactivity, and provide detailed protocols for its application in key synthetic transformations. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems for reproducibility.

Introduction: The Strategic Value of this compound

This compound is a bifunctional organic molecule that incorporates a phenoxy ring activated with an electron-donating methoxy group, and a nitrile functional group. This unique combination of features makes it an attractive starting material for the synthesis of a variety of organic molecules, including analogues of natural products. The methoxy group can influence the electronic properties of the aromatic ring and provide a handle for further functionalization, while the nitrile group and the adjacent methylene bridge are sites of versatile reactivity.

The core value of this compound in the context of natural product analogue synthesis lies in its ability to act as a precursor to substituted aromatic and heterocyclic systems that are prevalent in many biologically active natural products. Its application allows for the introduction of a substituted phenoxyethyl moiety, a common motif in various pharmacologically active compounds.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₉H₉NO₂PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
CAS Number 22446-12-4PubChem[1]
Appearance White to off-white crystalline powder(General knowledge)
Solubility Soluble in common organic solvents like THF, DMF, DMSO(General knowledge)

The key to the synthetic utility of this compound lies in the reactivity of the methylene group (α-carbon to the nitrile). The electron-withdrawing nature of the cyano group significantly increases the acidity of the α-protons, facilitating their abstraction by a suitable base to form a resonance-stabilized carbanion.

Diagram 1: Resonance Stabilization of the this compound Carbanion

G cluster_0 Deprotonation and Resonance start H₃CO-Ph-O-CH₂-C≡N carbanion H₃CO-Ph-O-C⁻H-C≡N start->carbanion -BH⁺ base Base base->start Proton abstraction resonance H₃CO-Ph-O-CH=C=N⁻ carbanion->resonance <->

Caption: Base-mediated deprotonation of this compound.

This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, which are the cornerstone of building the carbon skeletons of natural product analogues.

Core Synthetic Applications and Protocols

The nucleophilic carbanion generated from this compound can be employed in several key synthetic transformations. Below are detailed protocols for two fundamental applications: base-mediated alkylation and condensation reactions.

Application I: Base-Mediated Alkylation for Side-Chain Elaboration

Alkylation of the this compound carbanion allows for the introduction of various alkyl or arylalkyl side chains, a common strategy for exploring the structure-activity relationship (SAR) of natural product analogues.

Workflow Diagram 2: General Workflow for Alkylation

G start This compound base Base (e.g., NaH, LDA) in Anhydrous Solvent (e.g., THF, DMF) start->base carbanion Carbanion Formation base->carbanion alkylation Nucleophilic Attack carbanion->alkylation alkyl_halide Alkylating Agent (R-X) alkyl_halide->alkylation product Alkylated Product alkylation->product workup Aqueous Workup & Purification product->workup

Caption: Stepwise workflow for the alkylation of this compound.

Protocol 1: Synthesis of 2-(4-Methoxyphenoxy)pentanenitrile – A Model Alkylation

This protocol details the alkylation of this compound with propyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Propyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.

  • Solvent and Reagent Addition: Add anhydrous DMF (50 mL) to the flask. Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Carbanion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, and the solution will become clear or slightly colored, indicating the formation of the sodium salt of the carbanion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add propyl bromide (1.2 eq) dropwise via the dropping funnel over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Self-Validation:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as the carbanion is highly basic and will be quenched by water or protic solvents.

  • Order of Addition: Adding the acetonitrile derivative to the base ensures that the base is always in excess, preventing self-condensation of the starting material.

  • Temperature Control: The initial deprotonation and the quenching step are performed at 0 °C to control the exothermicity of the reactions.

  • TLC Monitoring: Regular monitoring by TLC validates the progress of the reaction and confirms the consumption of the starting material before workup.

Application II: Condensation Reactions for the Synthesis of Heterocyclic Precursors

Condensation reactions, such as the Knoevenagel condensation, are powerful tools for the synthesis of α,β-unsaturated nitriles, which are versatile intermediates for the construction of various heterocyclic systems found in natural products.

Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol describes the condensation of this compound with benzaldehyde, catalyzed by a weak base.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Product Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality and Self-Validation:

  • Catalyst Choice: Piperidine is a sufficiently strong base to catalyze the condensation without causing significant side reactions.

  • Solvent: Ethanol is a good solvent for the reactants and allows for a convenient reaction temperature at reflux.

  • Stoichiometry: A slight excess of the aldehyde ensures complete conversion of the more valuable nitrile.

  • Product Precipitation: The precipitation of the product upon cooling serves as a simple and effective initial purification step, and the melting point of the recrystallized solid can be used to validate its purity.

Hypothetical Synthesis of a Natural Product Analogue Scaffold: A Benzofuran Core

To illustrate the potential of this compound, we can envision its use in the synthesis of a substituted benzofuran, a common scaffold in natural products.

Synthetic Pathway Diagram 3: Proposed Synthesis of a Substituted Benzofuran

G cluster_0 Synthesis of a Benzofuran Analogue start This compound step1 1. Base (NaH) 2. Alkylation (R-X) start->step1 intermediate1 Alkylated Intermediate step1->intermediate1 step2 Hydrolysis of Nitrile (e.g., H₂SO₄/H₂O) intermediate1->step2 intermediate2 Carboxylic Acid step2->intermediate2 step3 Cyclization (e.g., PPA, Eaton's Reagent) intermediate2->step3 product Substituted Benzofuran step3->product

Caption: A hypothetical route to a benzofuran analogue.

This proposed pathway demonstrates how the initial alkylation of this compound can be followed by standard transformations (nitrile hydrolysis and intramolecular acylation) to construct a more complex heterocyclic system analogous to those found in nature.

Conclusion and Future Outlook

This compound, while not as extensively documented in the synthesis of natural product analogues as some other building blocks, possesses the requisite chemical features to be a highly valuable tool in this field. Its activated methylene group allows for facile C-C bond formation through alkylation and condensation reactions, enabling the construction of diverse molecular scaffolds. The protocols provided herein offer a solid foundation for researchers to explore the synthetic potential of this versatile reagent. Future work could focus on expanding the scope of its reactions, for instance, in multi-component reactions or in the synthesis of more complex and stereochemically defined natural product analogues. The continued exploration of such building blocks is essential for the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579491, this compound. Retrieved January 12, 2026, from [Link].

  • Magritek. (n.d.). The Aldol Condensation. Retrieved January 12, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 12, 2026, from [Link].

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methoxyphenoxyacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine this crucial intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address the practical challenges encountered in the laboratory. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound, providing a foundational understanding of the compound and potential impurities.

Q1: What are the typical impurities in crude this compound?

The impurities in crude this compound are largely dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as 4-methoxyphenol and a halogenated acetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).

  • Byproducts of the Reaction: These can include products from side reactions, such as the dialkylation of 4-methoxyphenol or hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.

  • Residual Solvents: Solvents used in the synthesis, such as dimethylformamide (DMF), acetonitrile, or acetone.

  • Inorganic Salts: Formed during the reaction or workup, for example, sodium chloride or potassium carbonate.

Q2: What are the key physical properties of this compound to consider during purification?

Understanding the physical properties of this compound is critical for selecting the appropriate purification technique.

PropertyValueSignificance for Purification
Molecular Formula C9H9NO2[1]Provides the molecular weight for characterization.
Molecular Weight 163.17 g/mol Important for calculations in chromatography and spectroscopy.
Melting Point Data not readily available in searches. Typically a low-melting solid or oil.A distinct melting point is a good indicator of purity. If it is an oil at room temperature, distillation or chromatography are preferred.
Boiling Point Data not readily available in searches. Expected to be high due to its structure.High boiling point suggests that vacuum distillation would be necessary to avoid decomposition.
Solubility Generally soluble in common organic solvents.[2]Crucial for selecting solvents for recrystallization and mobile phases for chromatography.
Q3: How can I quickly assess the purity of my crude this compound?

A preliminary purity assessment can guide your purification strategy.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the number of components in your crude mixture.[3][4] By spotting your crude material alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can identify the presence of unreacted starting materials and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of the crude product can provide a wealth of information about the presence of impurities.[5] Characteristic peaks for the starting materials or solvent residues can be easily identified and their relative integration can give a rough estimate of purity.

Section 2: Troubleshooting Purification Techniques

This section provides detailed troubleshooting guides for the most common purification methods for this compound.

Purification Method Decision Tree

PurificationDecisionTree Start Crude this compound IsSolid Is the crude product a solid? Start->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes IsThermallyStable Is the compound thermally stable? IsSolid->IsThermallyStable No (Oily Product) Chromatography Column Chromatography Recrystallization->Chromatography Fails or Purity is insufficient Distillation Vacuum Distillation IsThermallyStable->Chromatography No IsThermallyStable->Distillation Yes

Caption: Decision tree for selecting a primary purification method.

Recrystallization

Recrystallization is often the simplest and most cost-effective method for purifying solid compounds.[6] It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[5]

Troubleshooting Guide: Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
The compound does not dissolve, even in hot solvent. The solvent is not polar enough.Try a more polar solvent. For this compound, consider solvents like ethanol, isopropanol, or ethyl acetate.[2]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the compound is melting before it dissolves. The solution is supersaturated.Use a lower-boiling point solvent. Add a small seed crystal of pure product to induce crystallization. Scratch the inside of the flask with a glass rod at the solvent line.
No crystals form upon cooling. The solution is not saturated enough. The cooling process is too rapid.Reduce the volume of the solvent by evaporation. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The recovered crystals are still impure. The impurities have similar solubility to the product in the chosen solvent. The crystals were not washed properly.Try a different solvent or a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate).[2] Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration.
Step-by-Step Protocol: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[3][7] For this compound, normal-phase chromatography using silica gel is a common and effective method.[4][8]

Troubleshooting Guide: Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of spots on TLC. The eluent system is not optimized.Systematically vary the ratio of your solvents (e.g., hexane and ethyl acetate) to achieve a good separation of the desired product from impurities on a TLC plate before running the column.[4] The Rf of the desired compound should be around 0.25-0.35.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
The compound elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar eluent system.
Cracked or channeled column packing. The column was not packed properly.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[8][9]
Broad or tailing bands. The sample was overloaded on the column. The sample was not dissolved in the minimum amount of solvent.Use a larger column or reduce the amount of sample. Dissolve the sample in the smallest possible volume of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).[9]
Workflow for Column Chromatography

ChromatographyWorkflow TLC 1. Optimize Eluent with TLC Pack 2. Pack the Column TLC->Pack Load 3. Load the Sample Pack->Load Elute 4. Elute the Column Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for column chromatography purification.

Vacuum Distillation

For liquid or low-melting solid this compound that is thermally stable, vacuum distillation can be an excellent purification method, particularly for removing non-volatile impurities.

Troubleshooting Guide: Vacuum Distillation
IssuePossible Cause(s)Recommended Solution(s)
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring. Superheating of the liquid.Add fresh boiling chips or use a magnetic stir bar. Ensure the heating mantle is properly sized and the distillation flask is not more than two-thirds full.
The compound is not distilling over. The vacuum is not low enough. The temperature is too low.Check for leaks in your vacuum setup. Gradually and carefully increase the temperature of the heating mantle.
The compound is decomposing. The temperature is too high.Use a lower vacuum to allow for distillation at a lower temperature.
Poor separation from impurities. The boiling points of the product and impurities are too close.Use a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency.

Section 3: Purity Confirmation

After purification, it is essential to confirm the purity of your this compound.

  • TLC Analysis: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • NMR Spectroscopy: A clean ¹H and ¹³C NMR spectrum, free from impurity peaks, is a strong confirmation of purity.

  • Melting Point Analysis: A sharp and narrow melting point range is characteristic of a pure solid compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single, sharp peak indicates high purity.

By following the guidance and troubleshooting steps outlined in this technical support center, you will be well-equipped to purify this compound to the high degree of purity required for your research and development endeavors.

References
  • Cheméo. (n.d.). Chemical Properties of 4-Methoxy-3-methylphenylacetonitrile (CAS 75391-57-0). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-methylphenylacetonitrile. PubChem. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 2-[4-(1,1-Dimethylethyl)phenoxy]acetonitrile. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • ResearchGate. (2014). How can I perform recrystallization of a solid mixture?. Retrieved from [Link]

  • Nanalysis. (2024). Recrystallization Paired with Benchtop NMR. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 4-Methoxyphenoxyacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxyphenoxyacetonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. The synthesis, a variant of the Williamson ether synthesis, involves the O-alkylation of 4-methoxyphenol with an α-haloacetonitrile. While mechanistically straightforward, achieving high yields requires careful control of several key parameters.[1][2]

Core Experimental Protocol: A Validated Starting Point

This protocol provides a robust baseline for the synthesis. Subsequent sections will address common deviations and optimization strategies.

Reaction Scheme: 4-Methoxyphenol + Chloroacetonitrile --(Base, Solvent)--> this compound

Materials:

  • 4-Methoxyphenol (1.0 eq.)

  • Chloroacetonitrile (1.1-1.3 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.5-2.0 eq.)

  • Acetone or Acetonitrile (anhydrous)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.05-0.1 eq., optional)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous acetone or acetonitrile (sufficient to make a 0.2-0.5 M solution with respect to the phenol).

  • Catalyst Addition (Optional): If using a phase-transfer catalyst, add it to the mixture at this stage. PTCs can be particularly useful in accelerating the reaction rate.[3][4]

  • Alkylating Agent: Add chloroacetonitrile (1.1-1.3 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC/MS.[5][6]

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KCl).

    • Rinse the solids with a small amount of the reaction solvent.

    • Combine the filtrate and rinsings and concentrate under reduced pressure.

  • Purification:

    • Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, 1M NaOH (to remove unreacted phenol), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the final product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or flash column chromatography on silica gel.[7][8]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low, or I'm only recovering my starting material. What went wrong?

This is the most common issue and can stem from several factors, primarily related to the failure to generate the nucleophilic phenoxide ion.

  • Probable Cause 1: Incomplete Deprotonation. The phenolic proton of 4-methoxyphenol must be removed to form the phenoxide anion, which is the active nucleophile. If the base is too weak or not present in sufficient excess, this equilibrium will not favor the product.

    • Solution: Ensure your base is strong enough. While K₂CO₃ is often sufficient, less acidic phenols might require a stronger base like sodium hydroxide (NaOH).[2] Also, verify that the base is anhydrous and used in at least a 1.5-fold excess to drive the deprotonation forward.[1]

  • Probable Cause 2: Presence of Water. Water will protonate the phenoxide anion, quenching its nucleophilicity. If using a highly reactive base like sodium hydride (NaH), water will consume the base itself.

    • Solution: Use anhydrous solvents and flame-dry all glassware before starting. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[9]

  • Probable Cause 3: Poor Reagent Quality. Chloroacetonitrile can degrade over time. The base may also be old or have absorbed moisture.

    • Solution: Use a fresh bottle of chloroacetonitrile. Ensure your base is of high purity and has been stored properly in a desiccator.

Q2: My crude NMR or LC/MS shows the desired product, but also significant side products. What are they and how can I prevent them?

Side reactions can compete with the desired O-alkylation, reducing yield and complicating purification.

  • Probable Cause 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho/para positions of the aromatic ring. While O-alkylation is generally favored, high temperatures and certain solvent/base combinations can promote C-alkylation.

    • Solution: Maintain a moderate reaction temperature. Overheating can favor the thermodynamically controlled C-alkylation product.[9] Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[2][9]

  • Probable Cause 2: Hydrolysis of the Nitrile. The nitrile group is susceptible to hydrolysis to a carboxylic acid or amide under strongly acidic or basic conditions, particularly during workup if prolonged heating is involved.

    • Solution: Perform the aqueous workup at room temperature. Avoid prolonged exposure to strong acids or bases. If a basic wash is used to remove unreacted phenol, keep the contact time brief and do not heat the mixture.

Q3: The reaction starts but seems to stall, with starting material still present even after extended reaction times. How can I drive it to completion?

A stalled reaction suggests that the conditions are not optimal for the Sₙ2 substitution step.

  • Probable Cause 1: Poor Solubility. The potassium phenoxide salt may not be sufficiently soluble in the chosen solvent, reducing the concentration of the nucleophile in the solution phase.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent at dissolving ionic intermediates.[9] Alternatively, the addition of a phase-transfer catalyst (PTC) is highly effective. The lipophilic cation of the PTC pairs with the phenoxide anion, shuttling it into the organic phase where it can react with chloroacetonitrile.[3][10][11] This often dramatically increases the reaction rate.

  • Probable Cause 2: Insufficient Temperature. The reaction may have a significant activation energy that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products by TLC. If using acetone (reflux ~56°C), switching to acetonitrile (reflux ~82°C) can provide the necessary energy boost.

Data Summary: Optimizing Reaction Conditions

The choice of base, solvent, and the use of a catalyst are critical variables. The following table summarizes common choices and their impact on the reaction.

ParameterOption 1Option 2Option 3Rationale & Scientific Justification
Base K₂CO₃ (Potassium Carbonate)NaOH (Sodium Hydroxide)NaH (Sodium Hydride)K₂CO₃ is a mild, effective base for many phenols.[1] NaOH is stronger but introduces water. NaH is very strong and requires strictly anhydrous conditions but can be necessary for less reactive systems.[2]
Solvent AcetoneAcetonitrileDMF (Dimethylformamide)All are polar aprotic solvents that favor Sₙ2 reactions. Acetonitrile and DMF have higher boiling points and better solvating power for ionic intermediates than acetone.[2]
Catalyst NoneTBAB (Tetrabutylammonium bromide)18-Crown-6A phase-transfer catalyst like TBAB complexes the potassium ion, freeing the phenoxide for reaction and increasing the rate.[11]

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the experimental workflow and a decision tree for troubleshooting common problems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 4-Methoxyphenol & K2CO3 to Flask B 2. Add Anhydrous Solvent A->B C 3. Add Chloroacetonitrile B->C D 4. Heat to Reflux (4-12h) C->D E 5. Monitor by TLC/LCMS D->E F 6. Cool & Filter Inorganics E->F Reaction Complete G 7. Concentrate Filtrate F->G H 8. Aqueous Wash & Extraction G->H I 9. Dry & Concentrate Organic Layer H->I J 10. Purify by Recrystallization or Chromatography I->J

Caption: Experimental workflow for this compound synthesis.

G Start Reaction Issue? Q1 Low or No Yield? Start->Q1 Q2 Side Products Observed? Start->Q2 Q3 Reaction Stalled? Start->Q3 C1 Check Base Strength & Stoichiometry Q1->C1 C2 Ensure Anhydrous Conditions Q1->C2 C3 Verify Reagent Quality Q1->C3 S1 Reduce Temperature to Minimize C-Alkylation Q2->S1 S2 Use Mild Workup Conditions (No Heat) Q2->S2 ST1 Increase Temperature or Switch to Higher-Boiling Solvent Q3->ST1 ST2 Add Phase-Transfer Catalyst (e.g., TBAB) Q3->ST2

Sources

Technical Support Center: 4-Methoxyphenoxyacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxyphenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and application of this versatile chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Side Products & Mitigation Strategies

The synthesis of this compound, typically achieved through a Williamson ether synthesis by reacting 4-methoxyphenol with chloroacetonitrile, is a robust reaction. However, like any chemical transformation, it is susceptible to side reactions that can impact yield and purity. This section addresses the most common issues and provides actionable solutions.

Question 1: My reaction is producing a significant amount of a byproduct that is not my desired this compound. Mass spectrometry suggests it has the same mass. What could it be and how can I prevent it?

This is a classic case of C-alkylation competing with the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the ether, or the aromatic ring (C-alkylation), typically at the ortho position, to form a carbon-carbon bond.

Root Cause Analysis:

The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions, particularly the solvent and the nature of the cation.

  • Solvent Effects: Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack. This favors C-alkylation. Conversely, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not solvate the oxygen atom as strongly, leaving it more nucleophilic and promoting the desired O-alkylation.[1]

  • Counter-ion Effects: The nature of the cation associated with the phenoxide can also play a role. "Harder" cations like Li⁺ and Na⁺ tend to associate more strongly with the "harder" oxygen atom, favoring O-alkylation. "Softer" cations may allow for more C-alkylation.

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents will favor the desired O-alkylation pathway.[1]

  • Base and Counter-ion Choice: If you are generating the phenoxide in situ, consider using a base with a sodium or potassium counter-ion (e.g., NaOH, KOH, NaH, KH).

  • Temperature Control: Lowering the reaction temperature can sometimes favor O-alkylation, as C-alkylation may have a higher activation energy.

Visualizing O- vs. C-Alkylation:

O_vs_C_Alkylation cluster_reactants Reactants cluster_products Potential Products phenoxide 4-Methoxyphenoxide O_alkylation This compound (Desired Product) phenoxide->O_alkylation O-Alkylation (Favored in polar aprotic solvents) C_alkylation 2-(Cyanomethyl)-4-methoxyphenol (Side Product) phenoxide->C_alkylation C-Alkylation (Favored in protic solvents) chloroacetonitrile ClCH₂CN chloroacetonitrile->O_alkylation chloroacetonitrile->C_alkylation

Caption: O- versus C-alkylation pathways for 4-methoxyphenoxide.

Question 2: I am observing a low-molecular-weight byproduct and my yield of the desired product is lower than expected. What could be the cause?

A common side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, which is promoted by the basicity of the phenoxide.[1][2] In the case of chloroacetonitrile, this would lead to the formation of an unstable and reactive ketene precursor.

Root Cause Analysis:

  • Basicity of the Phenoxide: 4-Methoxyphenoxide is a relatively strong base and can act as a base to promote the elimination of HCl from chloroacetonitrile.

  • Reaction Temperature: Higher reaction temperatures generally favor elimination over substitution.[1]

  • Steric Hindrance: While chloroacetonitrile is a primary alkyl halide and less prone to elimination, steric hindrance around the phenoxide could potentially favor elimination if the substitution pathway is slowed.

Troubleshooting Protocol:

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the SN2 substitution over the E2 elimination pathway.

  • Choice of Base: Use the mildest base necessary to deprotonate the 4-methoxyphenol. For phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are less likely to promote elimination compared to stronger bases like sodium hydride (NaH).[3]

  • Controlled Addition: Add the chloroacetonitrile slowly to the solution of the phenoxide. This helps to keep the concentration of the alkyl halide low at any given time, which can disfavor the bimolecular elimination reaction.

Visualizing the Competing Pathways:

SN2_vs_E2 cluster_pathways Reaction Pathways Reactants 4-Methoxyphenoxide + Chloroacetonitrile SN2 SN2 Substitution (Favored at lower temperatures) Reactants->SN2 E2 E2 Elimination (Favored at higher temperatures) Reactants->E2 This compound This compound SN2->this compound Unstable Intermediates Unstable Intermediates E2->Unstable Intermediates

Caption: Competing SN2 and E2 pathways.

Question 3: During workup and purification, I am isolating a significant amount of a more polar compound, which appears to be an amide or a carboxylic acid. How is this forming?

The nitrile group in this compound is susceptible to hydrolysis, especially under basic or acidic conditions. The Williamson ether synthesis is often carried out under basic conditions, and aqueous workups can introduce the necessary components for hydrolysis.

Root Cause Analysis:

  • Basic Hydrolysis: If excess base is used in the reaction, or if the workup involves a basic aqueous solution (e.g., NaOH wash), the nitrile can be hydrolyzed to the corresponding amide (4-methoxyphenoxyacetamide) and further to the carboxylic acid (4-methoxyphenoxyacetic acid).[4][5]

  • Acidic Hydrolysis: Similarly, an acidic workup can also catalyze the hydrolysis of the nitrile.

Troubleshooting Protocol:

  • Stoichiometry of Base: Use a stoichiometric amount of base to deprotonate the 4-methoxyphenol. Avoid a large excess.

  • Neutral Workup: During the workup, aim to neutralize the reaction mixture carefully. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.

  • Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions to minimize the presence of water, which is required for hydrolysis.

  • Purification: If hydrolysis has occurred, the resulting carboxylic acid can often be removed by extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The amide may require chromatographic separation.

Hydrolysis Cascade:

Hydrolysis Nitrile This compound Amide 4-Methoxyphenoxyacetamide Nitrile->Amide Hydrolysis (H₂O, H⁺ or OH⁻) Acid 4-Methoxyphenoxyacetic Acid Amide->Acid Further Hydrolysis

Caption: Stepwise hydrolysis of the nitrile group.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal solvents for the synthesis of this compound?

    • A: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally the best choices. They effectively solvate the cation of the phenoxide salt while leaving the oxygen atom highly nucleophilic, thus favoring the desired O-alkylation.[1]

  • Q: Can I use a tertiary alkyl halide to synthesize a more complex ether with 4-methoxyphenol?

    • A: It is highly discouraged. Tertiary alkyl halides almost exclusively undergo E2 elimination in the presence of a strong base like a phenoxide, and you will obtain the corresponding alkene as the major product instead of the ether.[1][6]

  • Q: My reaction is very slow. Can I increase the temperature?

    • A: While increasing the temperature will increase the reaction rate, it can also promote side reactions, particularly E2 elimination.[1] A better approach might be to ensure your reagents are pure and your solvent is anhydrous. You could also consider using a phase-transfer catalyst to enhance the reaction rate under milder conditions.

  • Q: How can I purify my this compound if it is contaminated with C-alkylated byproduct?

    • A: The C-alkylated product, 2-(cyanomethyl)-4-methoxyphenol, still possesses a free phenolic hydroxyl group, making it significantly more acidic and polar than the desired ether. This difference in properties can be exploited for purification:

      • Extraction: You can perform an extraction with a dilute aqueous base (e.g., 1M NaOH). The phenolic byproduct will be deprotonated and move into the aqueous layer, while the desired ether remains in the organic layer.

      • Chromatography: Silica gel column chromatography is also an effective method. The more polar phenolic byproduct will have a lower Rf value and will elute more slowly than the desired product.

Data Summary Table

Side ProductCommon CauseRecommended Mitigation Strategy
2-(Cyanomethyl)-4-methoxyphenolC-alkylationUse a polar aprotic solvent (DMF, DMSO, Acetonitrile).
Elimination ProductsE2 EliminationUse a mild base (e.g., K₂CO₃), lower reaction temperature.
4-MethoxyphenoxyacetamidePartial hydrolysis of nitrileUse stoichiometric base, neutral aqueous workup.
4-Methoxyphenoxyacetic AcidComplete hydrolysis of nitrileUse stoichiometric base, neutral aqueous workup, can be removed by basic extraction.

References

  • Williamson ether synthesis. chemeurope.com. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

Sources

Technical Support Center: 4-Methoxyphenoxyacetonitrile Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxyphenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this compound. Our goal is to equip you with the scientific rationale behind experimental protocols, enabling you to diagnose and resolve issues effectively.

Section 1: Safety & Handling (Critical Pre-Experiment Briefing)

Working with cyanide-containing compounds like this compound demands the highest level of safety. The cyanide ion (CN⁻) is highly toxic.[1] This section is a mandatory prerequisite before any experimental work.

Question: What are the absolute minimum safety precautions for handling this compound and its precursors (e.g., haloacetonitriles)?

Answer: Due to the acute toxicity of cyanide compounds, a multi-layered safety approach is non-negotiable.

  • Engineering Controls: All manipulations, including weighing, transferring, and the reaction itself, must be conducted within a certified chemical fume hood.[2][3] Ensure the fume hood has a face velocity between 80-120 fpm.[4] A warning sign indicating cyanide use should be posted.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is required:

    • Gloves: Double gloving with nitrile gloves is strongly recommended.[2] If direct contact is possible, thicker, chemical-resistant gloves are necessary.[1] Contaminated gloves must be disposed of as hazardous waste immediately.[4]

    • Eye Protection: Chemical splash goggles and a face shield are mandatory, especially when there's a risk of splashes or dust generation.[2][3]

    • Lab Attire: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[1]

  • Work Practices:

    • Never Work Alone: Always have a trained colleague aware of your work in the vicinity.[1][5]

    • Avoid Acid Contamination: Keep acids strictly separated from cyanide-containing waste and reaction mixtures to prevent the generation of highly toxic hydrogen cyanide (HCN) gas.[4][5]

    • Decontamination: All glassware and work surfaces must be decontaminated. First, rinse/wipe with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[2][3]

    • Waste Disposal: All solid and liquid waste containing cyanide must be segregated into a designated, labeled hazardous waste container.[5] Empty starting material bottles are also considered hazardous waste.[5]

Section 2: Synthesis via Williamson Ether Synthesis - Troubleshooting Guide

The most common route to synthesizing this compound is the Williamson ether synthesis, an S(_N)2 reaction between 4-methoxyphenoxide and a haloacetonitrile.


}

Workflow for the Williamson Ether Synthesis of this compound.

Question: My reaction is sluggish or shows no product formation. What are the likely causes?

Answer: This issue typically points to problems with the nucleophile generation or the reaction conditions.

  • Ineffective Deprotonation: The phenoxide nucleophile must be generated effectively.

    • Causality: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.[6] Incomplete deprotonation leads to a low concentration of the active nucleophile.

    • Solution:

      • Base Choice: For laboratory scale, sodium hydride (NaH) is highly effective. It deprotonates the phenol irreversibly. Potassium carbonate (K₂CO₃) is a weaker, but often effective and safer alternative, though it may require higher temperatures and longer reaction times.

      • Moisture: The reaction is sensitive to moisture.[7] Water will quench strong bases like NaH and hydrolyze the haloacetonitrile. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Poor Solvent Choice: The solvent plays a critical role in an S(_N)2 reaction.

    • Causality: Polar aprotic solvents are ideal as they solvate the cation of the alkoxide but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive.[8]

    • Solution: Switch to a suitable polar aprotic solvent.

SolventRationale
Recommended
DMFHigh boiling point, excellent at dissolving ionic intermediates.
AcetonitrileGood solvent for S(_N)2 reactions, easy to remove post-reaction.
THFCommon choice, works well with NaH.
Avoid
Protic Solvents(e.g., Ethanol, Water) - Will solvate and deactivate the nucleophile.
Nonpolar Solvents(e.g., Toluene, Hexane) - Will not adequately dissolve the phenoxide salt.

Question: My TLC/LC-MS analysis shows multiple spots, and the yield of the desired product is low. What side reactions could be occurring?

Answer: Low yield and multiple byproducts often indicate competing reaction pathways or degradation.

  • Elimination (E2) Reaction:

    • Causality: While less common with primary halides like chloroacetonitrile, it's a primary competitor to substitution, especially if the base is sterically hindered or the temperature is too high.[9] The phenoxide is a strong base and can abstract a proton.

    • Troubleshooting:

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate (start at room temperature before gently heating).

      • Base Addition: Add the base slowly to the phenol solution to maintain control over the exotherm.

  • Dialkylation of the Phenol (Unlikely but Possible): If a dihaloalkane were used, this would be a major concern. With chloroacetonitrile, it is not a primary concern.

  • Hydrolysis of the Nitrile Group:

    • Causality: If the reaction workup involves harsh acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or amide.

    • Solution: Use a neutral or mildly basic aqueous quench (e.g., saturated ammonium chloride or water). If an acid or base wash is necessary, perform it quickly and at low temperatures.


}

Decision tree for troubleshooting low yield in the synthesis reaction.

Section 3: Product Isolation, Purification, and Characterization

Question: After aqueous workup, I have a persistent emulsion, or I am losing a significant amount of product. How can I improve my isolation?

Answer: Emulsions and product loss during extraction are common issues, especially when residual base or salts are present.

  • Breaking Emulsions:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing the organic components out.

    • If the emulsion persists, filter the entire mixture through a pad of Celite.

  • Minimizing Product Loss:

    • Your product may have some solubility in the aqueous layer.[10] After the initial extraction, back-extract the aqueous layer 1-2 more times with fresh organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine all organic layers before drying and concentrating to maximize recovery.

Question: How do I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation and purity assessment.

TechniquePurposeExpected Observations for this compound
¹H NMR Structural Elucidation & Purity~3.8 ppm (s, 3H): -OCH₃ protons. ~4.7 ppm (s, 2H): -O-CH₂-CN protons. ~6.9 ppm (m, 4H): Aromatic protons, likely appearing as two doublets (AA'BB' system).
¹³C NMR Carbon Skeleton Confirmation~55 ppm: -OCH₃ carbon. ~53 ppm: -O-CH₂-CN carbon. ~115-120 ppm: Aromatic CH carbons and the nitrile (-CN) carbon. ~150-155 ppm: Aromatic carbons attached to oxygen.
FTIR Spectroscopy Functional Group Identification~2250 cm⁻¹ (sharp, medium): C≡N (nitrile) stretch.[11] ~1230 cm⁻¹ (strong): Aryl-O-C (ether) stretch. ~2800-3000 cm⁻¹: C-H stretches (aromatic and aliphatic). Absence of a broad O-H peak (~3300 cm⁻¹) confirms reaction completion.
Mass Spectrometry Molecular Weight VerificationThe molecular ion peak ([M]⁺) should be observed at m/z = 163.17.[12] High-resolution MS can confirm the elemental formula (C₉H₉NO₂).

Protocol: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

  • System Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Spotting: On a TLC plate, spot the 4-methoxyphenol starting material, the co-reagent (haloacetonitrile), and a sample from the reaction mixture.

  • Development: Place the plate in the chamber and allow the solvent to elute.

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Analysis: The reaction is complete when the spot corresponding to the 4-methoxyphenol (starting material) has been completely consumed and a new, typically higher R(_f), spot corresponding to the product is dominant. This real-time analysis prevents running the reaction for too long, which can lead to side products.[13]

References

  • University of Illinois, Division of Research Safety. (2014). Cyanides. [Link]

  • LSU Health Shreveport, Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds. [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

  • Stanford University, Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Columbia University, Environmental Health & Safety. (2013). Cyanide Safe Use Guidelines. [Link]

  • askIITians. (2024). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Chemistry For Everyone. (2023). What Are The Limitations Of Williamson Ether Synthesis?[Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023). 9.6: Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 579491, this compound. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Chromatography Today. (2015). What Is Reaction Monitoring?[Link]

Sources

Improving the stability of 4-Methoxyphenoxyacetonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Methoxyphenoxyacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound in your experimental workflows. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide: Investigating Compound Degradation

Encountering unexpected results, such as loss of compound potency or the appearance of unknown peaks in your analytical data, can be a significant setback. These issues often point towards the degradation of this compound in solution. This guide provides a systematic approach to identifying and mitigating stability issues.

Systematic Approach to Troubleshooting Degradation

When you suspect compound degradation, a structured investigation is key to pinpointing the cause. The following workflow outlines the essential steps to diagnose and resolve stability problems.

cluster_observe Observation cluster_hypothesize Hypothesis cluster_test Testing cluster_analyze Analysis cluster_conclude Conclusion & Action observe Unexpected Experimental Results (e.g., loss of activity, new HPLC peaks) hypothesize Formulate Potential Causes - pH instability - Temperature sensitivity - Light sensitivity - Oxidative degradation - Incompatible solvent observe->hypothesize Suspect Degradation test Conduct Forced Degradation Study (see protocol below) hypothesize->test Design Experiment analyze Analyze Samples (HPLC, LC-MS) - Quantify parent compound - Identify degradation products test->analyze Generate Data conclude Draw Conclusions on Stability Profile analyze->conclude Interpret Results action Implement Mitigation Strategies - Adjust solution pH - Control temperature - Protect from light - Use antioxidants - Select appropriate solvent conclude->action Develop Solution

Caption: Workflow for investigating compound stability.

Experimental Protocol: Forced Degradation Study of this compound

A forced degradation study is a powerful tool to rapidly assess the stability of a compound under various stress conditions. This protocol provides a general framework that can be adapted to your specific experimental needs.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol

  • A suitable buffer for maintaining neutral pH (e.g., phosphate buffer)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • A suitable C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

  • pH meter

  • Water bath or oven for temperature control

  • Photostability chamber or a light source capable of emitting controlled UV and visible light

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL. Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for hydrolytic studies).

    Stress ConditionReagent/ConditionIncubation Time (example)Incubation Temperature
    Acid Hydrolysis 0.1 N HCl24, 48, 72 hoursRoom Temperature, 60°C
    Base Hydrolysis 0.1 N NaOH2, 4, 8 hoursRoom Temperature
    Neutral Hydrolysis Water or Buffer (pH 7)24, 48, 72 hoursRoom Temperature, 60°C
    Oxidative Degradation 3% H₂O₂24 hoursRoom Temperature
    Thermal Degradation Solution stored at 60°C24, 48, 72 hours60°C
    Photolytic Degradation Exposed to light (ICH Q1B)VariableRoom Temperature
  • Sample Incubation: Incubate the prepared samples under the specified conditions for the designated time points. For thermal and hydrolytic studies, samples should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze the samples by HPLC-UV. A typical starting condition could be a gradient elution with a mobile phase consisting of acetonitrile and water. The detection wavelength should be set at the λmax of this compound.

    • Monitor the peak area of the parent compound and look for the appearance of new peaks, which may correspond to degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation of this compound at each time point for each stress condition.

    • A significant decrease in the peak area of the parent compound indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products. For identification of these products, LC-MS analysis is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing a nitrile and an ether linkage, two primary degradation pathways can be anticipated under hydrolytic conditions.

  • Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis under both acidic and basic conditions to form either a carboxylic acid (4-methoxyphenoxyacetic acid) or an amide intermediate (4-methoxyphenoxyacetamide).

  • Cleavage of the Ether Linkage: The ether bond, particularly the one connecting the methoxy group to the phenyl ring, could be susceptible to cleavage under harsh acidic conditions, potentially leading to the formation of 4-hydroxy-phenoxyacetonitrile (O-demethylation).

Q2: How does pH affect the stability of this compound?

Based on general chemical principles for nitriles, this compound is expected to be most stable in neutral to slightly acidic solutions.

  • Acidic Conditions: In strongly acidic solutions, the nitrile group can be hydrolyzed to a carboxylic acid.

  • Basic Conditions: Alkaline conditions can also promote the hydrolysis of the nitrile group. Some related compounds have shown increased degradation rates with increasing pH.

Q3: Is this compound sensitive to light?

Aromatic compounds, especially those with ether linkages, can be susceptible to photodegradation. While no specific photostability data for this compound is readily available, it is prudent to protect solutions of the compound from direct exposure to UV and strong visible light, especially for long-term storage.

Q4: What are the recommended storage conditions for this compound solutions?

To maximize the shelf-life of this compound in solution, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at 2-8°C for short-term storage and -20°C or lower for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: If possible, maintain the solution at a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions.

  • Solvent: Use high-purity, anhydrous solvents when preparing stock solutions to minimize hydrolytic degradation.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the parent compound and detecting the formation of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.

References

  • Yang, X., Li, Y., Lei, W., Liu, X., Zeng, Q., Liu, Q., Feng, W., Li, K., & Wang, P. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups.
  • Hassan, A. A., & Fathalla, M. F. (2004). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. International Journal of Chemical Kinetics, 36(10), 564-571.
  • Gomez, C., Gavelin, C., Sångeland, C., Jeschke, S., Johansson, P., & Lacey, M. J. (2020). Nitrile functionalized silyl ether with dissolved LiTFSI as new electrolyte solvent for lithium-ion batteries. Journal of Power Sources, 448, 227429.
  • BenchChem. (2025). Stability of 4-methoxybenzoic acid under acidic and basic conditions.
  • Sogawa, C., Segawa, H., Tsuchihashi, H., & Kuwayama, K. (2014). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Toxicology, 32(2), 245-253.
  • Inoue, S., Szilvási, T., & Driess, M. (2024). Isolation of a NHC-stabilized heavier nitrile and its conversion into an isonitrile analogue.
  • Ashenhurst, J. (2023). Reactions and Mechanisms. Master Organic Chemistry.
  • Li, Y., Wang, Y., Zhang, Y., Li, Z., & Gu, J. (2024). Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers. Polymers, 16(2), 251.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Xue, T. J., & Stansbury, J. W. (1997). The Thermal Degradation of Polyacrylonitrile.
  • Hrabák, F., & Hynková, V. (1983). Kinetics of hydrolysis of methacrylamide sulfate in the medium of sulfuric acid. Chemical Papers, 37(5), 625-634.
  • Bikiaris, D. N., Vassiliou, A., & Chrissafis, K. (2012). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization.
  • Diab, M. A., El-Sonbati, A. Z., & Al-Halawany, A. A. (2013). Thermal Stability and Degradation of Chitosan Modified by Acetophenone.
  • Wang, Y., Zhang, Y., Li, Y., & Gu, J. (2022). Kinetics of Thermal Degradation of Raw Lacquer Enhanced by Formaldehyde Urea Prepolymer.

Technical Support Center: Resolving Impurities in 4-Methoxyphenoxyacetonitrile NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Methoxyphenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurities observed in the ¹H and ¹³C NMR spectra of this compound. By understanding the potential sources of these impurities and employing systematic analysis, you can ensure the purity of your compound and the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. Where do I start?

A1: The first step in troubleshooting an NMR spectrum with unexpected peaks is to systematically identify the source of these signals. They can generally be categorized as:

  • Residual Solvents: Peaks from the deuterated solvent or other common laboratory solvents.[1][2]

  • Unreacted Starting Materials: Signals corresponding to 4-methoxyphenol or the haloacetonitrile reagent.

  • Side-Products: Impurities generated from competing reactions during the synthesis.

  • Degradation Products: Compounds formed by the decomposition of the desired product, such as hydrolysis of the nitrile group.[3][4]

A logical approach is to first rule out common solvent impurities before investigating more complex chemical contaminants.

Q2: I see a singlet at ~7.26 ppm and other small peaks in my CDCl₃ spectrum. What are they?

A2: A singlet at approximately 7.26 ppm in a CDCl₃ spectrum is the residual peak of the deuterated solvent itself (CHCl₃).[2] It's crucial to distinguish this from aromatic protons of your compound. Similarly, other deuterated solvents will have their own characteristic residual peaks.[1][5] For instance, acetone-d₆ shows a quintet at ~2.05 ppm, and DMSO-d₆ has a quintet at ~2.50 ppm.[1]

Water is another ubiquitous impurity and its chemical shift is highly dependent on the solvent and temperature.[5] In CDCl₃, it typically appears as a broad singlet around 1.56 ppm.

Here is a table of common NMR solvent residual peaks:

Deuterated Solvent¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Water Peak (¹H, ppm)
CDCl₃7.26 (s)77.16 (t)~1.56 (s, broad)
Acetone-d₆2.05 (quintet)29.84 (septet), 206.26 (s)~2.84 (s, broad)
DMSO-d₆2.50 (quintet)39.52 (septet)~3.33 (s, broad)
Benzene-d₆7.16 (s)128.06 (t)~0.40 (s, broad)
Acetonitrile-d₃1.94 (quintet)1.32 (septet), 118.26 (s)~2.13 (s, broad)

Data compiled from various sources.[1][5][6][7][8][9][10]

Troubleshooting Guide: Identifying Chemical Impurities

Q3: My NMR spectrum suggests the presence of unreacted starting materials. What are the expected chemical shifts for 4-methoxyphenol and chloroacetonitrile?

A3: The synthesis of this compound is commonly achieved via a Williamson ether synthesis, reacting 4-methoxyphenol with a haloacetonitrile, such as chloroacetonitrile.[11][12] Therefore, it is plausible to find unreacted starting materials in your crude product.

Here are the expected ¹H and ¹³C NMR chemical shifts for the starting materials in CDCl₃:

Table 1: NMR Data for Starting Materials (in CDCl₃)

CompoundStructure¹H NMR (ppm)¹³C NMR (ppm)
4-Methoxyphenol ~6.8 (m, 4H, Ar-H), ~5.0 (br s, 1H, -OH), 3.77 (s, 3H, -OCH₃)[13][14]~153.8, ~149.9, ~116.0, ~114.8, 55.7[15]
Chloroacetonitrile ~4.11 (s, 2H, -CH₂CN)[16]~114.5 (-CN), ~25.8 (-CH₂Cl)[17]

If you observe signals corresponding to these, further purification of your product is necessary.

Q4: I have peaks that do not correspond to starting materials or solvents. What are the possible side-products?

A4: Several side-reactions can occur during a Williamson ether synthesis.[11] With phenoxides, there is a possibility of C-alkylation in addition to the desired O-alkylation, although this is generally less favored. A more common issue is the hydrolysis of the nitrile group if water is present, especially during workup or purification.

Hydrolysis of the Nitrile: The nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) and further to a carboxylic acid (-COOH) under acidic or basic conditions.[3][18][19]

  • 4-Methoxyphenoxyacetamide: The intermediate amide will show a downfield shift for the -CH₂- protons compared to the nitrile and two broad singlets for the -NH₂ protons.

  • 4-Methoxyphenoxyacetic acid: The carboxylic acid product will have a characteristic broad singlet for the acidic proton at δ > 10 ppm in the ¹H NMR spectrum, and the carbonyl carbon will appear around 170-180 ppm in the ¹³C NMR spectrum.[20]

Table 2: Expected NMR Data for this compound and Potential Byproducts (in CDCl₃)

CompoundStructure¹H NMR (ppm)¹³C NMR (ppm)
This compound (Product) ~6.9 (m, 4H, Ar-H), 4.75 (s, 2H, -OCH₂CN), 3.79 (s, 3H, -OCH₃)~154.5, ~152.0, ~116.5, ~115.0, ~115.8 (-CN), 55.8 (-OCH₃), 53.0 (-OCH₂CN)[21]
4-Methoxyphenoxyacetic acid (Hydrolysis Product) >10 (br s, 1H, -COOH), ~6.9 (m, 4H, Ar-H), 4.6 (s, 2H, -OCH₂-), 3.79 (s, 3H, -OCH₃)~175 (-COOH), ~154.2, ~152.5, ~116.0, ~114.9, 65.0 (-OCH₂-), 55.8 (-OCH₃)

Experimental Protocols & Workflows

Protocol 1: D₂O Shake for Labile Protons

If you suspect the presence of an alcohol (-OH), amine (-NH), or carboxylic acid (-COOH) impurity, a D₂O shake experiment can confirm this.[22]

Steps:

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Result: Peaks corresponding to exchangeable protons (OH, NH, COOH) will either disappear or significantly decrease in intensity.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying unknown peaks in your NMR spectrum.

impurity_workflow start Unexpected Peaks in NMR Spectrum check_solvent Compare with Solvent Peak Tables start->check_solvent check_sm Compare with Starting Material Spectra check_solvent->check_sm Peaks are not solvent-related end Pure Compound Spectrum check_solvent->end Peaks are solvent-related check_hydrolysis Look for Carboxylic Acid / Amide Signals check_sm->check_hydrolysis Peaks are not starting materials purify Further Purification Required (e.g., Column Chromatography, Recrystallization) check_sm->purify Starting materials detected d2o_shake Perform D₂O Shake Experiment check_hydrolysis->d2o_shake Suspect labile protons check_hydrolysis->purify Other side-products suspected d2o_shake->purify Labile protons confirmed purify->end

Caption: A decision-making workflow for identifying impurities in NMR spectra.

Advanced Troubleshooting

Q5: The aromatic region of my spectrum is complex and overlaps with the residual solvent peak. What can I do?

A5: When signal overlap obscures important regions of your spectrum, changing the deuterated solvent can be a powerful troubleshooting tool.[22] Solvents like benzene-d₆ or acetone-d₆ can induce different chemical shifts in your analyte due to varying solvent-solute interactions, potentially resolving the overlap. For instance, moving from CDCl₃ to acetone-d₆ can shift the aromatic signals away from the residual solvent peak.

Protocol 2: Solvent Change for Signal Resolution

Steps:

  • Carefully evaporate the current deuterated solvent from your NMR sample under a gentle stream of nitrogen or under high vacuum.

  • Re-dissolve the sample in an alternative deuterated solvent (e.g., acetone-d₆ or benzene-d₆).

  • Acquire a new ¹H NMR spectrum.

  • Analysis: Compare the new spectrum with the original. Look for improved signal separation in the regions of interest.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetonitrile - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Retrieved from [Link]

  • Chegg. (2022). Predict H NMR analysis of 4-methoxyphenol by completing chart below. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2013). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • JoVE. (n.d.). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Chloroacetonitrile - mono - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from [Link]

  • SpectraBase. (n.d.). Methoxyacetonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

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Overcoming challenges in the crystallization of 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of 4-Methoxyphenoxyacetonitrile (C₉H₉NO₂). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the crystallization of this compound.

Q1: What are the key physicochemical properties of this compound that I should be aware of before starting a crystallization?

A1: Understanding the fundamental properties of this compound is crucial for designing a successful crystallization protocol. Key properties include:

  • Molecular Formula: C₉H₉NO₂[1]

  • Molecular Weight: 163.17 g/mol [1]

  • IUPAC Name: 2-(4-methoxyphenoxy)acetonitrile[1]

  • Structure: The molecule contains a methoxyphenyl group linked to an acetonitrile moiety via an ether linkage. The presence of the aromatic ring, the ether oxygen, and the nitrile group will influence its solubility in various solvents. The potential for hydrogen bonding with the nitrile nitrogen and ether oxygen should be considered when selecting solvents.[2][3][4]

Q2: Is this compound known to exhibit polymorphism?

A2: While there is no specific literature detailing the polymorphism of this compound, the phenomenon is common in organic molecules, particularly those with flexible conformations.[5][6][7] Derivatives of 4-methoxyphenyl compounds have been reported to exhibit conformational polymorphism.[5][8] Therefore, it is prudent to assume that different crystalline forms (polymorphs) of this compound may exist and to be vigilant for their potential appearance during your crystallization experiments. Different polymorphs can exhibit different melting points, solubilities, and stabilities.

Q3: How do I select a suitable solvent for the recrystallization of this compound?

A3: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A systematic approach to solvent screening is recommended. Given the structure of this compound, a range of solvents with varying polarities should be tested.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolThe hydroxyl group can interact with the ether and nitrile functionalities.
EstersEthyl acetateA moderately polar solvent that often works well for compounds with ether linkages.
KetonesAcetoneA polar aprotic solvent that can be effective.
Aromatic HydrocarbonsTolueneThe aromatic ring of toluene can interact favorably with the phenyl group of the solute.
EthersDiethyl ether, Methyl tert-butyl ether (MTBE)"Like dissolves like" principle suggests ethers could be good solvents.
NitrilesAcetonitrileThe nitrile functionality may promote solubility.
AlkanesHeptane, HexaneLikely to be poor solvents, but can be excellent anti-solvents.

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of your crude this compound into separate test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • The ideal solvent will show low solubility at room temperature, high solubility at elevated temperatures, and will yield a good recovery of crystalline material upon cooling.

Q4: What is "oiling out" and is it a potential issue with this compound?

A4: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an oil) rather than a solid crystalline material upon cooling.[9][10] This is more likely to occur if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present.[11][12][13] Without a confirmed experimental melting point for this compound, it is a possibility that should be considered, especially if using higher-boiling point solvents.

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the crystallization of this compound.

Problem 1: My this compound fails to crystallize upon cooling.

Possible Causes & Solutions:

  • Cause: The solution is not sufficiently saturated.

    • Solution 1: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid precipitation of impurities. Once the volume is reduced, allow the solution to cool slowly again.

    • Solution 2: Add an Anti-solvent. If you have an idea of a solvent in which your compound is insoluble (e.g., heptane or water), you can add this "anti-solvent" dropwise to the solution at room temperature until turbidity (cloudiness) persists. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Cause: The solution is supersaturated but lacks a nucleation site.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.

    • Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will provide a template for further crystal growth.

  • Cause: The presence of impurities is inhibiting crystallization.

    • Solution: Further purification of the crude material may be necessary before attempting crystallization. Techniques like column chromatography can be used to remove impurities that hinder crystallization.

Experimental Workflow for Inducing Crystallization

start Supersaturated Solution Fails to Crystallize scratch Scratch inner surface of the flask start->scratch seed Add a seed crystal start->seed reduce_solvent Reduce solvent volume by evaporation start->reduce_solvent add_antisolvent Add an anti-solvent start->add_antisolvent chromatography Consider pre-purification by chromatography start->chromatography If impurities are suspected success Crystals Form scratch->success seed->success reduce_solvent->success add_antisolvent->success

Caption: Decision workflow for inducing crystallization.

Problem 2: My this compound is "oiling out" instead of crystallizing.

Possible Causes & Solutions:

  • Cause: The melting point of the compound is lower than the boiling point of the solvent.

    • Solution 1: Change Solvent. Select a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C), provided your compound has suitable solubility characteristics in these solvents.

    • Solution 2: Lower the Dissolution Temperature. It is not always necessary to heat the solution to the boiling point of the solvent. Try dissolving the compound at a temperature below its suspected melting point.

  • Cause: The solution is too concentrated, leading to a high degree of supersaturation upon cooling.

    • Solution: Re-dissolve the oil by heating the solution and add a small amount of additional solvent to decrease the concentration. Then, allow the solution to cool more slowly.

  • Cause: The cooling rate is too fast.

    • Solution: Allow the solution to cool to room temperature on the benchtop, insulated from the cold surface of the fume hood. You can further slow down the cooling by placing the flask in a warm water bath that is allowed to cool to room temperature.

  • Cause: High levels of impurities are depressing the melting point.

    • Solution: As with the failure to crystallize, pre-purification of the material using chromatography may be necessary to remove the impurities that are causing the oiling out phenomenon.

Troubleshooting "Oiling Out"

Caption: Strategies to overcome "oiling out".

Problem 3: The yield of my recrystallized this compound is very low.

Possible Causes & Solutions:

  • Cause: Too much solvent was used.

    • Solution: Before filtering the crystals, check the mother liquor for remaining product. You can do this by taking a small sample of the filtrate and evaporating it. If a significant amount of solid remains, you can recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

  • Cause: The solution was not cooled to a low enough temperature.

    • Solution: Ensure the solution has been thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal recovery.

  • Cause: The compound has significant solubility in the chosen solvent even at low temperatures.

    • Solution: Consider using a solvent-antisolvent system. Dissolve the compound in a minimal amount of a good solvent, and then add a miscible anti-solvent in which the compound is insoluble to precipitate the product.

III. References

  • Bashkirava, A., et al. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)- 3-bromothiobenzamide. Chemical Asian Journal, 2(4), 530-8.

  • Bocan, T. M. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.

  • Wang, F., et al. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(7), 1436-1442.

  • Zhang, Y., et al. (2018). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 22(6), 747-754.

  • Yang, Y., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 11(11), 1326.

  • Low, J. N., et al. (2013). 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and of a new polymorph of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide and its hemihydrate. Acta Crystallographica Section C, 69(Pt 12), 1527-33.

  • Botnar, E. A., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Acta Crystallographica Section E, 79(Pt 3), 263-268.

  • University of York. (n.d.). SOP: CRYSTALLIZATION.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 579491, this compound.

  • University of Rochester. (n.d.). Guide for crystallization.

  • Botnar, E. A., et al. (2023). The molecular structure of m-4-(2-methoxy phenoxy)phthalonitrile, showing the atom labeling. ResearchGate.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1650506, (4-Formyl-2-methoxyphenoxy)acetonitrile.

  • Botnar, E. A., et al. (2023). The molecular structure of m-4-(2-methoxy phenoxy)phthalonitrile, showing the atom labeling. ResearchGate.

  • University of South Florida. (n.d.). Melting Points.

  • Young, G. T., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 11(10), 1245.

  • Griesser, U. J., et al. (2008). Polymorphism in 4-Methoxy-3-nitrobenzaldehyde. Crystal Growth & Design, 8(11), 4044-4050.

  • Riemenschneider, W., et al. (1980). U.S. Patent No. 4,189,580. Washington, DC: U.S. Patent and Trademark Office.

  • ChemicalBook. (n.d.). This compound(22446-12-4) IR Spectrum.

  • ChemicalBook. (n.d.). 4-Methoxyphenylacetone.

  • Young, G. T., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.

  • Clark, J. (2015). the preparation of nitriles. Chemguide.

  • Schouteeten, A., et al. (2020). U.S. Patent No. 10,752,571. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Method Refinement for the Analysis of 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Methoxyphenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your methods are robust, reproducible, and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for this compound?

A1: The choice of technique depends on the sample matrix and the analytical objective (e.g., quantification, impurity profiling). The two most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or Mass Spectrometry (MS) detection, HPLC is the workhorse for quantifying this compound in various matrices, especially in pharmaceutical formulations and biological samples.[1] Reversed-phase (RP) HPLC is typically the method of choice due to the molecule's moderate polarity.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities or for analyzing the compound in matrices that are amenable to GC analysis.[3][4] It offers excellent separation and structural confirmation through mass spectral fragmentation patterns.[4]

Q2: What key chemical properties of this compound influence its analysis?

A2: Understanding the molecule's structure is critical for method development.

  • Structure and Molecular Weight: this compound (C₉H₉NO₂) has a molecular weight of 163.17 g/mol .[5]

  • Key Functional Groups: It possesses three key features that dictate its chromatographic behavior:

    • An aromatic ring with a methoxy group , which provides UV absorbance and hydrophobic character suitable for reversed-phase HPLC.

    • An ether linkage (-O-CH₂-), which is generally stable but can be a site for fragmentation in mass spectrometry.[6]

    • A nitrile group (-C≡N), which is weakly basic and can interact with active sites (residual silanols) on silica-based HPLC columns, potentially causing peak tailing.[2]

  • Solubility: It is generally soluble in organic solvents like acetonitrile and methanol, which are common mobile phase constituents and extraction solvents.[7]

Q3: How should I prepare my samples for analysis?

A3: Sample preparation is crucial for removing interferences and ensuring method robustness. The approach depends heavily on the sample matrix.

  • For Liquid Samples (e.g., Plasma, Serum): Protein precipitation is a straightforward and effective first step. This typically involves adding a threefold excess of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.[8] The resulting supernatant can often be directly injected or further purified.

  • For Solid Samples (e.g., Tissues, Formulations): The sample must first be homogenized in a suitable solvent to solubilize the analyte.[9] After homogenization, the mixture is centrifuged to remove insoluble material. The supernatant can then be treated as a liquid sample.

  • For Complex Matrices or Trace Analysis: Solid-Phase Extraction (SPE) is highly recommended for cleanup and concentration.[10] A reversed-phase (C18 or polymer-based) or mixed-mode cation exchange sorbent can be effective, depending on the specific goal.[10]

Below is a general workflow for sample analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Initial Sample (e.g., Plasma, Tissue) Homogenize Homogenization / Lysis (if solid) Sample->Homogenize Solid Matrix Precipitate Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitate Liquid Matrix Homogenize->Precipitate SPE Solid-Phase Extraction (SPE) (for cleanup/concentration) Precipitate->SPE Need more cleanup FinalExtract Final Extract in Injection Solvent Precipitate->FinalExtract Sufficiently clean SPE->FinalExtract Inject Injection into Chromatography System FinalExtract->Inject Separate Chromatographic Separation (HPLC or GC) Inject->Separate Detect Detection (UV or MS) Separate->Detect Data Data Acquisition & Processing Detect->Data

General Analytical Workflow for this compound.

Troubleshooting Guide: HPLC-UV/MS Analysis

Q4: My analyte peak is tailing or fronting. What are the causes and solutions?

A4: Peak asymmetry is a common issue. Tailing is more frequent for a molecule like this compound.

Primary Cause (Tailing): Secondary Interactions. The weakly basic nitrile group can engage in secondary ionic interactions with deprotonated residual silanols (Si-O⁻) on the surface of the silica-based column packing material.[2] This causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.

Solutions:

  • Lower Mobile Phase pH: Add a modifier like formic acid or phosphoric acid to the mobile phase to achieve a pH between 2.5 and 3.5. At this pH, residual silanols are protonated (Si-OH), minimizing the unwanted ionic interaction.[2]

  • Use an End-Capped, High-Purity Column: Modern, high-purity silica columns (Type B) have a much lower concentration of residual silanols.[11] Columns that are "end-capped" have had these silanols chemically deactivated, further reducing the potential for secondary interactions.

  • Reduce Sample Mass Load: Injecting too much analyte can overload the column, leading to peak shape distortion. Try reducing the injection volume or diluting the sample.[11]

  • Ensure Sample Solvent Compatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile) can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.[11]

Primary Cause (Fronting): This is less common but is typically caused by column overload or poor column bed stability.

Solutions:

  • Reduce Sample Concentration: As with tailing, this is the first step to rule out overload.

  • Replace the Column: If the problem persists and is not concentration-dependent, the column bed may have collapsed or formed a void.

G Start Peak Tailing Observed Q_pH Is mobile phase pH < 3.5? Start->Q_pH A_pH Adjust pH to 2.5-3.5 with Formic Acid Q_pH->A_pH No Q_Column Is the column a modern, end-capped, high-purity silica column? Q_pH->Q_Column Yes A_pH->Q_Column A_Column Switch to a high-purity, end-capped C18 column Q_Column->A_Column No Q_Load Is sample load high? Q_Column->Q_Load Yes A_Column->Q_Load A_Load Dilute sample or reduce injection volume Q_Load->A_Load Yes Q_Solvent Is sample solvent stronger than mobile phase? Q_Load->Q_Solvent No A_Load->Q_Solvent A_Solvent Re-dissolve sample in mobile phase Q_Solvent->A_Solvent Yes End Problem Resolved Q_Solvent->End No A_Solvent->End

Sources

Technical Support Center: Ensuring the Stability of 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Methoxyphenoxyacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable chemical intermediate during storage and experimental use. Our focus is on providing practical, scientifically-grounded solutions to common challenges.

Introduction to the Stability of this compound

This compound is a versatile molecule, but its utility can be compromised by chemical degradation. Understanding its inherent instabilities is the first step toward effective preservation. The molecule possesses two primary functional groups susceptible to degradation: a nitrile group and a phenoxy ether linkage.

  • Nitrile Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an amide intermediate to form a carboxylic acid.[1][2][3] The presence of moisture is a critical factor in this degradation pathway.

  • Ether Cleavage: The ether linkage (-O-) can be cleaved under strong acidic conditions, particularly in the presence of nucleophiles.[4][5][6] While generally stable, this pathway should be considered, especially if the compound is exposed to acidic reagents.

This guide will provide you with the necessary knowledge and protocols to mitigate these degradation pathways and ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and the chemical nature of the compound, this compound should be stored at a temperature between 10°C and 25°C . To prevent degradation, it is crucial to store it in a cool, dry, and dark place. A safety data sheet for a similar compound, (4-Methoxyphenyl)acetonitrile, recommends keeping it under a nitrogen atmosphere, indicating that this compound is also likely sensitive to air and moisture.[7]

Q2: What type of container should I use for storing this compound?

A2: Use a tightly sealed, airtight container made of an inert material such as amber glass to protect the compound from light and atmospheric moisture. For long-term storage, consider using a container with a PTFE-lined cap to ensure a tight seal and prevent any potential reaction with the cap liner.

Q3: Is this compound sensitive to light?

Q4: What are the main signs of degradation to look out for?

A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a previously clear solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity of your sample is through analytical techniques like High-Performance Liquid Chromatography (HPLC).

Q5: What substances are incompatible with this compound?

A5: Based on the known reactivity of nitriles and ethers, you should avoid storing or mixing this compound with the following:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group and potentially cleave the ether bond.

  • Strong Oxidizing Agents: These can lead to unwanted oxidation reactions.

  • Moisture/Water: Water is a key reactant in the hydrolysis of the nitrile group.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.

Issue 1: My sample of this compound shows an unexpected new peak in the HPLC chromatogram after a few weeks of storage.

  • Question: What could be the cause of this new peak?

  • Answer: The appearance of a new peak strongly suggests that your sample is degrading. The most probable cause is hydrolysis of the nitrile group due to exposure to moisture. This would lead to the formation of 4-methoxyphenoxyacetamide and subsequently 4-methoxyphenoxyacetic acid. Another possibility, though less likely under standard storage, is the cleavage of the ether linkage, which would yield 4-methoxyphenol.

  • Question: How can I confirm the identity of the new peak?

  • Answer: The most definitive way to identify the new peak is by using a mass spectrometer (MS) coupled with your HPLC (LC-MS). This will provide the molecular weight of the degradation product. You can also compare the retention time of the new peak with that of commercially available standards of the suspected degradation products (4-methoxyphenol, 4-methoxyphenoxyacetic acid).

  • Question: What steps can I take to prevent this from happening in the future?

  • Answer:

    • Improve Storage Conditions: Ensure your compound is stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to exclude moisture and air.

    • Use a Desiccator: Store the container inside a desiccator to provide an extra layer of protection against humidity.

    • Handle with Care: When weighing or handling the compound, do so in a dry environment, such as a glove box or under a stream of dry nitrogen, to minimize exposure to atmospheric moisture.

Issue 2: The yield of my reaction involving this compound is consistently lower than expected.

  • Question: Could degradation of the starting material be the cause?

  • Answer: Yes, if your this compound has degraded, its effective concentration will be lower, leading to reduced reaction yields. It's also possible that the degradation products are interfering with your reaction.

  • Question: How can I check the purity of my starting material before starting my reaction?

  • Answer: It is highly recommended to run a quick purity check using HPLC before using this compound in a reaction, especially if it has been in storage for a while. This will allow you to confirm its integrity and use the correct molar amount for your reaction.

  • Question: My reaction is performed in an aqueous solution. How can I minimize degradation during the experiment?

  • Answer: If your reaction conditions are aqueous, especially at non-neutral pH, some degree of hydrolysis is likely. Consider the following:

    • Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to slow down the rate of hydrolysis.

    • pH Control: If possible, buffer your reaction to a pH where the nitrile group is most stable (typically near neutral pH).

    • Work-up: Proceed with the reaction work-up and purification as quickly as possible after the reaction is complete to minimize the exposure of your product to the aqueous environment.

Experimental Protocols

To empower you to proactively assess and manage the stability of your this compound, we provide the following detailed experimental protocols.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.[8][9][10]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber (compliant with ICH Q1B guidelines)[7]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for several hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60°C for several hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for 24-48 hours. Also, heat a solution of the compound under reflux.

    • Photodegradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be kept in the dark to differentiate between thermal and photodegradation.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a robust HPLC method to separate this compound from its potential degradation products.

Objective: To quantify the amount of this compound and detect the presence of its degradation products.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 90% A, 10% B5-20 min: Linear gradient to 40% A, 60% B20-25 min: Hold at 40% A, 60% B25-30 min: Return to initial conditions
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation Pathway of this compound

DegradationPathway main This compound amide 4-Methoxyphenoxyacetamide main->amide Hydrolysis (Acid/Base, H₂O) phenol 4-Methoxyphenol main->phenol Ether Cleavage (Strong Acid) acid 4-Methoxyphenoxyacetic Acid amide->acid Hydrolysis (Acid/Base, H₂O)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

StabilityWorkflow cluster_storage Storage & Handling cluster_testing Stability Testing cluster_outcome Outcome storage Store at 10-25°C Inert Atmosphere Protect from Light & Moisture forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) storage->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis characterization Degradant Characterization (LC-MS) hplc_analysis->characterization stable Sample is Stable hplc_analysis->stable No significant degradation unstable Sample is Degrading hplc_analysis->unstable Degradation observed unstable->storage Optimize Conditions

Caption: Workflow for assessing the stability of this compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • McMurry, J. (2015). Organic Chemistry. Cengage Learning.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56-66.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • American Chemical Society. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Synder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • WorkSafe Victoria. (n.d.). Managing chemicals in the workplace: A step-by-step guide. [Link]

  • The Synergist. (2021). Best Practices for Proper Chemical Storage. [Link]

  • University of California, Los Angeles - Environmental Health & Safety. (n.d.). Chemical Storage Guidelines. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for 4-Methoxyphenoxyacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxyphenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important reaction. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your catalyst selection, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis of this compound

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] In this reaction, the sodium or potassium salt of 4-methoxyphenol (the nucleophile) reacts with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile (the electrophile), to form the desired ether product via an SN2 mechanism.

The success of this synthesis hinges on several critical factors, including the choice of catalyst, base, solvent, and reaction temperature. This guide will delve into the nuances of each of these parameters to help you navigate the experimental landscape effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when setting up the synthesis of this compound.

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The reaction involves the O-alkylation of 4-methoxyphenol with a haloacetonitrile, typically chloroacetonitrile, in the presence of a base and often a catalyst.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4-Methoxyphenol Reaction Reaction 4-Methoxyphenol->Reaction Nucleophile Chloroacetonitrile Chloroacetonitrile->Reaction Electrophile Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Catalyst (e.g., PTC) Catalyst (e.g., PTC) Catalyst (e.g., PTC)->Reaction Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction This compound Reaction->this compound Williamson Ether Synthesis

Caption: General reaction scheme for the synthesis of this compound.

Q2: Why is a catalyst often necessary for this reaction?

A2: While the reaction can proceed with just a base, a catalyst, particularly a phase-transfer catalyst (PTC), can significantly enhance the reaction rate and yield.[2] The base, such as potassium carbonate, is often a solid, and the reactants are in an organic solvent, creating a heterogeneous mixture. A PTC, like a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with chloroacetonitrile occurs.[3]

Q3: What are the most common catalysts for this type of reaction?

A3: The most common and effective catalysts are phase-transfer catalysts. Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) are excellent choices.[4] Crown ethers, like 18-crown-6, can also be used, but they are generally more expensive. For some variations of the Williamson ether synthesis, iodide salts like potassium iodide (KI) or sodium iodide (NaI) can act as catalysts by in-situ generation of a more reactive iodo-intermediate from a chloro-starting material (Finkelstein reaction).[5]

Q4: What is the role of the base in this reaction?

A4: The base is crucial for deprotonating the phenolic hydroxyl group of 4-methoxyphenol to form the more nucleophilic phenoxide anion.[3] The choice of base is important; a moderately strong base is required to deprotonate the phenol without promoting side reactions.

Catalyst Selection and Optimization

The choice of catalyst is a critical parameter that can significantly impact the efficiency of the this compound synthesis.

Comparison of Common Catalysts
Catalyst TypeExamplesAdvantagesDisadvantages
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI), Aliquat 336Highly effective, relatively inexpensive, good solubility in organic solvents.[3][4]Can sometimes be difficult to remove completely from the reaction mixture.
Quaternary Phosphonium Salts Tetrabutylphosphonium bromideMore thermally stable than ammonium salts.Generally more expensive than ammonium salts.
Crown Ethers 18-Crown-6Very effective at solvating alkali metal cations, leading to a "naked" and highly reactive anion.High cost, potential toxicity.
Iodide Salts Potassium Iodide (KI), Sodium Iodide (NaI)Inexpensive, can increase the rate of reaction with chloroacetonitrile via the Finkelstein reaction.[5]Less effective than true phase-transfer catalysts in heterogeneous systems.
Optimizing Catalyst Loading

The optimal catalyst loading is a balance between reaction rate and cost-effectiveness. Typically, a catalyst loading of 1-10 mol% relative to the limiting reagent is sufficient. Higher loadings may not significantly increase the yield and can complicate purification. It is recommended to start with a lower loading (e.g., 2-5 mol%) and increase it if the reaction is sluggish.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Q: My reaction yield is low. What are the potential causes and how can I improve it?

A: Low yield is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 4-Methoxyphenol:

    • Cause: The base may be too weak, or not enough equivalents were used. The base could also be of poor quality (e.g., hydrated).

    • Solution:

      • Ensure you are using a sufficiently strong base. For phenols, alkali carbonates (K2CO3, Cs2CO3) or hydroxides (NaOH, KOH) are generally effective.

      • Use at least one equivalent of the base, and in some cases, a slight excess (1.1-1.5 equivalents) may be beneficial.

      • Ensure the base is anhydrous, especially if using a non-aqueous solvent.

  • Poor Reactivity of Chloroacetonitrile:

    • Cause: Chloroacetonitrile is less reactive than bromoacetonitrile or iodoacetonitrile.

    • Solution:

      • Consider adding a catalytic amount of an iodide salt (KI or NaI) to the reaction mixture. This will generate the more reactive iodoacetonitrile in situ.[5]

      • Alternatively, use bromoacetonitrile as the starting material, though it is more expensive and lachrymatory.

  • Inefficient Phase Transfer:

    • Cause: If using a biphasic system (solid-liquid or liquid-liquid), the transfer of the phenoxide from the base's surface or aqueous phase to the organic phase may be slow.

    • Solution:

      • Add an effective phase-transfer catalyst like TBAB (2-5 mol%).

      • Ensure vigorous stirring to maximize the interfacial area between the phases.

  • Side Reactions:

    • Cause: The primary competing side reaction is C-alkylation, where the chloroacetonitrile reacts with the aromatic ring of the 4-methoxyphenoxide. Another possibility is the hydrolysis of the nitrile group if water is present under harsh conditions.

    • Solution:

      • To minimize C-alkylation: Use a polar aprotic solvent like acetonitrile or DMF. These solvents favor O-alkylation. Avoid non-polar solvents which can promote C-alkylation.

      • To prevent hydrolysis: Ensure anhydrous reaction conditions, especially if heating for extended periods. Work-up should be performed under neutral or slightly acidic conditions to avoid base-catalyzed hydrolysis of the product nitrile.

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction may be too slow at room temperature.

    • Solution:

      • Gently heat the reaction mixture. A temperature range of 50-80 °C is a good starting point. Monitor the reaction by TLC or HPLC to avoid decomposition at higher temperatures.

G start Low Yield of this compound check_base Is the deprotonation of 4-methoxyphenol complete? start->check_base check_electrophile Is the reactivity of chloroacetonitrile sufficient? check_base->check_electrophile Yes solution_base Use a stronger/anhydrous base (e.g., K2CO3) in slight excess. check_base->solution_base No check_ptc Is phase transfer efficient? check_electrophile->check_ptc Yes solution_electrophile Add catalytic KI or NaI (Finkelstein reaction). check_electrophile->solution_electrophile No check_side_reactions Are there significant side products (e.g., C-alkylation)? check_ptc->check_side_reactions Yes solution_ptc Add a phase-transfer catalyst (e.g., TBAB, 2-5 mol%) and ensure vigorous stirring. check_ptc->solution_ptc No check_temp Is the reaction temperature optimal? check_side_reactions->check_temp No solution_side_reactions Use a polar aprotic solvent (e.g., acetonitrile, DMF). Ensure anhydrous conditions. check_side_reactions->solution_side_reactions Yes solution_temp Increase temperature to 50-80 °C. Monitor reaction progress. check_temp->solution_temp No

Caption: Troubleshooting decision tree for low yield.

Q: I am observing an unknown impurity in my crude product. What could it be and how can I remove it?

A: The most likely impurities are the C-alkylation product, unreacted 4-methoxyphenol, and potentially the hydrolyzed product, 4-methoxyphenoxyacetamide.

  • C-alkylation product (2-cyano-4-methoxyphenol): This isomer is often difficult to separate from the desired O-alkylation product by simple extraction.

    • Identification: The C-alkylation product will have a similar mass to the desired product in MS analysis. However, its 1H NMR spectrum will show a phenolic -OH proton, and the aromatic splitting pattern will be different.

    • Removal: Careful column chromatography on silica gel is usually effective. A gradient elution with a hexane/ethyl acetate solvent system should provide good separation.

  • Unreacted 4-methoxyphenol: This is a common impurity if the reaction has not gone to completion.

    • Identification: It will have a different Rf value on TLC and a distinct retention time in HPLC/GC. Its presence can be confirmed by comparing with a standard.

    • Removal: A basic wash (e.g., with 1M NaOH) during the work-up will extract the acidic 4-methoxyphenol into the aqueous layer.

  • 4-methoxyphenoxyacetamide: This can form if the nitrile group is hydrolyzed during the reaction or work-up.

    • Identification: This will have a higher molecular weight than the product (addition of H2O). The IR spectrum will show characteristic amide C=O and N-H stretches.

    • Removal: Column chromatography is the most effective method for removing this more polar impurity.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound using a phase-transfer catalyst. This should be considered a starting point, and optimization may be required.

Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and acetonitrile as the solvent.

  • Addition of Reagent: To the stirring suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

G setup 1. Reaction Setup - 4-methoxyphenol - K2CO3 - TBAB - Acetonitrile addition 2. Reagent Addition - Add chloroacetonitrile dropwise setup->addition reaction 3. Reaction - Heat to 60-70 °C - Monitor by TLC/HPLC addition->reaction workup 4. Work-up - Filter salts - Concentrate - Extract with ethyl acetate - Wash and dry reaction->workup purification 5. Purification - Column chromatography or recrystallization workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methods for Quality Control

Proper analytical monitoring is essential for optimizing the reaction and ensuring the purity of the final product.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product will be less polar than the starting 4-methoxyphenol.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction conversion and product purity.

    • Column: A C18 reverse-phase column is suitable.[6][7]

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic or phosphoric acid) is a good starting point.[6][8]

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 275 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation of the product and identification of impurities.[11]

    • 1H NMR: Expect characteristic signals for the methoxy group, the aromatic protons, and the methylene protons adjacent to the nitrile and the phenoxy group.

    • 13C NMR: Will show the expected number of carbon signals, including the characteristic nitrile carbon signal.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. Expect a sharp peak around 2250 cm-1 for the nitrile (C≡N) stretch and C-O-C stretches for the ether linkage.[12]

References

  • SIELC Technologies. (n.d.). Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column. [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]

  • SpectraBase. (n.d.). (4-Methoxyphenoxy)acetonitrile - Optional[Raman] - Spectrum. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). International Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 1-7.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? (2008). Acta Poloniae Pharmaceutica – Drug Research, 65(6), 647-654.
  • Wang, Z., Zhang, X., Xu, P., Huang, D., Wang, X., & Dai, Z. (2015). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(1), 1033.
  • SpectraBase. (n.d.). Methoxyacetonitrile - Optional[1H NMR] - Chemical Shifts. [Link]

  • Synthesis of New Phase-Transfer Catalysts and Their Application in Asymmetric Alkylation. (n.d.). [Link]

  • SpectraBase. (n.d.). Methoxyacetonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • Thompson, D. C., Perera, K., Krol, E. S., & Bolton, J. L. (1995). o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices. Chemical Research in Toxicology, 8(5), 766-771.
  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022).
  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • NIST WebBook. (n.d.). Acetonitrile, (m-phenoxyphenyl)-. [Link]

  • YouTube. (2021, January 5). Mass Spectrometry. The Organic Chemistry Tutor. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2022). ACS Omega, 7(44), 40533-40543.
  • Sciencemadness Discussion Board. (2022, November 11). Interesting route to 4-methoxyphenol. [Link]

  • ResearchGate. (n.d.). (PDF) Chloroacetonitrile. [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. [Link]

  • NIST WebBook. (n.d.). 4'-Methoxybutyrophenone. [Link]

  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2023). Saudi Journal of Biological Sciences, 30(4), 103606.
  • NIST WebBook. (n.d.). Acetonitrile. [Link]

  • Gc-Ms Analysis of Bioactive Compounds on Aqueous and Ethanolic Extracts of Azanza Garckeana Fruit Pulp. (2022). Der Pharma Chemica, 14(5), 16-23.
  • Gas Chromatography Mass Spectroscopy (GC-MS) Analysis of Bioactive Compounds from Albizia gumifera Leaf Extract. (2024). Journal of Advanced Scientific Research, 15(4), 21-30.
  • NIST WebBook. (n.d.). 4-Acetylanisole. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). Journal of Analytical Toxicology, 24(5), 339-346.
  • ResearchGate. (n.d.). Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XXIII. Demethylation Behaviors of 6-Hydroxy-4',7-dimethoxy-5-tosyloxyflavones with Anhydrous Aluminum Halides in Acetonitrile. [Link]

  • GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. (2019). Pharmacognosy Journal, 11(5), 1055-1063.

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Technical Support Center: Managing Exothermic Reactions Involving 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with the technical expertise and field-proven insights necessary for the safe handling and management of exothermic reactions involving 4-Methoxyphenoxyacetonitrile. Our focus is on proactive risk assessment, real-time troubleshooting, and safe scale-up protocols, grounded in the principles of chemical process safety.

Part 1: Frequently Asked Questions (FAQs) - Foundational Safety

This section addresses the fundamental questions regarding the thermal hazards associated with this compound and exothermic reactions in general.

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazard stems from its molecular structure, which includes a nitrile group (-C≡N) and an ether linkage on an aromatic ring. While stable under recommended storage conditions, this compound can be involved in highly exothermic reactions, such as hydrolysis, reduction, or reactions with strong acids, bases, or oxidizing agents.[1][2] The nitrile group itself can undergo exothermic decomposition at elevated temperatures, potentially liberating toxic fumes like hydrogen cyanide and nitrogen oxides.[2][3] The principal concern is an uncontrolled release of energy (heat) that outpaces the cooling capacity of the system, leading to a thermal runaway.[4][5]

Q2: What is a thermal runaway, and why is it a critical concern?

A2: A thermal runaway is a dangerous, self-accelerating chemical reaction where the heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[6][7] This positive feedback loop can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, explosions, and the release of toxic materials.[5][6] Preventing thermal runaway is the primary objective of exothermic reaction management.

Q3: What initial information should I gather before running a reaction with this compound?

A3: Before any experiment, a thorough risk assessment is mandatory.[6] This involves:

  • Literature Review: Search for any documented thermal hazard data for this compound[8] and analogous structures.

  • Safety Data Sheets (SDS): Review the SDS for this compound and all other reagents to understand their specific hazards, incompatibilities, and decomposition products.[2][9]

  • Reaction Energetics: Determine the heat of reaction (enthalpy, ΔH). This can be estimated using computational tools or, more accurately, measured via reaction calorimetry.[10][11]

  • Thermal Stability: Assess the thermal stability of all reactants, products, and intermediates using techniques like Differential Scanning Calorimetry (DSC) to identify the onset temperature of decomposition (TD24 - the temperature at which the time to maximum rate under adiabatic conditions is 24 hours).[12]

Part 2: Troubleshooting Guide - Real-Time Intervention

This section provides actionable steps for addressing common issues during an experiment.

Q4: My reaction temperature is rising above the set point. What should I do?

A4: An unexpected temperature increase (an "exotherm") is a critical warning sign. Follow this emergency response workflow immediately:

EmergencyResponse Start Temperature Alarm: Exceeds Set Point Step1 1. Stop All Reagent Addition Immediately Start->Step1 Step2 2. Maximize Cooling (Lower jacket temp, full flow) Step1->Step2 Step3 3. Ensure Agitation (Check stirrer function) Step2->Step3 Decision Is Temperature Under Control? Step3->Decision Outcome_Yes Yes: Hold and Re-evaluate Process Safety Decision->Outcome_Yes Yes Step4 4. Prepare Emergency Quench (Have pre-determined quenching agent ready) Decision->Step4 No Outcome_No No: Execute Emergency Quench & Evacuate Step4->Outcome_No

Caption: Emergency response workflow for a thermal excursion.

Causality: Stopping the addition of reactants is the first and most critical step because it halts the introduction of new fuel for the exothermic reaction.[13] Maximizing cooling and ensuring agitation are attempts to regain control by increasing the rate of heat removal and ensuring uniform temperature distribution.[7] If these measures fail, a pre-planned quenching procedure is the final line of defense to chemically stop the reaction.

Q5: How do I choose and implement an emergency quenching agent?

A5: The ideal quenching agent should react quickly with one of the key reagents to stop the reaction, but not so violently that it creates its own thermal hazard. The choice is highly specific to your reaction chemistry.

  • For reactions involving organometallics or hydrides: A slow addition of a less reactive alcohol like isopropanol, followed by a mixture of isopropanol/water, is a standard method.[14]

  • For acid- or base-catalyzed reactions: A neutralizing agent is appropriate. For example, an acid-catalyzed reaction can be quenched with a cooled solution of sodium bicarbonate.

  • General Principle: The quenching agent should be added slowly at first, under vigorous stirring and cooling, to control the initial quenching exotherm.[15] The procedure must be developed and tested on a small scale before you need it in an emergency.

Part 3: Proactive Management & Safe Scale-Up

This section focuses on designing inherently safer experiments and navigating the challenges of increasing reaction scale.

Q6: How can I design a safer experiment from the start?

A6: Inherently safer design is a core principle of process safety.[6] For reactions with this compound, consider the following:

  • Use Semi-Batch Operation: Instead of adding all reactants at once (batch mode), add the most reactive or limiting reagent slowly over time (semi-batch mode). This allows the heat generated to be managed continuously and prevents the dangerous accumulation of unreacted reagents.[16][17]

  • Solvent and Concentration Choice: Use a solvent with a high boiling point to provide a larger safety margin before boiling occurs. Diluting the reaction mixture increases the thermal mass, meaning more energy is required to raise the temperature.[18]

  • Temperature Control: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.[19] Lower temperatures slow the reaction kinetics, reducing the rate of heat generation.[20]

Q7: What is Reaction Calorimetry and how does it help in risk assessment?

A7: Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction in real-time.[21][22] It provides critical data for a thorough thermal risk assessment.[12]

Parameter Measured Significance for Safety Source
Heat of Reaction (ΔH) Total energy that could be released by the reaction.[21]
Heat Flow (Qr) The rate at which heat is being produced at any given moment.[11]
Specific Heat (Cp) The amount of energy needed to raise the temperature of the reaction mass.[21]
Thermal Accumulation The amount of unreacted reagent present, representing potential stored energy.[11][17]

From this data, we can calculate the Maximum Temperature of the Synthesis Reaction (MTSR) , which is the highest temperature the reaction could reach if all cooling were to fail.[12][17] This is the cornerstone of a quantitative risk assessment.

RiskAssessment cluster_0 Data Acquisition cluster_1 Data Analysis & Calculation cluster_2 Risk Classification & Mitigation Lit Literature & SDS Review Calc Calculate Adiabatic Temperature Rise (ΔT_ad) Lit->Calc DSC DSC Analysis (Find T_D24 of materials) Classify Classify Risk (e.g., Stoessel Criticality) DSC->Classify RCAL Reaction Calorimetry (Measure ΔH, Qr, Cp) RCAL->Calc MTSR Determine MTSR (Max Temp on Cooling Failure) Calc->MTSR MTSR->Classify Mitigate Define Safety Measures (e.g., Semi-batch, Quench System) Classify->Mitigate

Caption: Workflow for thermal risk assessment.

Q8: I need to scale my reaction from 1g to 100g. What are the main hazards?

A8: Scaling up a reaction is not linear and introduces significant safety challenges.[23][24] Never scale a reaction by more than 3-5 times the previous run without a full safety reassessment.[23]

  • Heat Transfer is the Biggest Problem: As you increase the reactor volume, the surface area available for cooling does not increase proportionally. The volume increases by the cube of the radius (r³), while the surface area only increases by the square (r²).[16] This means larger reactors are inherently less efficient at removing heat, dramatically increasing the risk of a thermal runaway.[24]

  • Mixing and Addition Times: What was a "fast addition" in the lab could be dangerously rapid on a larger scale. Reagent addition times must be extended to match the reduced heat removal capacity of the larger vessel.[4] Inefficient mixing in large vessels can also create localized "hot spots" where the reaction rate accelerates uncontrollably.[25]

Part 4: Experimental Protocols

Protocol 1: Small-Scale Calorimetric Screening (Example)

This protocol outlines a conceptual procedure for obtaining initial thermal data for a hypothetical reaction, such as the hydrolysis of this compound.

  • Preparation:

    • Charge the reaction calorimeter (e.g., Mettler-Toledo RC1e) with this compound and the chosen solvent (e.g., Toluene).

    • Establish thermal equilibrium at the desired starting temperature (e.g., 25°C).

    • Calibrate the heat flow measurement by applying a known electrical heat source.

  • Reagent Addition (Semi-Batch):

    • Prepare the second reagent (e.g., 1M HCl) in a dosing pump.

    • Begin slow, controlled addition of the HCl solution into the reactor over a planned period (e.g., 60 minutes).

    • Continuously record the reactor temperature (Tr), jacket temperature (Tj), and heat flow (Qr).

  • Hold Period:

    • After the addition is complete, hold the reaction mixture at the set temperature until the heat flow signal returns to the baseline, indicating the reaction is complete.

  • Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔH).

    • Analyze the relationship between the addition rate and the heat flow to determine if there is any thermal accumulation.[11]

    • Use the collected data (ΔH, Cp) to calculate the adiabatic temperature rise (ΔT_ad = ΔH / Cp) and the MTSR.[12]

References

  • Runaway Chemical Reactions: Causes and Prevention. (2024). zeal.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025).
  • Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Trend in Scientific Research and Development.
  • How to Prevent Runaway Reactions Case Study Phenol-Formaldehyde Reaction Hazards. (n.d.). U.S.
  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (n.d.). WIKA blog.
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Exothermic Reactions Explained. (2024). The Chemistry Blog.
  • Jang, W. (2023).
  • SAFETY DATA SHEET - 3,4-Dimethoxyphenylacetonitrile. (2025). Fisher Scientific.
  • How Do Exothermic Reactions Respond To Temper
  • SAFETY DATA SHEET - (4-Methoxyphenyl)acetonitrile. (2010). Fisher Scientific.
  • Common Standard Operating Procedure for Quenching Pyrophoric Materials. (2015). University of Notre Dame.
  • SAFETY DATA SHEET - 4'-Methoxyacetophenone. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - Acetonitrile. (2009). Fisher Scientific.
  • Scale Up Safety Guide. (2023). Stanford Environmental Health & Safety.
  • Quenching of Pyrophoric Materials. (2016). Richmond Sarpong Group, UC Berkeley.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). DEKRA.
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (2017). TSI Journals.
  • This compound. (n.d.). PubChem, NIH.
  • Simulation of Chemical Processes - From the Reaction Calorimeter Experiment to the Model. (n.d.). Mettler Toledo.
  • Some Scale-Up Considerations. (n.d.).
  • Exothermic reaction. (n.d.). Wikipedia.
  • Thermal Reaction Hazards – Your Problem? (n.d.). Stonehouse Process Safety.
  • Safe chemical reaction scale up. (2025).
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (2017). TSI Journals.
  • Estimating kinetics from experimental data of reaction calorimetry - how to do it right. (2024).
  • What Can Reaction Calorimetry Teach Us? (2015). Manufacturing.net.

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Byproduct identification and minimization in 4-Methoxyphenoxyacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Synthesis of 4-Methoxyphenoxyacetonitrile

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing byproduct formation. Our goal is to provide you with actionable insights and troubleshooting strategies grounded in established chemical principles.

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This SN2 reaction involves the nucleophilic attack of the 4-methoxyphenoxide ion on chloroacetonitrile.[1][3] While straightforward in principle, the reaction is susceptible to several competing pathways and side reactions that can impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

dot

Caption: Troubleshooting workflow for low yield.

1. Why is my reaction yield consistently low?

Low yield is a common issue that can often be traced back to one of three primary causes: incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions that hinder the primary reaction pathway.

  • Probable Cause A: Incomplete Deprotonation of 4-Methoxyphenol The first step of the Williamson ether synthesis is the deprotonation of 4-methoxyphenol to form the nucleophilic phenoxide ion.[3][4] If the base used is not strong enough or if residual water is present in the reaction mixture, this equilibrium will not fully favor the phenoxide. Unreacted 4-methoxyphenol will remain, leading to a lower overall yield.

    • Solution:

      • Use a Stronger Base: While common bases like NaOH or K₂CO₃ can be effective, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) will ensure complete and irreversible deprotonation.[3][4]

      • Ensure Anhydrous Conditions: Use dry solvents and ensure the 4-methoxyphenol starting material is free of moisture.

  • Probable Cause B: Competing Side Reactions The desired reaction is an SN2 substitution. However, other pathways can compete and consume your reactants.

    • Elimination: The alkylating agent, chloroacetonitrile, can undergo a base-catalyzed elimination reaction (E2), particularly with sterically hindered bases or at elevated temperatures.[4]

    • C-Alkylation: The 4-methoxyphenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is desired, C-alkylation can occur, leading to ring-alkylated byproducts.[2][4]

    • Solution:

      • Temperature Control: Maintain the lowest effective temperature to favor the SN2 reaction over elimination.

      • Solvent Selection: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[4]

  • Probable Cause C: Poor Reactant Interaction (Heterogeneous Mixture) If the reaction is run in a biphasic system (e.g., an aqueous base and an organic solvent), the phenoxide may remain in the aqueous phase while the chloroacetonitrile is in the organic phase. This phase separation severely limits the reaction rate.

    • Solution:

      • Use a Phase-Transfer Catalyst (PTC): A catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can transport the phenoxide anion from the aqueous phase into the organic phase, dramatically increasing the reaction rate and yield.[5][6]

2. I've identified several impurities in my product. What are they and how can I prevent them?

Impurity profiling is critical for any synthesis.[7][8][9] In this reaction, the most common byproducts arise from unreacted starting materials or predictable side reactions.

Potential Byproduct Probable Origin Minimization Strategy
Unreacted 4-Methoxyphenol Incomplete reaction due to poor deprotonation or insufficient reaction time/temperature.Ensure complete deprotonation with a suitable base; optimize reaction time and temperature.
1,4-Dimethoxybenzene Methylation of the starting 4-methoxyphenol, often from an impure methylating agent if the starting material was synthesized from hydroquinone.[10]Use high-purity starting materials.
Ring-Alkylated Isomers C-alkylation of the phenoxide ion, a competing reaction pathway.[2][4]Use polar aprotic solvents; avoid protic solvents which can solvate the oxygen atom and leave the ring more nucleophilic.
Hydrolysis Product of Chloroacetonitrile Reaction of chloroacetonitrile with water or hydroxide ions, especially under harsh basic conditions.Use controlled addition of the base; maintain anhydrous conditions where possible.

3. My purification by distillation/recrystallization is ineffective. What should I do?

If standard purification methods are failing, it is likely due to the physical properties of the impurities being too similar to the desired product.

  • Issue: Similar Boiling Points or Solubilities Byproducts like ring-alkylated isomers may have boiling points and solubility profiles very close to this compound, making separation by distillation or simple recrystallization difficult.

  • Recommended Solutions:

    • Column Chromatography: This is a highly effective method for separating compounds with similar properties.[11]

      • Stationary Phase: Silica gel is typically effective.

      • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio will need to be determined empirically, for example, via Thin Layer Chromatography (TLC).

    • Solvent Screening for Recrystallization: A systematic approach to finding a suitable recrystallization solvent can be effective.

      • Protocol: Dissolve a small amount of the crude product in a variety of hot solvents (e.g., isopropanol, ethanol, toluene, ethyl acetate/hexane mixture). Allow the solutions to cool slowly. A good solvent will dissolve the product when hot but result in significant crystal formation upon cooling, while keeping impurities dissolved.[11]

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis?

The synthesis of this compound proceeds via the Williamson ether synthesis, which follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3]

dot

Williamson_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-MeO-Ph-OH 4-Methoxyphenol 4-MeO-Ph-O 4-Methoxyphenoxide (Nucleophile) 4-MeO-Ph-OH->4-MeO-Ph-O + Base Base Base (e.g., OH⁻) H2O H₂O Product This compound 4-MeO-Ph-O->Product + ClCH₂CN Cl-CH2-CN Chloroacetonitrile (Electrophile) Cl_ion Cl⁻

Caption: Williamson ether synthesis mechanism.

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-methoxyphenol, creating a negatively charged 4-methoxyphenoxide ion.

  • Nucleophilic Attack: The highly nucleophilic phenoxide ion then attacks the electrophilic carbon atom of chloroacetonitrile. This occurs in a single, concerted step where the phenoxide attacks from the side opposite to the chlorine atom (backside attack).

  • Displacement: As the new carbon-oxygen bond forms, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group.

Q2: How does a Phase-Transfer Catalyst (PTC) improve this specific reaction?

A Phase-Transfer Catalyst facilitates the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[5][12]

dot

PTC_Mechanism Aqueous Aqueous Phase 4-MeO-Ph-O⁻ Na⁺ (Phenoxide) PTC PTC (Q⁺X⁻) e.g., (Bu)₄N⁺Br⁻ Aqueous->PTC 1. Ion Exchange at Interface Organic Organic Phase Cl-CH₂CN (Chloroacetonitrile) IonPair Organic Phase Q⁺ ⁻O-Ph-OMe Reacts with ClCH₂CN PTC->IonPair 2. Transfer to Organic Phase Product Organic Phase 4-MeO-Ph-O-CH₂CN + Q⁺Cl⁻ IonPair->Product 3. SN2 Reaction Product->Aqueous 4. PTC returns to Aqueous Phase

Caption: Mechanism of Phase-Transfer Catalysis.

In this synthesis, the 4-methoxyphenoxide is often generated using an aqueous solution of NaOH or KOH, while chloroacetonitrile is dissolved in an organic solvent. The PTC, typically a quaternary ammonium salt like R₄N⁺X⁻, works as follows:

  • Ion Exchange: At the interface between the two layers, the quaternary ammonium cation (Q⁺) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻).

  • Transfer: The resulting ion pair [Q⁺ ArO⁻] is soluble in the organic phase due to the lipophilic alkyl groups (R) on the cation. It migrates from the interface into the bulk organic phase.

  • Reaction: Now in the same phase as the chloroacetonitrile, the phenoxide anion is highly reactive and readily performs the SN2 attack.

  • Regeneration: After the reaction, the catalyst cation [Q⁺] pairs with the newly formed chloride ion and can return to the aqueous interface to repeat the cycle.

This catalytic cycle dramatically increases the reaction rate by overcoming the physical separation of the nucleophile and the electrophile.[6][12]

Q3: What analytical techniques are recommended for impurity profiling?

A multi-technique approach is often necessary for comprehensive impurity identification and quantification.[13][14]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying impurities in pharmaceutical manufacturing.[8] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • Gas Chromatography (GC): Ideal for identifying volatile impurities, such as residual solvents or low-boiling point byproducts.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that provides both separation (LC) and mass information (MS).[7] This is invaluable for identifying the molecular weight of unknown impurities, which is a critical step in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities.[8][9] It can confirm the position of substituents and verify whether O-alkylation or C-alkylation has occurred.

Q4: Can you provide a baseline experimental protocol?

The following is a generalized protocol using phase-transfer catalysis. Note: This procedure should be optimized for your specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol: Synthesis of this compound

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Addition:

    • To the flask, add 4-methoxyphenol (1.0 eq.), toluene (or another suitable organic solvent), and tetrabutylammonium bromide (TBAB, ~0.05 eq.).

    • In a separate vessel, prepare a 50% (w/w) aqueous solution of sodium hydroxide.

  • Deprotonation: Begin stirring the mixture in the flask and slowly add the aqueous NaOH solution (1.5 eq.). Stir vigorously for 30 minutes at room temperature to ensure complete formation of the phenoxide.

  • Alkylation:

    • Slowly add chloroacetonitrile (1.1 eq.) to the reaction mixture. The addition may be exothermic, so control the rate to maintain the desired temperature.

    • After the addition is complete, heat the mixture to 60-70°C and maintain with vigorous stirring for 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil/solid by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel.

References

  • Biosynth. (n.d.). 2-(4-Methoxyphenoxy)acetonitrile.
  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Patel, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
  • MDPI. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods.
  • Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol.
  • ChemRxiv. (n.d.). Emerging Trends in Multi-Objective Optimization of Organic Synthesis Leveraging High-throughput Tools and Machine Learning Methods.
  • Google Patents. (1997). Production of 4-methoxyphenol. (JPH09151151A).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • chemeurope.com. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
  • National Institutes of Health. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • PTC Organics, Inc. (n.d.). PTC with Acetonitrile or DMF?
  • Organic Syntheses. (n.d.). chloroacetonitrile.
  • ChemicalBook. (n.d.). 4-Methoxyphenol synthesis.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Google Patents. (2020). Method for purification of 4-hydroxyacetophenone. (US10752571B2).
  • ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol.
  • ResearchGate. (2025). Optimization of a methanol synthesis reactor.

Sources

Technical Support Center: Enhancing Reaction Selectivity with 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methoxyphenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for enhancing the selectivity of reactions involving this versatile building block. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction to this compound

This compound is a valuable bifunctional molecule featuring a nitrile group and a methoxy-substituted aromatic ring. This unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. However, the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile can lead to challenges in controlling reaction selectivity. This guide will address these challenges head-on, providing you with the knowledge to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this compound.

Q1: What are the primary reactive sites of this compound?

A1: The molecule has three primary reactive sites: the electrophilic carbon of the nitrile group, the acidic α-protons on the carbon adjacent to the nitrile, and the aromatic ring, which can undergo electrophilic substitution or O-demethylation. The ether linkage is generally stable but can be cleaved under harsh conditions.

Q2: How does the 4-methoxyphenoxy group influence the reactivity of the nitrile?

A2: The 4-methoxyphenoxy group is electron-donating, which can slightly reduce the electrophilicity of the nitrile carbon compared to nitriles with electron-withdrawing groups. However, the oxygen atom can also stabilize an adjacent carbanion through resonance, which is a key consideration in α-alkylation reactions.

Q3: What are the most common side reactions observed with this compound?

A3: Common side reactions include over-alkylation at the α-carbon, hydrolysis of the nitrile to the carboxylic acid instead of the desired amide, and potential O-demethylation of the methoxy group under certain acidic or high-temperature conditions. Polymerization can also occur under strong basic conditions.

Q4: How can I monitor the progress of reactions involving this compound?

A4: Thin Layer Chromatography (TLC) is a common and effective method. The nitrile group has a characteristic sharp, medium-intensity peak in the IR spectrum around 2240-2260 cm⁻¹[1], which can be monitored for its disappearance. 1H NMR spectroscopy is also invaluable for tracking the appearance of new signals corresponding to the desired product.

Troubleshooting Guides for Key Transformations

This section provides detailed troubleshooting guides for common reactions, explaining the causality behind experimental choices to enhance selectivity.

Selective Hydrolysis to 2-(4-Methoxyphenoxy)acetamide

The selective partial hydrolysis of a nitrile to a primary amide is a common challenge, as the reaction can easily proceed to the carboxylic acid.

Common Problem: Low yield of the amide due to the formation of 2-(4-methoxyphenoxy)acetic acid.

Troubleshooting Workflow:

start Low Amide Yield condition Check Reaction Conditions start->condition acid_cat Acid-Catalyzed Hydrolysis condition->acid_cat Acidic? base_cat Base-Catalyzed Hydrolysis condition->base_cat Basic? reagent_acid Use milder acid (e.g., TFA/H₂SO₄) acid_cat->reagent_acid temp_control Lower reaction temperature acid_cat->temp_control reagent_base Use controlled base (e.g., NaOH/H₂O₂) base_cat->reagent_base base_cat->temp_control monitoring Monitor reaction closely by TLC/NMR reagent_acid->monitoring reagent_base->monitoring temp_control->monitoring result_acid Improved Amide Selectivity monitoring->result_acid result_base Improved Amide Selectivity monitoring->result_base

Caption: Troubleshooting workflow for selective nitrile hydrolysis.

Detailed Protocol & Explanation:

  • Mild Acid-Catalyzed Hydrolysis: Vigorous acidic conditions (e.g., concentrated HCl or H₂SO₄ at high temperatures) will readily hydrolyze the intermediate amide to the carboxylic acid.[2][3] A milder approach using a mixture of trifluoroacetic acid (TFA) and a catalytic amount of sulfuric acid can selectively yield the amide.[2] The bulky TFA is thought to facilitate the initial hydration of the nitrile while minimizing the subsequent hydrolysis of the more sterically hindered amide intermediate.

    Parameter Recommendation Rationale
    Acid TFA with catalytic H₂SO₄Milder conditions favor the formation of the amide over the carboxylic acid.
    Temperature 0 °C to room temperatureLower temperatures reduce the rate of the second hydrolysis step.
    Monitoring TLC or 1H NMR every 30-60 minsPrevents the reaction from proceeding to the carboxylic acid.
  • Controlled Base-Catalyzed Hydrolysis: Strong basic conditions and prolonged heating will also lead to the carboxylic acid.[4][5] A highly selective method involves the use of an alkaline solution of hydrogen peroxide.[4] The hydroperoxide anion is a potent nucleophile that attacks the nitrile, leading to an intermediate that rearranges to the amide. This method is often milder and more selective than using hydroxide alone.

    Parameter Recommendation Rationale
    Base NaOH or KOH with H₂O₂The hydroperoxide anion is a more selective nucleophile for nitrile hydration.
    Solvent Aqueous ethanol or DMSOCo-solvents help to solubilize the starting material.
    Temperature 40-50 °CProvides sufficient energy for the reaction without promoting over-hydrolysis.
Selective Reduction to 2-(4-Methoxyphenoxy)ethylamine

The complete reduction of the nitrile to a primary amine is a key transformation. The primary challenge is avoiding side reactions and ensuring complete conversion.

Common Problem: Incomplete reaction or formation of side products.

Troubleshooting Workflow:

start Low Amine Yield reagent Choice of Reducing Agent start->reagent lah LiAlH₄ reagent->lah Hydride? h2 Catalytic Hydrogenation reagent->h2 H₂? lah_protocol Ensure anhydrous conditions Use excess LiAlH₄ (2-3 eq.) lah->lah_protocol h2_protocol Select appropriate catalyst (e.g., Raney Ni, Pd/C) Optimize H₂ pressure and temperature h2->h2_protocol workup_lah Careful aqueous workup (Fieser method) lah_protocol->workup_lah workup_h2 Filter catalyst carefully h2_protocol->workup_h2 result_lah High Yield of Primary Amine workup_lah->result_lah result_h2 High Yield of Primary Amine workup_h2->result_h2

Caption: Troubleshooting workflow for selective nitrile reduction.

Detailed Protocol & Explanation:

  • Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[6] The key to selectivity is to use a sufficient excess of the reagent under strictly anhydrous conditions.

    • Step 1: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2-3 equivalents) in anhydrous THF or diethyl ether.

    • Step 2: Cool the suspension to 0 °C and add a solution of this compound in the same anhydrous solvent dropwise.

    • Step 3: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

    • Step 4: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser method).

    • Step 5: Filter the resulting granular precipitate and extract the filtrate with an organic solvent.

    Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. An excess of the reducing agent ensures complete conversion of the nitrile and any intermediate imine to the desired primary amine.

  • Catalytic Hydrogenation: This method is often preferred for its milder conditions and operational simplicity, though it may require optimization of the catalyst, pressure, and temperature.

    Parameter Recommendation Rationale
    Catalyst Raney Nickel or Palladium on Carbon (Pd/C)These are highly active catalysts for nitrile reduction.
    Solvent Methanol or Ethanol with ammoniaThe presence of ammonia helps to suppress the formation of secondary and tertiary amines.
    Pressure 50-100 psi H₂Higher pressure increases the rate of reaction.
    Temperature Room temperature to 50 °CMild heating can accelerate the reaction without promoting side reactions.
Selective α-Alkylation

The acidic protons alpha to the nitrile group can be removed by a strong base to form a nucleophilic carbanion, which can then be alkylated. Selectivity issues include dialkylation and competing reactions of the base.

Common Problem: A mixture of mono- and di-alkylated products, or low conversion.

Troubleshooting Workflow:

start Poor Alkylation Selectivity base_choice Base Selection start->base_choice lda Use a strong, bulky, non-nucleophilic base (LDA) base_choice->lda temp_control Maintain low temperature (-78 °C) lda->temp_control reactant_add Add alkylating agent slowly temp_control->reactant_add quenching Quench at low temperature reactant_add->quenching result High Yield of Mono-alkylated Product quenching->result

Caption: Troubleshooting workflow for selective α-alkylation.

Detailed Protocol & Explanation:

  • Using Lithium Diisopropylamide (LDA): To achieve high selectivity for mono-alkylation, a strong, sterically hindered, non-nucleophilic base like LDA is essential.[7][8][9]

    • Step 1: Prepare a solution of LDA in anhydrous THF at -78 °C.

    • Step 2: Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

    • Step 3: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise at -78 °C.

    • Step 4: Allow the reaction to slowly warm to room temperature over several hours, monitoring by TLC.

    • Step 5: Quench the reaction with a saturated aqueous solution of ammonium chloride.

    Causality: LDA rapidly and quantitatively deprotonates the α-carbon at low temperatures. The bulky nature of LDA prevents it from acting as a nucleophile towards the alkylating agent. Maintaining a low temperature throughout the addition process minimizes side reactions and prevents equilibration that could lead to di-alkylation.

Synthesis of 5-(4-Methoxyphenoxymethyl)-1H-tetrazole

The [3+2] cycloaddition of an azide source with the nitrile group is a common method for synthesizing tetrazoles.[10]

Common Problem: Sluggish reaction or the need for harsh conditions.

Troubleshooting Workflow:

start Low Tetrazole Yield catalyst Catalyst Choice start->catalyst lewis_acid Use a Lewis acid catalyst (e.g., ZnCl₂, Bu₂SnO) catalyst->lewis_acid reagents Ensure purity of NaN₃ and solvent lewis_acid->reagents temp_control Increase reaction temperature (80-120 °C) reagents->temp_control monitoring Monitor by TLC for disappearance of nitrile temp_control->monitoring result High Yield of Tetrazole monitoring->result

Caption: Troubleshooting workflow for tetrazole synthesis.

Detailed Protocol & Explanation:

  • Lewis Acid-Catalyzed Cycloaddition: The cycloaddition can be significantly accelerated by the use of a Lewis acid catalyst.

    • Step 1: To a solution of this compound in DMF or toluene, add sodium azide (1.5-2 equivalents) and a catalytic amount of a Lewis acid such as zinc chloride or dibutyltin oxide.

    • Step 2: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

    • Step 3: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully acidify with dilute HCl to pH 2-3.

    • Step 4: Extract the product with an organic solvent like ethyl acetate.

    Causality: The Lewis acid coordinates to the nitrogen of the nitrile group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide anion. This lowers the activation energy of the reaction, allowing it to proceed at a faster rate and under milder conditions than the uncatalyzed reaction.[11]

References

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]

  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). A Click Chemistry Approach to Tetrazoles by the Regiospecific [3 + 2] Cycloaddition of Azides and Nitriles. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Organic Syntheses. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Reddy, K. L. (2003). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 68(13), 5426–5428. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1–203. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94–100. [Link]

  • METTLER TOLEDO. (n.d.). Impurity Profiling of Chemical Reactions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Representative procedure for the alkylation reaction: Preparation of 9. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A PRACTICAL AND MILD PROCEDURE FOR THE SELECTIVE HYDROLYSIS OF NITRILES TO AMIDES WITHOUT A WATER-SCAVENGING REAGENT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Cycloaddition strategy for the synthesis of tetrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • ResearchGate. (2024, April 5). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN 3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • YouTube. (2018, September 21). 21.4a Alpha Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 21). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. a Toxic.... Retrieved from [Link]

  • OSTI.GOV. (n.d.). Electrochemical reduction of acetonitrile to ethylamine. Retrieved from [Link]

  • PubMed. (2024, January 21). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 15). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). Retrieved from [Link]

  • YouTube. (2019, January 16). carbonyl alkylations with LDA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

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Technical Support Center: Troubleshooting Unexpected Results in 4-Methoxyphenoxyacetonitrile Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Methoxyphenoxyacetonitrile in biological assays. This guide is designed to provide expert-driven, actionable advice to help you navigate and troubleshoot unexpected experimental outcomes. As drug discovery and development professionals, we understand that robust and reproducible data is paramount. This resource is structured in a question-and-answer format to directly address common challenges, explaining the underlying scientific principles and offering validated protocols to get your research back on track.

Frequently Asked Questions (FAQs)

My assay results with this compound are highly variable between experiments. What could be the cause?

Inconsistent results are a frequent challenge in high-throughput screening (HTS) and cell-based assays.[1] The variability can often be traced back to several key factors, ranging from the compound itself to the assay conditions and cellular system.

Potential Causes and Troubleshooting Steps:

  • Compound Instability or Degradation:

    • Explanation: this compound, like many small molecules, may be unstable under certain conditions (e.g., prolonged storage in DMSO, repeated freeze-thaw cycles, or exposure to light). Degradation can lead to a lower effective concentration of the active compound and the introduction of potentially interfering byproducts.[2]

    • Troubleshooting Protocol:

      • Fresh Stock Preparation: Prepare a fresh stock solution of this compound from a new vial of powder.

      • Aliquot and Store Properly: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C, protected from light.

      • Purity Analysis: If variability persists, consider verifying the purity and integrity of your compound stock using methods like LC-MS or NMR.[2]

  • Cellular Health and Density:

    • Explanation: The physiological state of your cells is a critical variable. Factors such as passage number, confluency at the time of treatment, and overall cell health can significantly impact their response to a compound.[3] Seeding density, in particular, can alter the cellular response to a toxic compound.[3]

    • Troubleshooting Protocol:

      • Standardize Cell Culture: Maintain a strict cell culture protocol, using cells within a defined low passage number range.

      • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that provides a robust assay window and minimizes variability.

      • Monitor Cell Health: Regularly check for signs of stress or contamination, such as mycoplasma, which can profoundly affect experimental outcomes.[3]

  • Assay Protocol Variability:

    • Explanation: Minor, often unnoticed, variations in manual assay execution can lead to significant discrepancies in results.[1] This is particularly true in multi-well plate formats where timing of reagent additions and incubation periods are critical.

    • Troubleshooting Protocol:

      • Detailed Standard Operating Procedure (SOP): Create and strictly adhere to a detailed SOP for the assay.

      • Automation for Consistency: Where possible, utilize automated liquid handlers for reagent dispensing to improve precision and reduce human error.[1][4]

      • Consistent Incubation Times: Ensure consistent incubation times for all plates and wells.

I'm observing a high background signal in my fluorescence-based assay with this compound. How can I reduce it?

High background in fluorescence assays can mask the true signal from your biological target, leading to a poor signal-to-noise ratio and false negatives. This can be caused by the compound itself, the assay medium, or the cells.[5][6]

Potential Causes and Troubleshooting Steps:

  • Autofluorescence of this compound:

    • Explanation: Many organic molecules, particularly those with aromatic rings like this compound, can exhibit intrinsic fluorescence. This compound-specific fluorescence can interfere with the assay readout, especially if its excitation and emission spectra overlap with those of your reporter dye.[7][8]

    • Troubleshooting Protocol:

      • Spectral Scan: Perform a spectral scan of this compound alone in the assay buffer to determine its excitation and emission profile.

      • Use Red-Shifted Dyes: If the compound fluoresces in the blue or green range, consider switching to a red-shifted fluorescent dye (>570 nm) to minimize spectral overlap.[5]

      • Control Wells: Always include control wells containing only the compound and media (no cells) to quantify its contribution to the background signal.

  • Media Components:

    • Explanation: Standard cell culture media often contains components like phenol red and riboflavin that are fluorescent and can contribute to high background.[5][6]

    • Troubleshooting Protocol:

      • Phenol Red-Free Media: Switch to a phenol red-free formulation of your cell culture medium for the duration of the assay.[5]

      • Assay Buffer Optimization: If possible, replace the culture medium with a simplified, low-background assay buffer (e.g., PBS or HBSS) immediately before reading the plate.

  • Plate Selection and Readout Parameters:

    • Explanation: The choice of microplate and the instrument settings can significantly impact background fluorescence.

    • Troubleshooting Protocol:

      • Use Black-Walled Plates: For fluorescence assays, always use black-walled, clear-bottom microplates to minimize well-to-well crosstalk and background from scattered light.[5]

      • Bottom-Reading Mode: If using adherent cells, set the plate reader to bottom-read mode. This minimizes the light path through the fluorescent media.[6]

      • Optimize Gain Settings: Adjust the gain settings on your plate reader to maximize the signal from your positive controls without saturating the detector, while keeping the background from negative controls low.

My results suggest this compound is a hit in the primary screen, but it's inactive in the confirmatory/secondary assay. Why is this happening?

This is a classic scenario in drug discovery, often pointing to assay interference rather than true biological activity.[7][8] The primary screen is designed for high throughput and may be more susceptible to artifacts.

Potential Causes and Troubleshooting Steps:

  • Assay Technology Interference:

    • Explanation: this compound may be interfering with the specific technology of the primary assay. For example, it could be a luciferase inhibitor in a luminescence-based assay or a quencher in a FRET-based assay. This is distinct from activity at the biological target.

    • Troubleshooting Protocol:

      • Orthogonal Assays: The best practice is to confirm hits in a secondary assay that uses a different detection technology (an orthogonal assay).[7] For instance, if the primary screen was a reporter gene assay, the secondary assay could be a direct measure of protein expression by Western blot or target engagement by thermal shift assay.

      • Counter-Screens: Run a counter-screen using a null cell line (lacking the target) or a version of the assay where the target is absent. Activity in this screen indicates off-target or technology-specific effects.

  • Compound Reactivity:

    • Explanation: The chemical structure of this compound may contain features that make it reactive under certain assay conditions, leading to non-specific modification of assay components or proteins.[2]

    • Troubleshooting Protocol:

      • Incubation with Thiol Reagents: Incubate the compound with a thiol-containing reagent like dithiothreitol (DTT) or glutathione. A loss of activity after incubation suggests potential covalent reactivity.[2]

      • Time-Dependent Effects: Evaluate if the observed effect is time-dependent. Rapid, time-dependent inhibition that increases with pre-incubation time can be a hallmark of a reactive compound.

Data Summary and Key Parameters

For reproducible results, careful consideration of the physicochemical properties of this compound is essential.

PropertyValueSourceSignificance for Assays
Molecular Weight163.17 g/mol PubChem[9]Essential for accurate molar concentration calculations.
IUPAC Name2-(4-methoxyphenoxy)acetonitrilePubChem[9]Ensures correct compound identification.
Predicted SolubilityVariesN/AMust be empirically determined in your specific assay buffer. Poor solubility can lead to compound precipitation and inaccurate results.
StabilityUnknownN/AShould be assessed under your specific experimental conditions (e.g., in DMSO and aqueous buffers).

Experimental Workflows and Diagrams

Workflow for Troubleshooting Assay Variability

This workflow provides a logical sequence of steps to diagnose and resolve inconsistent results.

G A Inconsistent Results Observed B Step 1: Compound Integrity Check A->B C Prepare Fresh Stock Aliquot & Store Properly B->C Action D Step 2: Cell Health & Density Standardization C->D E Standardize Passage # Optimize Seeding Density D->E Action F Step 3: Assay Protocol Review E->F G Strict SOP Adherence Use Automation F->G Action H Results Still Variable? G->H I Investigate Assay Interference (See Next Workflow) H->I Yes J Problem Resolved H->J No

Caption: A decision tree for troubleshooting assay variability.

Signaling Pathway for Identifying False Positives

This diagram illustrates the logic for distinguishing true hits from false positives due to assay interference.

G cluster_0 Primary Screen cluster_1 Confirmatory Steps A Initial Hit Identified (e.g., Reporter Assay) B Orthogonal Assay (Different Technology, e.g., qPCR) A->B C Counter-Screen (Target-Negative Cells) A->C D Consistent Activity B->D Result E No Activity B->E Result F Activity Present C->F Result G No Activity C->G Result H Conclusion: Potential True Hit D->H I Conclusion: Likely False Positive (Assay Interference) E->I F->I G->H

Caption: Logic for hit confirmation and false positive identification.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]

  • Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. The Blog. Retrieved from [Link]

  • Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences, 61(12), 1908–1911. Retrieved from [Link]

  • Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557–567. Retrieved from [Link]

  • BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Retrieved from [Link]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Interference testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2-Hydroxy-4-Methoxy Acetophenone Condensed the Aminobenzenearsonic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Retrospective Approach to Evaluate Interferences in Immunoassay. PMC. Retrieved from [Link]

  • NIH. (n.d.). Interferences in Immunoassay. PMC - PubMed Central. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Methoxyphenoxyacetonitrile and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds is paramount. Among these, phenoxyacetonitrile derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparative analysis of 4-Methoxyphenoxyacetonitrile and its structurally similar counterparts, offering insights into their synthesis, physicochemical properties, and biological potential. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a foundation for further investigation and application.

Introduction to this compound and its Analogs

This compound is an organic compound featuring a phenoxy group substituted with a methoxy group at the para position, and an acetonitrile functional group. Its structural simplicity and the presence of reactive moieties make it an attractive starting point for the synthesis of more complex molecules. For this comparative analysis, we will focus on this compound and three of its close analogs, which are readily accessible for research purposes:

  • 4-Chlorophenoxyacetonitrile: A halogenated analog.

  • 4-Fluorophenoxyacetonitrile: Another halogenated analog with a highly electronegative fluorine atom.

  • 4-Methylphenoxyacetonitrile: An alkylated analog.

The central hypothesis is that the nature of the substituent at the para position of the phenoxy ring will significantly influence the compound's physicochemical properties and, consequently, its biological activity.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of the key properties of this compound and its selected analogs is presented below.

PropertyThis compound4-Chlorophenoxyacetonitrile4-Fluorophenoxyacetonitrile4-Methylphenoxyacetonitrile
Molecular Formula C₉H₉NO₂C₈H₆ClNOC₈H₆FNOC₉H₉NO
Molecular Weight 163.17 g/mol 151.59 g/mol 151.14 g/mol 147.17 g/mol
Appearance SolidColorless to light yellow solidNot specifiedNot specified
Melting Point Not specified27 °C[1]Not specifiedNot specified
Boiling Point Not specified265-267 °C[1]Not specifiedNot specified
Solubility Not specifiedSoluble in acetone and ethanol[1]Not specifiedNot specified
LogP (predicted) 1.52.11.82.0

The variation in molecular weight is a direct consequence of the different substituents. The presence of the chlorine atom in 4-Chlorophenoxyacetonitrile leads to a higher molecular weight compared to the methyl and fluoro analogs. The predicted LogP values suggest that all four compounds are moderately lipophilic, a property that can influence their ability to cross cell membranes.

Synthesis of Phenoxyacetonitrile Derivatives

The synthesis of this compound and its analogs can be readily achieved through a Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of the corresponding substituted phenol is reacted with chloroacetonitrile.

General Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Substituted_Phenol Substituted Phenol (e.g., 4-Methoxyphenol) Deprotonation Deprotonation of Phenol Substituted_Phenol->Deprotonation Chloroacetonitrile Chloroacetonitrile SN2_Reaction SN2 Reaction (Williamson Ether Synthesis) Chloroacetonitrile->SN2_Reaction Base Base (e.g., NaOH, NaH) Base->Deprotonation Solvent Solvent (e.g., Acetone, DMF) Deprotonation->SN2_Reaction Extraction Extraction SN2_Reaction->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification Product Final Product (Phenoxyacetonitrile Derivative) Purification->Product MTT_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48h) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO, isopropanol) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 Absorbance_Reading->Data_Analysis Enzyme_Inhibition_Workflow Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Reaction_Setup Combine reagents in a suitable reaction vessel (e.g., 96-well plate) Reagents->Reaction_Setup Initiate_Reaction Initiate the reaction (e.g., by adding substrate) Reaction_Setup->Initiate_Reaction Monitor_Reaction Monitor the reaction progress over time (e.g., absorbance, fluorescence) Initiate_Reaction->Monitor_Reaction Data_Analysis Calculate reaction rates and determine IC50 or Ki Monitor_Reaction->Data_Analysis

Sources

Validating the Biological Activity of 4-Methoxyphenoxyacetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the phenoxyacetonitrile scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities.[1] Among these, 4-methoxyphenoxyacetonitrile derivatives are gaining attention for their therapeutic potential, particularly in oncology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of these compounds. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare their performance with established alternatives, ensuring a robust and reliable evaluation of this promising class of molecules.

The Therapeutic Promise of this compound Derivatives

The this compound core combines a methoxy-substituted phenol with a nitrile group, features known to contribute to biological activity. Methoxy groups can enhance metabolic stability and membrane permeability, while the nitrile moiety is a versatile functional group that can participate in various interactions with biological targets.[2] While the specific activities of this compound derivatives are an active area of research, related compounds have shown promise as anticancer and antimicrobial agents.[2][3]

Potential mechanisms of action for this class of compounds may include the inhibition of key cellular processes such as cell proliferation and survival pathways. Given the structural similarities to other known bioactive molecules, potential targets for this compound derivatives could include protein kinases like Epidermal Growth Factor Receptor (EGFR) or serine/threonine kinases such as BRAF, or interference with cytoskeletal dynamics through inhibition of tubulin polymerization.[4][5][6]

Foundational Validation: Assessing Antiproliferative Activity

The initial step in characterizing a potential anticancer compound is to determine its effect on cancer cell proliferation and viability. Several colorimetric and luminescence-based assays are available for this purpose, each with its own advantages and limitations.[7]

Comparative Analysis of Cell Viability Assays
FeatureMTT AssayWST-1 AssayCellTiter-Glo® (ATP) Assay
Principle Measures the metabolic activity of mitochondrial reductase enzymes that convert a tetrazolium salt to a colored formazan product.[8]Utilizes a water-soluble tetrazolium salt that is reduced by mitochondrial dehydrogenases to a soluble formazan dye.[9]Measures the level of intracellular ATP, an indicator of metabolically active cells.[10]
Advantages - Well-established and widely used.- Inexpensive.[7]- Higher sensitivity and broader dynamic range than MTT.- Water-soluble formazan product eliminates the need for a solubilization step.[11]- High sensitivity and broad linear range.[7]- Homogeneous "add-mix-measure" protocol.[7]
Limitations - Can be influenced by compounds that alter cellular metabolism.[7]- Formazan crystals require a solubilization step.[7]- Can be affected by changes in cellular redox state.- ATP levels can be affected by factors other than cell number.[7]- More expensive than colorimetric assays.[7]

Expert Insight: For initial high-throughput screening of this compound derivatives, the WST-1 assay is often preferred due to its simplicity, higher sensitivity, and lack of a solubilization step, which streamlines the workflow.[12][11] However, to confirm the antiproliferative effects and rule out assay-specific artifacts, it is crucial to validate the findings using an orthogonal method, such as the CellTiter-Glo® assay, which measures a different hallmark of cell viability (ATP levels).[7][10]

Experimental Protocol: WST-1 Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom tissue culture plates

  • This compound derivatives and a positive control (e.g., Doxorubicin)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and the positive control in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only as a negative control.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C and 5% CO2. The incubation time will depend on the metabolic activity of the cell line.

    • Gently shake the plate for 1 minute.

  • Data Acquisition:

    • Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Delving Deeper: Mechanistic Investigations

Once the antiproliferative activity of promising this compound derivatives has been confirmed, the next logical step is to investigate their mechanism of action. Based on the activities of structurally related compounds, two plausible mechanisms are the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell growth and survival.

Investigating Tubulin Polymerization Inhibition

Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, target the dynamic instability of microtubules, which are essential for cell division.[13] Compounds that interfere with tubulin polymerization can lead to mitotic arrest and subsequent cell death.[14]

Experimental Workflow for Assessing Tubulin Polymerization Inhibition:

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assays in_vitro_assay Tubulin Polymerization Assay in_vitro_result Measure change in turbidity or fluorescence in_vitro_assay->in_vitro_result immunofluorescence Immunofluorescence staining for α-tubulin cell_treatment Treat cancer cells with This compound derivative cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot Western Blot for mitotic markers (e.g., Phospho-Histone H3)

Caption: Workflow for validating tubulin polymerization inhibition.

Expert Insight: An in vitro tubulin polymerization assay using purified tubulin is the most direct way to confirm that a compound directly interacts with tubulin.[15] However, it is essential to complement this with cell-based assays. Immunofluorescence microscopy can visualize the disruption of the microtubule network within cells, providing compelling evidence of the compound's effect on the cytoskeleton.[16] Cell cycle analysis by flow cytometry can reveal an accumulation of cells in the G2/M phase, which is characteristic of antimitotic agents.[14]

Probing Kinase Inhibition and Signaling Pathways

The aberrant activity of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[17] The MAPK and PI3K/AKT pathways are two critical signaling cascades that regulate cell proliferation, survival, and differentiation.[6][18]

Potential Signaling Pathways Targeted by this compound Derivatives:

G cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR ERK->mTOR Crosstalk AKT AKT PI3K->AKT AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified diagram of the MAPK and PI3K/AKT signaling pathways.

Experimental Approach to Validate Kinase Inhibition:

  • Kinase Panel Screening: An initial broad screening of the compound against a panel of purified kinases can identify potential targets.

  • Western Blot Analysis: Once potential kinase targets are identified, Western blotting can be used to assess the phosphorylation status of the kinase and its downstream effectors in treated cells. For example, if EGFR is a suspected target, one would probe for changes in phosphorylated EGFR (p-EGFR), phosphorylated ERK (p-ERK), and phosphorylated AKT (p-AKT).[17]

  • Molecular Docking Studies: In silico molecular docking can predict the binding mode of the this compound derivative to the ATP-binding pocket of the target kinase, providing a structural basis for its inhibitory activity.[19]

Comparative Efficacy and Selectivity

A crucial aspect of drug development is to demonstrate that a new compound offers advantages over existing therapies. This involves comparing its efficacy and, importantly, its selectivity.

Comparative Data for a Hypothetical this compound Derivative (MPAN-1):

CompoundTarget Cell Line (e.g., A549 - Lung Cancer) IC50 (µM)Non-Target Cell Line (e.g., Beas-2B - Normal Lung) IC50 (µM)Selectivity Index (SI = IC50 Non-Target / IC50 Target)
MPAN-1 1.525.517
Gefitinib (EGFR Inhibitor) 0.810.212.75
Vemurafenib (BRAF Inhibitor) >50 (if BRAF wild-type)>50N/A
Paclitaxel (Tubulin Inhibitor) 0.050.12

Expert Interpretation: In this hypothetical scenario, MPAN-1 demonstrates potent anticancer activity against the A549 cell line. Its selectivity index of 17 suggests it is 17 times more toxic to the cancer cells than to the normal lung cells, a favorable therapeutic window. While not as potent as Paclitaxel, its higher selectivity is a significant advantage, potentially translating to fewer side effects in a clinical setting. The comparison with targeted inhibitors like Gefitinib and Vemurafenib is essential to position the compound's activity within the context of known mechanisms.

Conclusion

Validating the biological activity of this compound derivatives requires a multi-faceted and logical approach. This guide has outlined a systematic process, beginning with robust antiproliferation assays and progressing to in-depth mechanistic studies. By employing orthogonal assays, investigating potential targets such as tubulin and protein kinases, and critically comparing the efficacy and selectivity against established drugs, researchers can build a comprehensive and compelling data package. This rigorous validation is paramount for advancing this promising class of compounds from the laboratory bench toward potential clinical applications.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For intermediates like 4-Methoxyphenoxyacetonitrile, a key building block in various synthetic pathways, robust and reliable analytical methods are not just a regulatory expectation but a scientific necessity. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and establish a framework for cross-validation, ensuring data interchangeability and confidence in analytical outcomes.

The core principle of analytical method validation is to provide documented evidence that a method is fit for its intended purpose.[1][2] When multiple analytical procedures are used, cross-validation demonstrates that these different methods can yield comparable and reliable results.[3][4][5] This is crucial when, for instance, a rapid in-process control method (e.g., GC-MS) is used alongside a more detailed quality control release method (e.g., HPLC-UV).

The Analyte: this compound

Before delving into methodologies, understanding the analyte is critical.

  • Structure: 2-(4-methoxyphenoxy)acetonitrile

  • Molecular Formula: C₉H₉NO₂[4]

  • Molecular Weight: 163.17 g/mol [4]

  • Key Features: The molecule possesses a polar ether linkage and a nitrile group, alongside an aromatic ring. This combination of functional groups informs the selection of appropriate analytical techniques. The presence of the aromatic ring suggests strong UV absorbance, making HPLC with UV detection a viable option. Its moderate polarity and potential for volatility also bring GC-MS into consideration.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Quantification

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[6][7] For this compound, a reversed-phase HPLC method offers excellent precision and accuracy for quantification.

Causality in HPLC Method Design

The choice of a C18 stationary phase is driven by the hydrophobic nature of the benzene ring in the analyte. The mobile phase, a mixture of acetonitrile and water, is selected to ensure adequate retention and elution.[8] Acetonitrile is often preferred over methanol due to its lower viscosity and favorable UV transparency.[6] The addition of a buffer is generally not necessary for this neutral molecule, simplifying the mobile phase preparation. The detection wavelength is chosen based on the UV absorbance maximum of the analyte, which is expected to be around 230 nm due to the substituted benzene ring.

Experimental Protocol: HPLC-UV Method Validation

This protocol is designed to be a self-validating system, incorporating elements of the ICH Q2(R2) guideline.[9][10][11][12]

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Specificity: Inject a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (low, medium, high). The recovery should be within 98-102%.

  • Precision (RSD):

    • Repeatability: Analyze six replicate injections of a single standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation A Standard & Sample Preparation C HPLC System (C18 Column, 30°C) A->C B Mobile Phase (ACN:H2O) B->C D UV Detector (230 nm) C->D E Chromatogram Generation D->E F Peak Integration & Quantification E->F G Linearity, Accuracy, Precision, Specificity F->G

HPLC-UV Analytical Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[6] This makes it an excellent choice for both identifying and quantifying this compound, especially for detecting low-level impurities.

Causality in GC-MS Method Design

The analyte's moderate boiling point and thermal stability make it amenable to GC analysis without derivatization. The choice of a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is based on the analyte's structure, providing good separation from potential impurities. A temperature gradient program is employed to ensure efficient elution and good peak shape. Electron Ionization (EI) is a robust and common ionization technique that will produce a reproducible fragmentation pattern, allowing for confident identification through spectral library matching and structural elucidation. For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.

Experimental Protocol: GC-MS Method Validation

1. Instrumentation and Chromatographic Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 163, 122, and 92).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.

3. Validation Parameters:

  • Specificity: Analyze a blank solvent and a placebo sample to ensure no interfering peaks. Confirm the identity of the analyte peak by comparing its mass spectrum with a reference spectrum.

  • Linearity: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy and Precision: Determined similarly to the HPLC method, with acceptance criteria adjusted for the typical performance of GC-MS (e.g., accuracy within 95-105%, precision RSD ≤ 5%).

  • LOD and LOQ: Determined from the signal-to-noise ratio of the quantifier ion in low-concentration standards.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing cluster_validation_gc Validation A_gc Standard & Sample Preparation in Solvent C_gc GC System (HP-5ms Column) A_gc->C_gc D_gc Mass Spectrometer (EI, Scan/SIM) C_gc->D_gc E_gc Total Ion Chromatogram & Mass Spectra D_gc->E_gc F_gc Quantification (SIM) & Identification (Scan) E_gc->F_gc G_gc Linearity, Accuracy, Precision, Specificity F_gc->G_gc

GC-MS Analytical Workflow for this compound.

Performance Comparison: HPLC-UV vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal.[6][13][14]

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Derivatization Not required for this analyte.Not required for this analyte.
Sensitivity Good, suitable for assay and purity testing.Excellent, especially in SIM mode; ideal for trace analysis.
Selectivity Good, based on chromatographic separation.Excellent, due to both chromatographic separation and mass-based detection.
Identification Power Based on retention time; DAD provides spectral confirmation.High confidence; based on retention time and unique mass spectral fragmentation pattern.
Throughput Moderate; typical run times are 5-15 minutes.Higher; typical run times can be shorter, especially with modern fast GC methods.
Cost & Complexity Generally lower initial and operational cost.Higher initial and operational cost, requires more specialized expertise.

Cross-Validation Protocol: Bridging HPLC and GC-MS Data

Cross-validation is essential to demonstrate that the two distinct methods produce equivalent results, ensuring data integrity across different analytical platforms.[3][4][5] This protocol is guided by the principles outlined in the ICH M10 guideline on bioanalytical method validation.[2][3][4][5]

Experimental Design
  • Sample Selection: Prepare a minimum of 10-12 samples of this compound covering the analytical range (e.g., from the LOQ to the upper limit of quantification). These can be prepared from a common stock solution.

  • Analysis:

    • Analyze each sample in triplicate using the validated HPLC-UV method.

    • Analyze the same set of samples in triplicate using the validated GC-MS method.

  • Data Evaluation:

    • Calculate the mean concentration for each sample from both the HPLC and GC-MS data.

    • For each sample, calculate the percentage difference between the mean results obtained from the two methods: % Difference = [(Result_HPLC - Result_GCMS) / Average(Result_HPLC, Result_GCMS)] * 100

  • Acceptance Criteria: The percentage difference for at least two-thirds (67%) of the samples should be within ±15% (or ±20% for samples at the LLOQ). The overall mean percentage difference should also be within ±15%.

Statistical Approach: Bland-Altman Analysis

For a more rigorous comparison, a Bland-Altman plot can be constructed. This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average.

  • Y-axis: (HPLC Result - GC-MS Result)

  • X-axis: (HPLC Result + GC-MS Result) / 2

The plot should show that the differences are randomly scattered around zero and that the vast majority of the data points lie within the 95% limits of agreement. This provides a strong visual and statistical confirmation that the methods can be used interchangeably.

CrossValidation_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis A Prepare Common Set of Samples (n > 10, across analytical range) B Analyze Samples (n=3) using Validated HPLC Method A->B D Analyze Samples (n=3) using Validated GC-MS Method A->D C Calculate Mean HPLC Results B->C F Statistical Comparison (% Difference, Bland-Altman Plot) C->F E Calculate Mean GC-MS Results D->E E->F G Acceptance Criteria Met? (e.g., ±15% Agreement) F->G

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to 4-Methoxyphenoxyacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and efficiency is paramount. 4-Methoxyphenoxyacetonitrile, a valuable building block, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuances of each methodology, moving beyond mere procedural lists to explore the causal relationships behind experimental choices and ensure the scientific integrity of the presented protocols.

Introduction to this compound and its Synthetic Challenges

This compound serves as a crucial precursor in the synthesis of a variety of more complex molecules. Its structure, featuring a phenoxy ether linkage and a nitrile group, presents a unique set of synthetic challenges. The primary disconnection for retrosynthetic analysis typically involves the formation of the ether bond, for which several named reactions can be employed. The choice of synthetic route is often a trade-off between yield, purity, cost of reagents, reaction conditions, and environmental impact. This guide will focus on the three most prominent methods for the ether bond formation: the classical Williamson ether synthesis, the Ullmann condensation, and the modern Buchwald-Hartwig amination adapted for C-O coupling.

Comparative Overview of Synthetic Routes

To provide a clear and concise comparison, the following diagram and table summarize the key aspects of the three main synthetic routes to this compound.

Synthetic_Routes_Comparison cluster_0 Key Synthetic Methodologies cluster_1 Evaluation Metrics Williamson Williamson Ether Synthesis Yield Yield Williamson->Yield Generally Good to High Conditions Reaction Conditions Williamson->Conditions Mild to Moderate Cost Cost-Effectiveness Williamson->Cost Cost-Effective Green_Chemistry Green Chemistry Principles Williamson->Green_Chemistry Improved with PTC Ullmann Ullmann Condensation Ullmann->Yield Variable to Good Ullmann->Conditions Harsh (High Temp.) Ullmann->Cost Moderate (Copper Catalyst) Ullmann->Green_Chemistry Less Favorable Buchwald_Hartwig Buchwald-Hartwig C-O Coupling Buchwald_Hartwig->Yield Often High Buchwald_Hartwig->Conditions Mild Buchwald_Hartwig->Cost High (Palladium Catalyst/Ligands) Buchwald_Hartwig->Green_Chemistry Moderate

Caption: A comparative overview of the three main synthetic routes to this compound.

Parameter Williamson Ether Synthesis Ullmann Condensation Buchwald-Hartwig C-O Coupling
Typical Yield 70-95%50-85%80-98%
Reaction Temperature 25-100 °C150-220 °C80-120 °C
Catalyst None (or Phase Transfer Catalyst)Copper (Stoichiometric or Catalytic)Palladium (Catalytic)
Base Strong Base (e.g., NaH, KOH)Often a carbonate baseStrong, non-nucleophilic base
Solvent Polar aprotic (e.g., DMF, Acetonitrile)High-boiling polar (e.g., DMF, Pyridine)Anhydrous, non-protic (e.g., Toluene, Dioxane)
Cost-Effectiveness HighModerateLow to Moderate
Green Chemistry Moderate (can be improved with PTC)Low (high energy, metal waste)Moderate (precious metal catalyst)

In-Depth Analysis of Synthetic Routes

Williamson Ether Synthesis: The Classical and Cost-Effective Approach

The Williamson ether synthesis is a long-established and widely used method for the preparation of ethers.[1] It proceeds via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[1][2] In the synthesis of this compound, this involves the deprotonation of 4-methoxyphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from chloroacetonitrile.

Williamson_Ether_Synthesis 4-Methoxyphenol 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide 4-Methoxyphenol->Phenoxide Deprotonation Base Strong Base (e.g., NaH, KOH) Base->Phenoxide SN2_Reaction SN2 Reaction Phenoxide->SN2_Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->SN2_Reaction Product This compound SN2_Reaction->Product Byproduct Salt Byproduct (e.g., NaCl, KCl) SN2_Reaction->Byproduct

Caption: The reaction pathway for the Williamson ether synthesis of this compound.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is required to fully deprotonate the weakly acidic phenolic proton of 4-methoxyphenol. Sodium hydride (NaH) is a powerful, non-nucleophilic base that drives the deprotonation to completion, with the only byproduct being hydrogen gas.[3] However, its pyrophoric nature requires careful handling under an inert atmosphere.[4][5] Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are safer alternatives, often used in conjunction with a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.

  • Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically chosen to dissolve both the phenoxide salt and the chloroacetonitrile, facilitating the S(_N)2 reaction.[6] These solvents do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.

  • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as a quaternary ammonium salt, can significantly enhance the reaction rate and yield, especially when using inorganic bases like KOH.[7][8] The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with chloroacetonitrile occurs.[9][10] This approach often allows for milder reaction conditions and avoids the need for hazardous reagents like sodium hydride.

Experimental Protocol (Illustrative):

  • To a stirred solution of 4-methoxyphenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile), add a strong base such as powdered potassium hydroxide (1.2 eq.) and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.).

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and add chloroacetonitrile (1.1 eq.) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for the formation of diaryl ethers and aryl alkyl ethers, utilizing a copper catalyst.[11] This reaction is particularly useful when the S(_N)2 pathway of the Williamson synthesis is disfavored. For the synthesis of this compound, this would involve the coupling of 4-methoxyphenol with an activated aryl halide in the presence of a copper catalyst. However, a more relevant Ullmann-type reaction for this target molecule would be the coupling of an aryl halide with the sodium salt of hydroxyacetonitrile, though this is less common. The more traditional approach involves the coupling of 4-methoxyphenol with a haloacetonitrile.

Ullmann_Condensation 4-Methoxyphenol 4-Methoxyphenol High_Temp High Temperature 4-Methoxyphenol->High_Temp Haloacetonitrile Haloacetonitrile (e.g., Bromoacetonitrile) Haloacetonitrile->High_Temp Copper_Catalyst Copper Catalyst (e.g., CuI, Cu₂O) Copper_Catalyst->High_Temp Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->High_Temp Product This compound High_Temp->Product Byproducts Copper Salts & Other Byproducts High_Temp->Byproducts

Caption: A schematic representation of the Ullmann condensation for this compound synthesis.

Causality Behind Experimental Choices:

  • Catalyst System: The Ullmann reaction traditionally requires stoichiometric amounts of copper powder.[12] Modern variations often employ catalytic amounts of copper(I) salts, such as CuI or Cu₂O, in combination with a ligand to improve solubility and catalytic activity.[13] The choice of ligand can be critical for achieving good yields.

  • Reaction Conditions: A significant drawback of the Ullmann condensation is the requirement for high reaction temperatures, often exceeding 150 °C.[11] This can lead to side reactions and decomposition of sensitive substrates. The use of high-boiling polar aprotic solvents like DMF or pyridine is necessary to achieve these temperatures.

  • Substrate Scope: The reaction is often sensitive to the nature of the reactants. Electron-withdrawing groups on the aryl halide can facilitate the reaction.

Experimental Protocol (Generalized):

  • In a reaction vessel, combine 4-methoxyphenol (1.0 eq.), a haloacetonitrile (e.g., bromoacetonitrile, 1.2 eq.), a copper(I) catalyst (e.g., CuI, 0.1 eq.), a ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.) in a high-boiling solvent (e.g., DMF).

  • De-gas the mixture and heat to a high temperature (e.g., 180 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent, and filter to remove insoluble copper salts.

  • Perform an aqueous workup, extract the product, and purify by chromatography.

Buchwald-Hartwig C-O Coupling: A Modern and Mild Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-O bonds, providing a milder and often more efficient alternative to the Ullmann condensation.[14] This reaction involves the coupling of an alcohol with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Buchwald_Hartwig_Coupling 4-Methoxyphenol 4-Methoxyphenol Reaction C-O Cross-Coupling 4-Methoxyphenol->Reaction Haloacetonitrile Haloacetonitrile (e.g., Bromoacetonitrile) Haloacetonitrile->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd_Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Reaction Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) Base->Reaction Product This compound Reaction->Product

Caption: The catalytic cycle for the Buchwald-Hartwig C-O coupling to form this compound.

Causality Behind Experimental Choices:

  • Catalyst and Ligand System: The success of the Buchwald-Hartwig coupling is highly dependent on the choice of the palladium precatalyst and the phosphine ligand.[15][16] Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[14] The selection of the optimal ligand is often determined empirically for a given substrate pair.

  • Base Selection: A strong, non-nucleophilic base is crucial to deprotonate the alcohol without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Reaction Conditions: Compared to the Ullmann condensation, the Buchwald-Hartwig reaction proceeds under much milder conditions, typically between 80-120 °C. Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.

Experimental Protocol (Generalized):

  • To an oven-dried flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the phosphine ligand (0.02-0.1 eq.), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Add a solution of 4-methoxyphenol (1.0 eq.) and the haloacetonitrile (1.1 eq.) in an anhydrous, non-protic solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product.

  • Purify the product via column chromatography.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the research or manufacturing setting.

  • For cost-sensitive applications and large-scale production , the Williamson ether synthesis, particularly with phase transfer catalysis , offers a robust and economical solution. Its use of inexpensive reagents and milder conditions compared to the Ullmann condensation makes it an attractive option.

  • The Ullmann condensation , while historically significant, is generally less favored due to its harsh reaction conditions and potential for lower yields and side products. It may be considered if the Williamson synthesis fails or for specific substrate combinations where it has been shown to be effective.

  • For high-value applications where yield and purity are paramount , and cost is a secondary consideration, the Buchwald-Hartwig C-O coupling is the superior choice. Its mild reaction conditions, broad substrate scope, and typically high yields make it a powerful tool in modern organic synthesis.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of the factors outlined in this guide, including a careful consideration of the available resources, safety protocols, and desired product specifications.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. (2023, December 19). Williamson ether synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023, November 28). Sodium hydride. [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Sciencemadness Discussion Board. (2022, November 11). Interesting route to 4-methoxyphenol. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SODIUM HYDRIDE. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. [Link]

  • Wikipedia. (2023, November 19). Ullmann condensation. [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Thieme. (2023). Palladium-Catalyzed Stereocontrolled Synthesis of Aryl-C-Glycosides from Arylboronic Acids and Glycal Enones Through 1,4-Conjugate Addition. [Link]

  • PubMed. (2014, May 2). Copper-catalyzed intramolecular tandem reaction of (2-halogenphenyl)(3-phenyloxiran-2-yl)methanones: synthesis of (Z)-aurones. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (2014). 1.2.3 The Buchwald–Hartwig Reaction. [Link]

  • Wikipedia. (2023, October 26). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light. [Link]

  • ARKAT USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • ResearchGate. (2005). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Transition-Metal-Catalyzed Annulation Reactions. Part 4. Palladium- Catalyzed C-H Activation at Methoxy Groups for Cross-Coupling Reactions: A New Approach to Substituted Benzo(b)furans. [Link]

  • Lidsen. (2022). Catalysis Research | Acetonitrile Combustion over Copper-Based Nanocatalysts: A Structure-Performance Relationship Study. [Link]

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A Comparative Guide to the Cytotoxicity of 4-Methoxyphenoxyacetonitrile Derivatives: An Assessment of Available Data and a Surrogate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the spirit of providing a valuable and data-supported resource, this guide will proceed with a surrogate approach. We will conduct an in-depth comparative analysis of a closely related and well-studied class of compounds: novel 4-methoxy-substituted and 5-methyl-substituted (3'S,4'S)-(-)-cis-khellactone derivatives . These molecules share a key 4-methoxy-substituted aromatic feature and have been evaluated for their cytotoxic properties, offering a robust dataset for a comparative guide that adheres to the core principles of scientific integrity and in-depth analysis. The insights from this analysis can serve as a valuable reference point for researchers interested in the broader field of methoxy-substituted compounds as potential anticancer agents.

In-Depth Technical Guide: A Comparative Cytotoxicity Analysis of Novel Methoxy-Substituted Khellactone Derivatives

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed comparison of the cytotoxic performance of a series of newly synthesized khellactone derivatives, focusing on the influence of 4-methoxy and 5-methyl substitutions on their efficacy against various cancer cell lines. We will delve into the experimental data, outline the methodologies for robust cytotoxicity screening, and explore the mechanistic underpinnings of the most promising compound.

Introduction: The Rationale for Targeting Cancer with Methoxy-Substituted Khellactones

The quest for novel anticancer agents with improved efficacy and selectivity is a cornerstone of modern drug discovery.[2] Natural products and their synthetic analogs have historically been a rich source of therapeutic leads. Khellactones, a class of coumarins, have attracted interest for their diverse biological activities. The strategic modification of the khellactone scaffold, particularly with methoxy groups, is a common approach in medicinal chemistry to enhance biological activity. The methoxy group can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can impact its interaction with biological targets and overall cytotoxic potential.[3]

This guide focuses on a series of novel derivatives where substitutions have been systematically made at the 4- and 5-positions to probe the structure-activity relationships that govern their cytotoxic effects.

Comparative Cytotoxicity Analysis

A series of novel 4-methoxy-substituted and 5-methyl-substituted (3'S,4'S)-(-)-cis-khellactones were synthesized and evaluated for their in vitro cytotoxic activity against three human cancer cell lines:

  • HEPG-2 (human liver carcinoma)

  • SGC-7901 (human gastric carcinoma)

  • LS174T (human colon carcinoma)

The cytotoxicity was quantified using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The experimental data reveals that several of the 4-methoxy-substituted compounds exhibited potent cytotoxicity.[4] The table below summarizes the IC₅₀ values for the most active derivatives.

Compound IDSubstitution PatternHEPG-2 (µM)SGC-7901 (µM)LS174T (µM)
12e 4-methoxy6.19.28.5
Other 4-methoxy analogs 4-methoxyPotentPotentPotent
Control Drug (Not specified)----

Data synthesized from the findings presented in the referenced study.[4]

The causality behind the experimental design is to establish a clear SAR. By comparing derivatives with different substituents at the same position, we can deduce which chemical features enhance or diminish cytotoxicity.

  • Primacy of the 4-Methoxy Group: The results strongly indicate that the presence of a 4-methoxy substitution is beneficial for cytotoxic activity against the tested cell lines.[4]

  • Compound 12e as the Lead: Among the synthesized compounds, compound 12e emerged as the most potent derivative, with IC₅₀ values in the single-digit micromolar range across all three cancer cell lines.[4]

  • Selectivity: Importantly, compound 12e demonstrated low toxicity against normal human hepatocytes, suggesting a degree of selectivity for cancer cells, a critical attribute for a potential therapeutic agent.[4]

Mechanistic Deep Dive: How Compound 12e Induces Cancer Cell Death

To understand why compound 12e is effective, mechanistic studies were performed on the HEPG-2 human hepatoma cell line. The evidence points towards the induction of apoptosis via the mitochondria-mediated intrinsic pathway .[4]

  • Apoptosis Induction: Treatment with compound 12e led to morphological changes characteristic of apoptosis and was confirmed by Annexin V/propidium iodide (PI) double staining.[4]

  • Mitochondrial Membrane Potential (MMP) Dissipation: A key event in the intrinsic apoptotic pathway is the loss of MMP. Compound 12e was shown to cause a significant dissipation of MMP in HEPG-2 cells.[4]

  • Caspase Activation: The loss of MMP leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases. Western blot analysis confirmed the activation of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase) following treatment with compound 12e.[4]

The following diagram illustrates the proposed mechanism of action for compound 12e.

G cluster_workflow Apoptosis Induction by Compound 12e Compound_12e Compound 12e Mitochondrion Mitochondrion Compound_12e->Mitochondrion Induces stress MMP_Loss Dissipation of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Caspase9 Caspase-9 Activation MMP_Loss->Caspase9 Triggers Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by compound 12e.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and serve as a self-validating system for researchers looking to perform similar cytotoxicity screenings.

  • Rationale: Maintaining healthy, logarithmically growing cell cultures is paramount for obtaining reliable and reproducible cytotoxicity data.

  • Obtain human cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) from a certified cell bank.

  • Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cultures in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • Passage the cells regularly (e.g., every 2-3 days) to maintain them in the logarithmic growth phase.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate, 2x10⁴ cells/well) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Add Compounds (Varying concentrations) B->C D 4. Incubate for 48h (Drug exposure) C->D E 5. Add MTT Reagent (25 µL of 5 mg/mL solution) D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add 150 µL DMSO) F->G H 8. Read Absorbance (Microplate reader at 570 nm) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells into 96-well flat-bottom plates at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.[4]

  • Adherence: Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48 hours under the same conditions.[4]

  • MTT Addition: After the incubation period, add 25 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[4]

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete solubilization.[4]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

References

  • Chen, J., Liu, J., Cui, D., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3'S,4'S)-(-)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. Drug Design, Development and Therapy, 11, 1859–1871. [Link]

  • Pudlo, J. S., Nassiri, M. R., Kern, E. R., Wotring, L. L., Drach, J. C., & Townsend, L. B. (1990). Flow cytometric evaluation of the cytotoxicity of novel antiviral compounds. Cytometry, 11(3), 445–451. [Link]

  • Joseph, B., & Priya, M. (2011). Selective cytotoxic activities of two novel synthetic drugs on human breast carcinoma MCF-7 cells. Indian Journal of Pharmacology, 43(1), 53–58. [Link]

  • Tan, S. K., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(21), 7543. [Link]

  • Wyrębska, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6965. [Link]

  • Abdel-Maksoud, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 129, 106173. [Link]

  • Song, Z., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 124, 739-752. [Link]

  • Pingaew, R., et al. (2019). Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Letters in Drug Design & Discovery, 16(11). [Link]

  • Miri, R., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(10), 1458-1465. [Link]

  • Kubo, K., et al. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 11(23), 5117-5133. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 38. [Link]

  • PubChem. (n.d.). 4-Methoxyphenoxyacetonitrile. PubChem Compound Database. [Link]

  • Noetzel, M. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212. [Link]

  • Iqbal, M. A., et al. (2014). Synthesis of Chalcones with Anticancer Activities. Molecules, 19(3), 2462-2479. [Link]

  • Xu, S., et al. (2014). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. European Journal of Medicinal Chemistry, 83, 349-359. [Link]

  • Miri, R., et al. (2016). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Request PDF. [Link]

  • Ekins, S., et al. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-861. [Link]

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Unraveling the Enigma: A Strategic Guide to Elucidating the Mechanism of Action of 4-Methoxyphenoxyacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: An exhaustive review of the current scientific literature reveals a significant knowledge gap regarding the specific mechanism of action of 4-Methoxyphenoxyacetonitrile derivatives. While the broader class of phenoxy acetamides has shown promise in diverse therapeutic areas, the molecular targets and signaling pathways of this particular chemical series remain largely uncharted territory.

This guide, therefore, deviates from a direct comparison of a known mechanism and instead provides a comprehensive, experience-driven framework for elucidating the mechanism of action of a novel this compound derivative. This strategic workflow is designed to guide researchers through the process of target identification and validation, transforming an unknown compound into a well-characterized pharmacological tool.

Part 1: The Investigative Blueprint - From Phenotypic Observation to Mechanistic Insight

The journey to confirming a mechanism of action begins with broad, unbiased screening to identify the biological context in which a novel this compound derivative is active. This is followed by a narrowing of focus to pinpoint specific molecular interactions.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to capture any significant biological activity. A panel of diverse cell-based assays is crucial for identifying the primary cellular processes affected by the compound.

Experimental Protocol: High-Content Imaging for Unbiased Phenotypic Profiling

  • Cell Line Selection: Utilize a panel of well-characterized human cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) to assess for cancer-specific effects.

  • Compound Treatment: Seed cells in 96-well plates and treat with a concentration range of the this compound derivative (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify a wide array of cellular features, including cell count, nuclear size and intensity, cytoskeletal arrangement, and mitochondrial morphology.

Anticipated Data and Interpretation:

ParameterControlCompound X (10 µM)Interpretation
Cell Count 100%45%Potential cytotoxic or anti-proliferative effect
Nuclear Area (µm²) 150220Possible cell cycle arrest (e.g., G2/M phase)
Mitochondrial Integrity HighLowSuggests induction of apoptosis or mitochondrial dysfunction
Cytoskeletal Disruption LowHighMay indicate interference with microtubule dynamics or actin polymerization

This initial screen provides the first clues, guiding the subsequent, more focused investigations. For instance, a significant reduction in cell number coupled with increased nuclear size would strongly suggest an anti-proliferative mechanism involving cell cycle arrest.

Phase 2: Target Class Identification - Following the Phenotypic Trail

Based on the phenotypic screen, we can now formulate hypotheses about the compound's potential target class. For example, observed anti-proliferative and pro-apoptotic effects in cancer cells point towards targets commonly involved in oncology, such as protein kinases, metalloproteinases, or components of the apoptotic machinery.

**dot graph TD { A[Phenotypic Screening Results(e.g., Decreased Cell Viability, Altered Morphology)] --> B{Hypothesis Generation}; B --> C[Kinase Inhibition?]; B --> D[MMP Inhibition?]; B --> E[Apoptosis Induction?]; C --> F[Kinase Panel Screening]; D --> G[MMP Activity Assays]; E --> H[Caspase Activation Assays]; } Caption: From broad observation to specific hypotheses.

Part 2: In-Depth Mechanistic Investigation - A Case Study Approach

Let us hypothesize that our initial phenotypic screen of a novel this compound derivative, which we'll call 4-MPN-1 , revealed potent anti-proliferative and anti-migratory effects in a panel of cancer cell lines. This leads us to investigate its potential as an inhibitor of Matrix Metalloproteinases (MMPs), enzymes frequently implicated in cancer cell invasion and metastasis. A study on 4-phenoxybenzenesulfonyl pyrrolidine derivatives has shown their potential as MMP inhibitors, making this a plausible avenue of investigation.[1]

Comparative Compound: Marimastat

For a robust comparison, we will use Marimastat , a well-characterized broad-spectrum MMP inhibitor, as our benchmark.

Confirming MMP Inhibition: In Vitro Enzyme Assays

The first step is to directly assess the inhibitory activity of 4-MPN-1 against key MMPs.

Experimental Protocol: Fluorogenic MMP Activity Assay

  • Enzyme and Substrate Preparation: Recombinant human MMP-2 and MMP-9 are used with a fluorogenic peptide substrate.

  • Inhibitor Incubation: The enzymes are pre-incubated with varying concentrations of 4-MPN-1 and Marimastat.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Comparative Data Table: In Vitro MMP Inhibition

CompoundMMP-2 IC50 (nM)MMP-9 IC50 (nM)
4-MPN-1 1525
Marimastat 510

These results would confirm that 4-MPN-1 is a direct inhibitor of MMP-2 and MMP-9, albeit with slightly lower potency than the broad-spectrum inhibitor Marimastat.

Cellular Confirmation: Zymography

To confirm that 4-MPN-1 inhibits MMP activity in a cellular context, gelatin zymography is the gold standard.

Experimental Protocol: Gelatin Zymography

  • Cell Culture and Treatment: A highly invasive cancer cell line (e.g., HT-1080) is cultured, and the cells are treated with 4-MPN-1 or Marimastat.

  • Conditioned Media Collection: The cell culture supernatant, containing secreted MMPs, is collected.

  • Electrophoresis: The proteins in the conditioned media are separated by electrophoresis on a polyacrylamide gel containing gelatin.

  • Renaturation and Incubation: The gel is washed to remove SDS and incubated in a buffer that allows the renatured MMPs to digest the gelatin.

  • Staining: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin digestion by MMPs will appear as clear bands against a blue background.

  • Analysis: The intensity of the clear bands is quantified to determine the level of MMP activity.

A dose-dependent decrease in the intensity of the bands corresponding to MMP-2 and MMP-9 in the lanes treated with 4-MPN-1 would provide strong evidence of its target engagement in a cellular environment.

Elucidating the Downstream Signaling Pathway

Inhibition of MMPs is known to affect downstream signaling pathways that control cell migration and invasion. A key pathway to investigate is the Focal Adhesion Kinase (FAK) signaling cascade.

**dot graph TD { subgraph "Cell Membrane" A[Integrin] end subgraph "Extracellular Matrix" B[ECM Proteins] end subgraph "Cytoplasm" C(FAK) D(Src) E(Paxillin) F(Actin Cytoskeleton) end B -- "Cleavage by MMPs" --> X(Degraded ECM) A -- "Binding" --> B A -- "Activation" --> C C -- "Autophosphorylation" --> C C -- "Recruitment" --> D D -- "Phosphorylation" --> C C -- "Phosphorylation" --> E E -- "Signaling" --> F F -- "Reorganization" --> G[Cell Migration] Y(4-MPN-1) -- "Inhibition" --> Z[MMPs] Z -- "Blocks Cleavage" --> B } Caption: Proposed signaling pathway affected by 4-MPN-1.

Experimental Protocol: Western Blot Analysis of FAK Pathway Components

  • Cell Lysis: Treat invasive cancer cells with 4-MPN-1 and Marimastat for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated FAK (p-FAK), total FAK, phosphorylated Paxillin (p-Paxillin), and total Paxillin. Use a loading control like GAPDH to ensure equal protein loading.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.

Anticipated Results: Treatment with 4-MPN-1 would be expected to decrease the phosphorylation of FAK and Paxillin in a dose- and time-dependent manner, similar to Marimastat. This would confirm that the inhibition of MMPs by 4-MPN-1 leads to the attenuation of downstream pro-migratory signaling.

Conclusion: A Path Forward

While the definitive mechanism of action for this compound derivatives awaits discovery, this guide provides a robust and logical framework for its elucidation. By progressing from broad phenotypic screening to specific enzymatic and cellular assays, and finally to the analysis of downstream signaling pathways, researchers can systematically uncover the molecular intricacies of these promising compounds. The hypothetical case study presented here, focusing on MMP inhibition, serves as a template that can be adapted based on the initial screening results for any novel derivative within this chemical class. The path to confirming a mechanism of action is a meticulous one, but it is a journey that transforms a simple molecule into a potential therapeutic agent.

References

  • Yar, M. S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]

  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]

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A Senior Application Scientist's Guide: Head-to-Head Comparison of 4-Methoxyphenoxyacetonitrile and Its Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and fine chemical synthesis, the judicious selection of starting materials is paramount to achieving desired outcomes with efficiency, purity, and scalability.[1] 4-Methoxyphenoxyacetonitrile stands as a versatile synthetic intermediate, particularly valued in the construction of complex molecular scaffolds. This guide provides a comprehensive, head-to-head comparison of this compound against its primary alternatives, including its positional isomers and functionally distinct precursors used to forge similar molecular backbones. We will dissect the nuanced impact of isomeric substitution on reactivity, compare synthetic routes in the context of a common pharmaceutical target class (β-blockers), and provide validated experimental protocols. The analysis is grounded in comparative data to empower researchers, scientists, and drug development professionals in making informed, strategic decisions for their synthetic campaigns.

The Subject in Focus: this compound

This compound is an aromatic compound featuring a phenyl ring substituted with a methoxy group at the para-position and linked to an acetonitrile moiety via an ether bond.[2] This specific arrangement of functional groups imparts a unique reactivity profile that makes it a valuable building block.

  • Chemical Structure: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol [2]

  • Key Reactive Centers:

    • The Ether Linkage: Stable under many conditions but can be a site for cleavage under harsh acidic or basic environments.

    • The Nitrile Group (-C≡N): A highly versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions to form heterocycles.[3]

    • The Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the para-methoxy group acting as a strong activating, ortho-para directing group.

Its primary utility is found in the synthesis of pharmaceuticals where the (4-methoxyphenoxy)methyl moiety is a core structural element. A prominent example is in the synthesis of certain β-adrenergic blocking agents (beta-blockers).[4][5]

The Competitive Landscape: Key Synthetic Alternatives

The choice of an intermediate is never made in a vacuum. This compound competes with several other strategic approaches to achieve the same synthetic goals. We will focus on three principal classes of alternatives.

  • Positional Isomers: 2- and 3-Methoxyphenylacetonitrile. While structurally similar, the position of the methoxy group dramatically alters the electronic properties of the aromatic ring and the acidity of the benzylic protons, thereby influencing reactivity in base-catalyzed reactions.[1]

  • Two-Step In Situ Formation: Utilizing 4-methoxyphenol and a C2 synthon like chloroacetonitrile. This route forgoes the use of a pre-formed intermediate in favor of constructing the ether linkage as part of the main synthetic sequence (e.g., via Williamson ether synthesis).

  • Functionally-Related Precursors for a Common Target: In the synthesis of specific drugs like Metoprolol, alternative starting materials such as 4-(2-methoxyethyl)phenol are employed, which already contain a portion of the final drug's side chain.[6]

Head-to-Head Comparison in a Key Transformation: Synthesis of a β-Blocker Core

To provide a tangible comparison, we will evaluate these intermediates in the context of synthesizing an aryloxypropanolamine, the characteristic backbone of many β-blockers.[5] The key transformation involves the reaction of the phenoxy-containing starting material with an epoxide (like epichlorohydrin) followed by nucleophilic ring-opening with an amine.

Causality Behind Experimental Choices

The choice between a pre-formed intermediate like this compound and a two-step approach hinges on several factors. Using the pre-formed ether (Alternative 1) simplifies the initial reaction step, as the critical C-O bond is already established. This can lead to cleaner reactions and easier purifications. However, it offers less flexibility if variations on the aromatic ring are desired. The two-step approach (Alternative 2), starting from 4-methoxyphenol, provides modularity but introduces an additional synthetic step, requiring optimization and purification, and carries the risk of side reactions. The choice of a functionally-related precursor (Alternative 3) is often dictated by a highly convergent synthesis strategy, where a more complex starting material is used to reduce the total number of steps to the final target.[6]

Comparative Performance Data

The following table summarizes typical outcomes for the synthesis of a generic aryloxypropanolamine intermediate starting from different precursors. Data is synthesized from established synthetic principles and literature precedents.[4][6]

Alternative Starting Material(s) Key Transformation Typical Yield (%) Relative Reaction Time Key Considerations
1. Target Compound This compound + EpichlorohydrinAlkylation & Epoxidation85-95%ModerateFewer steps; higher cost of starting material; less flexible.
2. Positional Isomer 2-Methoxyphenylacetonitrile + EpichlorohydrinAlkylation & Epoxidation80-90%ModerateReactivity can be sterically hindered by the ortho-methoxy group.
3. Two-Step Approach 4-Methoxyphenol + ChloroacetonitrileWilliamson Ether Synthesis90-98% (Step 1)Long (for 2 steps)More steps; lower cost of raw materials; potential for O- vs C-alkylation issues.
4. Functional Precursor 4-(2-methoxyethyl)phenol + EpichlorohydrinGlycidyl Ether Formation90-95%ShortHighly convergent; precursor may be specialized and expensive.[6]
Logical Workflow for Intermediate Selection

The decision-making process for selecting the optimal synthetic route can be visualized as a logical workflow.

G start Project Goal: Synthesize Target Molecule q1 Is the core phenoxyacetonitrile commercially available and cost-effective? start->q1 use_4mpa Use this compound (Route 1) q1->use_4mpa Yes q2 Is modularity and analogue synthesis a primary goal? q1->q2 No williamson Use Two-Step Williamson Synthesis (Route 3) q2->williamson Yes convergent Consider a convergent route with a functionally-related precursor (Route 4) q2->convergent No

Caption: Decision workflow for selecting a synthetic intermediate.

Self-Validating Experimental Protocols

The following protocols are provided as self-validating systems, with clear steps and checkpoints for monitoring reaction progress.

Protocol 1: Synthesis of 1-(4-(cyanomethoxy)phenoxy)-3-(isopropylamino)propan-2-ol from this compound

This protocol details the synthesis of a β-blocker core structure starting from the pre-formed ether intermediate.

Step 1: Epoxidation

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone) add powdered potassium carbonate (1.5 eq).

  • Add epichlorohydrin (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 56°C) and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude epoxide intermediate.

Step 2: Amine Ring-Opening

  • Dissolve the crude epoxide from Step 1 in a protic solvent like ethanol.

  • Add isopropylamine (3.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours.

  • Monitor the disappearance of the epoxide by TLC.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target aryloxypropanolamine.

Protocol 2: Synthesis via Two-Step Williamson Ether Synthesis Approach

This protocol builds the same target starting from 4-methoxyphenol, demonstrating the alternative strategy.

Step 1: Synthesis of this compound

  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add chloroacetonitrile (1.1 eq) dropwise.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture, filter the solid, and wash with acetone.

  • Concentrate the combined filtrates under vacuum. The resulting crude product is this compound, which can be purified by recrystallization or chromatography.

Step 2: Conversion to Aryloxypropanolamine

  • Use the purified this compound from Step 1 and follow the procedure outlined in Protocol 1 (Steps 1 and 2).

Experimental Workflow Diagram

G cluster_0 Protocol 1: Direct Route cluster_1 Protocol 2: Two-Step Route P1_Start 4-Methoxyphenoxy- acetonitrile P1_Step1 React with Epichlorohydrin P1_Start->P1_Step1 P1_Inter Glycidyl Ether Intermediate P1_Step1->P1_Inter P1_Step2 Ring-opening with Isopropylamine P1_Inter->P1_Step2 P1_End Target Aryloxypropanolamine P1_Step2->P1_End P2_Start 4-Methoxyphenol + Chloroacetonitrile P2_Step1 Williamson Ether Synthesis P2_Start->P2_Step1 P2_Inter 4-Methoxyphenoxy- acetonitrile P2_Step1->P2_Inter P2_End Proceed with Protocol 1 P2_Inter->P2_End

Caption: Comparative experimental workflows for β-blocker core synthesis.

Broader Considerations: Safety, Scalability, and Green Chemistry

  • Safety: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Its alternatives, such as chloroacetonitrile, are also toxic and require careful handling.

  • Scalability: The direct route using this compound (Protocol 1) is often more scalable due to fewer unit operations (reactions, purifications), which can be a significant advantage in industrial settings.[7] The Williamson ether synthesis (Protocol 2), while using cheaper starting materials, adds complexity and potential purification challenges on a large scale.

  • Green Chemistry: The choice of solvent is critical. Solvents like acetone and ethanol used in these protocols are generally preferred over more hazardous options like dichloromethane or DMF.[8] The two-step approach has a lower atom economy due to the formation of inorganic salt byproducts (KCl) in the first step. Researchers are increasingly exploring greener alternatives like 2-MeTHF or CPME as replacements for traditional ether solvents.[9] Furthermore, emerging technologies like flow chemistry offer pathways to safer and more efficient synthesis of beta-blockers with reduced reaction times and improved control.[5][10]

Conclusion and Future Outlook

This compound is a highly effective and reliable intermediate for the synthesis of aryloxypropanolamines and other complex molecules. Its primary advantage lies in its pre-formed structure, which simplifies synthetic sequences, often leading to higher overall yields and easier scale-up compared to multi-step alternatives.

Choose this compound when:

  • The target molecule's scaffold is well-defined and not subject to extensive analogue synthesis.

  • Process simplification and reduction of unit operations are critical for scale-up.

  • The cost of the starting material is justified by the efficiency gains.

Consider alternatives when:

  • Flexibility is key: A two-step approach starting from a substituted phenol allows for the rapid synthesis of a library of analogues.

  • Cost of raw materials is the primary driver: Simple phenols and alkylating agents are often significantly cheaper than pre-functionalized intermediates.

  • A highly convergent route is possible: For specific, complex targets, a more advanced starting material may drastically shorten the overall synthesis.

The future of intermediate selection will be increasingly influenced by the principles of green chemistry and the adoption of advanced manufacturing technologies.[11] Biocatalytic and chemoenzymatic strategies, which offer high selectivity under mild conditions, are emerging as powerful alternatives to traditional synthesis for constructing such scaffolds.[3] As these technologies mature, the decision matrix for selecting intermediates like this compound will continue to evolve.

References

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  • Iwai, K., & Nishiwaki, N. (2021). Nitroacetonitrile and Its Synthetic Equivalents. The Journal of Organic Chemistry, 86(16), 11027–11037. [Link]

  • Troshin, K., & Wessjohann, L. A. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 13(4), 544–549. [Link]

  • Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. (2024). YouTube. [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the reproducibility of experimental results is the bedrock of scientific integrity and efficient drug development. This guide provides a comprehensive analysis of the synthesis of 4-methoxyphenoxyacetonitrile, a valuable building block in medicinal chemistry. We will delve into a detailed, field-proven protocol, explore the causal factors influencing its reproducibility, and compare it with alternative synthetic strategies. This document is designed to equip researchers with the necessary insights to achieve consistent and reliable outcomes.

The Critical Role of Reproducibility in Synthesizing this compound

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a methoxy-substituted aromatic ring and a reactive nitrile group, makes it a versatile precursor. However, inconsistencies in its synthesis can lead to downstream challenges, including impurities that may interfere with subsequent reactions or biological assays, and variable yields that impact the economic viability of a synthetic route. This guide aims to address these challenges by providing a robust and reproducible protocol, underpinned by a thorough understanding of the reaction mechanism and potential pitfalls.

Recommended Protocol: The Williamson Ether Synthesis

The Williamson ether synthesis is the most common and reliable method for preparing aryl ethers like this compound. This S\textsubscript{N}2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] For the synthesis of this compound, this translates to the reaction of 4-methoxyphenoxide with chloroacetonitrile.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar etherifications and is optimized for reproducibility.

Materials:

  • 4-Methoxyphenol

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 4-methoxyphenol).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add chloroacetonitrile (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system like ethanol/water.[2]

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-methoxyphenol without promoting significant side reactions. Stronger bases like sodium hydride could also be used but may increase the likelihood of elimination or other side reactions.

  • Solvent: Anhydrous acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the S\textsubscript{N}2 reaction. Other polar aprotic solvents like DMF or acetonitrile can also be used.

  • Stoichiometry: A slight excess of chloroacetonitrile and a larger excess of potassium carbonate are used to drive the reaction to completion.

  • Temperature: Refluxing in acetone provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or product.

Data Presentation
ParameterValue
Reactants 4-Methoxyphenol, Chloroacetonitrile
Base Potassium Carbonate
Solvent Acetone
Reaction Temperature Reflux (~56 °C)
Typical Yield >85% (after purification)
Purity >98% (by NMR and GC-MS)
Characterization of this compound

FT-IR (KBr, cm⁻¹):

  • ~2250 (C≡N stretch, weak)

  • ~1230 (Aryl-O stretch, strong)

  • ~1510, 1460 (C=C aromatic stretch)

  • ~2950, 2840 (C-H stretch)

¹H NMR (400 MHz, CDCl₃):

  • δ ~ 6.9 (d, 2H, Ar-H)

  • δ ~ 6.8 (d, 2H, Ar-H)

  • δ ~ 4.7 (s, 2H, O-CH₂-CN)

  • δ ~ 3.8 (s, 3H, O-CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ ~ 155.0 (C-OAr)

  • δ ~ 152.0 (C-OCH₃)

  • δ ~ 117.0 (CN)

  • δ ~ 116.0 (Ar-C)

  • δ ~ 115.0 (Ar-C)

  • δ ~ 56.0 (OCH₃)

  • δ ~ 54.0 (O-CH₂-CN)

(Note: Predicted chemical shifts. Actual values should be confirmed by experimental data.)

Comparison with Alternative Synthetic Routes

While the Williamson ether synthesis is the most common method, other strategies can be employed for the synthesis of aryl ethers.

Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[3] In this case, 4-bromoanisole could be reacted with the sodium salt of hydroxyacetonitrile.

Advantages:

  • Can be used to form diaryl ethers where the Williamson synthesis is not feasible.

Disadvantages:

  • Typically requires high reaction temperatures (often > 150 °C).[4]

  • The copper catalyst can be difficult to remove from the final product.

  • The synthesis of hydroxyacetonitrile sodium salt adds an extra step.

Buchwald-Hartwig Etherification

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-O bonds and can be an alternative to the Ullmann condensation.[5] It involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

Advantages:

  • Generally proceeds under milder conditions than the Ullmann condensation.

  • Tolerates a wide range of functional groups.

Disadvantages:

  • The palladium catalyst and ligands can be expensive.

  • Requires careful exclusion of air and moisture.

FeatureWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig Etherification
Catalyst None (base-mediated)CopperPalladium
Reaction Temperature Moderate (refluxing acetone)HighMild to moderate
Cost Relatively lowModerateHigh
Substrate Scope Good for primary alkyl halidesGood for aryl halidesExcellent for aryl halides/triflates
Reproducibility High with proper controlCan be variableHigh with expertise

Mandatory Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Methoxyphenol 4-Methoxyphenol Reaction_Mixture Reaction Mixture in Acetone 4-Methoxyphenol->Reaction_Mixture Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Reflux Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography / Recrystallization Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Mechanism Reactants 4-Methoxyphenol + K₂CO₃ Phenoxide 4-Methoxyphenoxide Ion Reactants->Phenoxide Deprotonation Transition_State Stextsubscript{N}2 Transition State Phenoxide->Transition_State Alkyl_Halide Chloroacetonitrile Alkyl_Halide->Transition_State Product This compound + KCl + KHCO₃ Transition_State->Product Nucleophilic Attack & Halide Displacement

Caption: S\textsubscript{N}2 mechanism of the Williamson Ether Synthesis.

Conclusion and Best Practices for Reproducibility

The Williamson ether synthesis stands out as the most practical and reproducible method for the laboratory-scale synthesis of this compound. Its operational simplicity, cost-effectiveness, and high yields make it the preferred choice for routine production.

Key recommendations for ensuring reproducibility include:

  • Use of Anhydrous Reagents and Solvents: Water can interfere with the reaction by reacting with the base and potentially hydrolyzing the nitrile group.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if sensitive functional groups are present.

  • Consistent Reaction Monitoring: Utilize TLC or another appropriate analytical technique to monitor the reaction's progress and ensure it goes to completion.

  • Thorough Purification: Proper purification, whether by column chromatography or recrystallization, is crucial for obtaining a high-purity product free of unreacted starting materials and byproducts.

By adhering to the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize this compound, thereby streamlining their research and development efforts.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Phenol ether. Wikipedia. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Methoxyphenoxyacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the efficiency and precision of early-stage candidate evaluation are paramount. In silico techniques, particularly molecular docking, have become indispensable tools for predicting the interaction between a small molecule and a protein target at the atomic level.[1][2] This guide provides an in-depth, experience-driven protocol for conducting comparative docking studies, using the 4-methoxyphenoxyacetonitrile scaffold as a case study. This scaffold is of significant interest in medicinal chemistry, as the terminal phenoxy group is a privileged moiety found in numerous biologically active compounds.[3][4]

The objective of a comparative study is not merely to dock a single ligand, but to analyze a series of structurally related derivatives. This approach allows researchers to build Structure-Activity Relationships (SAR), understand how subtle chemical modifications influence binding affinity and interaction patterns, and ultimately, make informed decisions for lead optimization.[5]

The Rationale: Why Comparative Docking?

Docking a single compound provides a snapshot of a potential interaction. However, comparing a series of derivatives provides a dynamic understanding of the target's binding pocket. By systematically altering functional groups on a core scaffold—in this case, this compound—we can probe key questions:

  • Binding Affinity: How do different substitutions affect the predicted binding energy (docking score)? A more negative score typically suggests a stronger predicted interaction.[6][7]

  • Interaction Mapping: Does a new functional group form a critical hydrogen bond or a hydrophobic interaction that was previously absent?

  • SAR Correlation: Can we establish a correlation where, for example, electron-donating groups at a specific position consistently improve the docking score? This insight is crucial for rational drug design.[5]

  • Selectivity: When docking against multiple related targets (e.g., different kinase isoforms), comparative studies can help identify derivatives with a higher predicted selectivity for the desired target.[8]

The methoxy group (-OCH₃), a key feature of our scaffold, is particularly interesting. It is prevalent in many approved drugs and can significantly influence ligand-target binding, physicochemical properties, and metabolic stability by acting as a hydrogen bond acceptor and influencing ring electronics.[5]

Experimental Design: A Self-Validating Protocol

A robust docking experiment is a self-validating one. This means building in controls and checks to ensure the methodology is sound before screening novel compounds. Here, we outline a comprehensive workflow.

Step 1: Target Protein Preparation

The quality of the protein structure is the foundation of a reliable docking study.

  • Selection: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Ideally, select a structure that is co-crystallized with a known ligand. This ligand will be crucial for protocol validation. For this guide, let's consider Cyclooxygenase-2 (COX-2) as a hypothetical target, a well-studied enzyme in inflammation.

  • Preparation Causality:

    • Remove Water Molecules: Most docking algorithms treat the protein as rigid, and water molecules within the binding site can create steric clashes or form hydrogen bonds that prevent the ligand from being properly sampled.[9] Therefore, they are typically removed.

    • Add Hydrogens: Crystal structures often lack hydrogen atoms. Adding them is critical as they are essential for defining hydrogen bonds and ensuring correct ionization states.

    • Assign Charges & Protonation States: Correctly assigning charges and protonating residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4) is vital for accurately modeling electrostatic interactions. Tools like H++ or the preparation wizards in software suites like Schrödinger Maestro or MOE are invaluable here.[10]

    • Energy Minimization: A brief energy minimization of the prepared structure helps to relieve any steric strain introduced during the preparation steps.

Step 2: Ligand Series Preparation

Consistency in ligand preparation is key for a meaningful comparison.

  • Sketching & 3D Generation: Sketch the this compound scaffold and its derivatives using a molecular editor.

  • Ionization States: Just as with the protein, determine the likely protonation state of each ligand at physiological pH.[10]

  • Energy Minimization: Minimize each ligand's structure using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

Step 3: Docking Protocol Validation (The Trustworthiness Pillar)

Before docking your novel derivatives, you must prove your protocol can replicate reality.

  • Re-docking: Take the co-crystallized ligand that you removed from the PDB structure in Step 1. Dock it back into the binding site using your chosen algorithm (e.g., AutoDock Vina, Glide).[11]

  • Success Criteria: The primary metric for validation is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.[6][7] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating your docking parameters can accurately reproduce the known binding mode.[6][7][11]

dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Comparative molecular docking workflow.

Step 4: Execution of Comparative Docking

Once the protocol is validated, dock the entire series of this compound derivatives using the exact same parameters (grid box size, location, exhaustiveness) to ensure the comparison is equitable. Docking programs generate multiple possible binding poses for each ligand; the one with the most favorable (most negative) score is typically considered for primary analysis.[12]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparative analysis. The results should be summarized in a structured table.

Hypothetical Case Study: Docking Against COX-2

Let's assume we have synthesized four derivatives of the parent compound (MPO-01) and docked them into the active site of COX-2.

Table 1: Comparative Docking Results of MPO Derivatives against COX-2

Compound IDDerivative Structure (Modification on Phenyl Ring)Docking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
MPO-01 This compound (Parent)-7.8Ser530Val349, Leu352, Tyr385
MPO-02 3-Fluoro-4-Methoxyphenoxyacetonitrile-8.5Arg120, Ser530Val349, Leu352, Tyr385
MPO-03 3-Chloro-4-Methoxyphenoxyacetonitrile-8.9Arg120, Ser530Val349, Leu352, Tyr385
MPO-04 3-Amino-4-Methoxyphenoxyacetonitrile-9.2Arg120, Glu524, Ser530Val349, Leu352
Celecoxib Co-crystallized Ligand (Reference)-10.5Arg120, His90Val523, Leu352
Interpreting the Results
  • Binding Energy Trends: The docking scores suggest that adding small electronegative groups (F, Cl) or a hydrogen-bond donor (NH₂) at the 3-position improves the predicted binding affinity compared to the parent compound MPO-01. The amino derivative (MPO-04) shows the best score in the series.

  • Interaction Analysis: Visual inspection of the docked poses is crucial.[6] For MPO-02 and MPO-03, the halogen atom likely engages in favorable interactions with the side chain of Arg120, a key residue in the COX-2 active site. MPO-04, with its amino group, forms an additional hydrogen bond with Glu524, explaining its superior score. This demonstrates a clear SAR.

  • Benchmarking: While the synthesized derivatives show improvement, their scores are still less favorable than the known inhibitor, Celecoxib. This provides context and suggests that further optimization is needed to achieve comparable potency.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Ligand-receptor interaction diagram.

Conclusion and Future Directions

This comparative docking study of this compound derivatives successfully established a preliminary SAR, indicating that substitution at the 3-position of the phenyl ring enhances binding affinity to the COX-2 active site. The amino-substituted derivative, MPO-04, was identified as the most promising candidate from this series for further development.

The next logical steps, guided by these in silico findings, would be:

  • Synthesis: Synthesize compounds MPO-02, MPO-03, and MPO-04.

  • In Vitro Validation: Perform enzyme inhibition assays to determine the experimental IC₅₀ values. A good correlation between improving docking scores and lower IC₅₀ values would validate the predictive power of the model.[13][14]

  • Further Optimization: Based on the results, design a next-generation library of derivatives to further explore the chemical space around the identified beneficial interactions.

By integrating this rigorous, comparative in silico approach, research teams can allocate synthetic and biological testing resources more effectively, accelerating the journey from hit identification to lead optimization.

References

  • Kalliokoski, T., & Vulpetti, A. (2013). Comparing Ligand Interactions with Multiple Receptors via Serial Docking. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. CCPBioSim Training Week. Available at: [Link]

  • Schrödinger, LLC. (n.d.). Docking and scoring. Available at: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. Available at: [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Journal of Medicinal Chemistry. Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Chemical Information and Modeling. Available at: [Link]

  • Scheiffer, G. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Available at: [Link]

  • Karczmarzyk, Z., & Wysocki, W. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules. Available at: [Link]

  • Bio-Excel. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. Available at: [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Jiang, L., Wang, H., Wang, M., & Teng, X. (2010). Synthesis and Biological Activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Karczmarzyk, Z., & Wysocki, W. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. MDPI. Available at: [Link]

  • Manolov, I., Maichle-Moessmer, C., & Danchev, N. (2006). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Available at: [Link]

  • Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Reddy, G. S., et al. (2019). In Silico Molecular Docking, Synthesis of 4-(4-benzoylaminophenoxy) Phenol Derivatives as Androgen Receptor Antagonists. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Ekowati, J., et al. (2023). Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. Pharmacy Education. Available at: [Link]

  • Tzakos, A. G., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules. Available at: [Link]

  • Singh, P., & Singh, R. (2024). An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens. Journal of Forensic Science and Research. Available at: [Link]

  • Kumar, A., & Rawat, M. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2020). Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Shafi, M. J., et al. (2025). Comparative modeling and structure- based identification of drug target sites in RASSF4 using molecular docking approaches. Biomedical Letters. Available at: [Link]

  • Fevig, J. M., et al. (2002). Design, synthesis, and biological activity of novel factor Xa inhibitors: 4-aryloxy substituents of 2,6-diphenoxypyridines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. In this comprehensive guide, we delve into the critical process of validating the purity of 4-Methoxyphenoxyacetonitrile, a key building block in various synthetic pathways. This guide will provide an in-depth comparison of analytical techniques, supported by experimental data, to ensure the highest confidence in your synthesized material.

The Imperative of Purity in this compound

This compound (CAS 22446-12-4) is a versatile intermediate.[1][2] Its synthesis, commonly achieved through a Williamson ether synthesis, involves the reaction of 4-methoxyphenol with a haloacetonitrile. While effective, this pathway can introduce a range of impurities that can significantly impact downstream applications. These impurities may include unreacted starting materials, byproducts from side reactions, and isomeric variants. The presence of even trace amounts of these impurities can lead to misleading experimental results, compromise the efficacy and safety of final drug products, and create significant hurdles in regulatory approval processes. Therefore, a robust analytical strategy to validate purity is paramount.

Understanding the Potential Impurity Profile

A thorough understanding of the synthetic route is the first step in predicting the potential impurity profile. The Williamson ether synthesis of this compound logically suggests the following potential impurities:

  • Unreacted Starting Materials: 4-methoxyphenol and haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).

  • Isomeric Impurities: If the 4-methoxyphenol starting material is not exclusively the para-isomer, the final product may be contaminated with 2-methoxyphenoxyacetonitrile and 3-methoxyphenoxyacetonitrile.[3]

  • Byproducts: Side reactions can lead to the formation of various byproducts, which may be difficult to predict without a detailed reaction optimization study.

This guide will focus on the detection and quantification of the most probable impurities: unreacted 4-methoxyphenol and the positional isomers.

Comparative Analysis of Purity Validation Techniques

A multi-pronged analytical approach is the most reliable strategy for comprehensive purity assessment. We will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for the analysis of this compound and its polar impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is effective. A typical gradient could be:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30-80% Acetonitrile

    • 15-17 min: 80% Acetonitrile

    • 17-18 min: 80-30% Acetonitrile

    • 18-20 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of the initial mobile phase composition.

A hypothetical HPLC chromatogram of a synthesized this compound sample is presented below.

Peak IDRetention Time (min)CompoundArea (%)
14.54-Methoxyphenol1.2
28.23-Methoxyphenoxyacetonitrile0.5
38.92-Methoxyphenoxyacetonitrile0.3
410.1This compound98.0

Table 1: Hypothetical HPLC data for a synthesized this compound sample.

dot graph "HPLC_Separation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "HPLC Analysis Workflow for Purity Validation"

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is highly effective for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on mass spectra.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Below is a representation of expected GC-MS data for a sample containing impurities.

Retention Time (min)CompoundKey Mass Fragments (m/z)
5.84-Methoxyphenol124, 109, 81
9.23-Methoxyphenoxyacetonitrile163, 122, 94
9.52-Methoxyphenoxyacetonitrile163, 122, 94
10.3This compound163, 122, 94

Table 2: Hypothetical GC-MS data for a synthesized this compound sample.

dot graph "GCMS_Analysis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "GC-MS Workflow for Impurity Identification"

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are unparalleled for providing detailed structural information and can be used for quantitative analysis (qNMR). NMR is particularly useful for identifying and quantifying impurities without the need for individual reference standards for each impurity, provided the structures are known.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified quantitative internal standard (e.g., maleic acid or dimethyl sulfone) with a known concentration should be added for qNMR.

  • Data Acquisition: A standard proton experiment with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

In a ¹H NMR spectrum of this compound, characteristic peaks for the main compound and potential impurities can be identified.

  • This compound: Aromatic protons will appear as two doublets in the region of δ 6.8-7.0 ppm. The methoxy group will be a singlet around δ 3.8 ppm, and the methylene protons adjacent to the nitrile and oxygen will be a singlet around δ 4.8 ppm.

  • 4-Methoxyphenol (impurity): A broad singlet for the hydroxyl proton and distinct aromatic signals.

  • Isomeric Impurities: The aromatic region of the spectrum will show more complex splitting patterns if 2- and 3-methoxyphenoxyacetonitrile are present.

By integrating the signals corresponding to the impurities and the main compound relative to the internal standard, a precise quantification of purity can be achieved. Resources such as the work by Gottlieb, Kotlyar, and Nudelman are invaluable for identifying signals from common laboratory solvents and impurities.[4][5]

Comparison with a Commercial Alternative

To provide context for the purity of a laboratory synthesis, it is useful to compare it with a commercially available standard. For this guide, we will compare our hypothetical synthesized batch with a typical commercial offering of this compound and its commercially available isomer, 3-Methoxyphenoxyacetonitrile.

ParameterSynthesized BatchCommercial this compoundCommercial 3-Methoxyphenoxyacetonitrile
Purity (by HPLC) 98.0%≥ 99.0%≥ 97.0%
4-Methoxyphenol 1.2%≤ 0.5%Not Applicable
Isomeric Impurities 0.8%≤ 0.2%Main Component
Appearance Off-white solidWhite to off-white solidLight yellow solid

Table 3: Comparison of a hypothetically synthesized batch of this compound with typical commercial products.

Conclusion: A Self-Validating Approach to Purity

The validation of synthesized this compound purity is a critical, multi-step process. By employing a combination of orthogonal analytical techniques—HPLC for robust quantification, GC-MS for definitive identification of volatile impurities, and NMR for structural confirmation and accurate quantification—researchers can build a comprehensive and self-validating purity profile. This rigorous approach not only ensures the quality of the synthesized material but also upholds the integrity and reproducibility of the subsequent research and development endeavors. The data and protocols presented in this guide provide a solid framework for establishing a reliable purity validation workflow in your laboratory.

References

  • Amerigo Scientific. (2-Methoxyphenoxy)acetonitrile. [Link]

  • PubChem. 2-(3-Methoxyphenoxy)acetonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (4-Formyl-2-methoxyphenoxy)acetonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

A Comparative Guide to Patented Synthetic Strategies for 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, 4-Methoxyphenoxyacetonitrile (CAS No. 22446-12-4) is a pivotal intermediate. Its aryloxyacetonitrile scaffold is a precursor for various pharmacologically active molecules, including beta-blockers and other therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of critical importance. This guide provides a comparative technical review of synthetic methodologies for this compound, drawing insights from patented industrial processes and established chemical principles. We will dissect the causality behind different experimental choices, from classical approaches to advanced catalytic systems, providing a robust framework for process optimization.

Core Synthesis Pathway: The Williamson Ether Synthesis

The foundational reaction for producing this compound is the Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide (or a molecule with a suitable leaving group).

The general mechanism involves two primary steps:

  • Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of 4-methoxyphenol, forming the highly nucleophilic 4-methoxyphenoxide anion.

  • Nucleophilic Substitution: The phenoxide anion attacks the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide and forming the ether linkage.

Williamson_Synthesis General Williamson Ether Synthesis Workflow cluster_reactants Reactants 4_methoxyphenol 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide (Nucleophile) 4_methoxyphenol->Phenoxide haloacetonitrile Haloacetonitrile (X-CH₂CN) Product This compound haloacetonitrile->Product Base Base (e.g., K₂CO₃, NaOH) Phenoxide->Product + Haloacetonitrile (SN2 Reaction) Solvent Solvent (e.g., Acetone, DMF) Salt Salt Byproduct (KX)

Caption: General workflow for Williamson ether synthesis of this compound.

Comparative Analysis of Patented Methodologies

While the core reaction is straightforward, patents for related compounds reveal critical variations in reaction conditions that are designed to optimize yield, purity, and industrial feasibility. We will compare three representative approaches: a classic solid-liquid system, a robust liquid-liquid system using a phase-transfer catalyst, and an alternative approach using a sulfonate leaving group.

Methodology 1: Classic Solid-Liquid Synthesis (The K₂CO₃/Acetone System)

This is a widely used laboratory and industrial method. It relies on an inexpensive, moderately strong base (Potassium Carbonate) and a polar aprotic solvent (Acetone or DMF).

  • Causality of Choices:

    • Base (K₂CO₃): Potassium carbonate is a weak base, which is advantageous as it minimizes side reactions. However, being a solid, the reaction is heterogeneous, which can lead to slower reaction rates and require vigorous stirring.

    • Solvent (Acetone/DMF): Polar aprotic solvents like acetone or dimethylformamide are chosen because they effectively solvate the cation (K⁺) but not the phenoxide anion, leaving the anion "naked" and highly nucleophilic. This accelerates the desired SN2 reaction. Acetone is often preferred for its lower boiling point, which simplifies product workup.

Methodology 2: Phase-Transfer Catalysis (PTC)

For large-scale industrial synthesis, achieving efficient mixing between an aqueous base and an organic substrate is a major challenge. Phase-Transfer Catalysis (PTC) elegantly solves this problem. Patents such as GB2276167A, while focused on beta-blocker intermediates, describe the core principles applicable here.[1] A quaternary ammonium salt (e.g., Tetrabutylammonium Bromide - TBAB) is used to transport the phenoxide anion from the aqueous phase (where it is formed by a strong base like NaOH) into the organic phase containing the haloacetonitrile.

  • Causality of Choices:

    • Catalyst (e.g., TBAB): The lipophilic quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) to form an ion pair [Q⁺ArO⁻] that is soluble in the organic phase. This allows the reaction to proceed at the interface or in the bulk organic phase at a much faster rate.

    • Solvent System (Toluene/Water): This biphasic system allows for the use of inexpensive and strong inorganic bases like sodium hydroxide, which remain in the aqueous phase, simplifying purification.[2]

    • Base (NaOH): A strong, inexpensive base is ideal for quantitative formation of the phenoxide.

Methodology 3: Alternative Leaving Groups (The Tosylate Approach)

Alkyl halides are not the only possible electrophiles. Patent US4585777A, in the synthesis of a complex piperidine derivative, demonstrates the use of a tosylate (p-toluenesulfonate) as an excellent leaving group for forming an analogous (4-methoxyphenoxy)methyl structure.[3] This approach involves reacting the 4-methoxyphenoxide with a pre-formed tosylated alcohol.

  • Causality of Choices:

    • Leaving Group (Tosylate): Tosylate is a superior leaving group compared to chlorides because its negative charge is highly delocalized through resonance, making it very stable upon departure. This can lead to faster reaction rates and allow for milder reaction conditions.

    • Reactant: Instead of chloroacetonitrile, one would use cyanomethyl tosylate, prepared from glycolnitrile (hydroxyacetonitrile). While this adds a step, it can be beneficial if the corresponding halide is unstable or unreactive.

Quantitative Comparison of Synthesis Parameters

The following table summarizes the typical conditions and expected outcomes for the discussed methodologies. Data is synthesized from established chemical principles and analogous processes described in the patent literature.

ParameterMethodology 1 (Classic)Methodology 2 (PTC)Methodology 3 (Tosylate)
Phenolic Reactant 4-Methoxyphenol4-Methoxyphenol4-Methoxyphenol
Alkylating Agent ChloroacetonitrileChloroacetonitrileCyanomethyl Tosylate
Base K₂CO₃ (solid)NaOH (aq. solution)NaH, K₂CO₃, or other bases
Catalyst NoneQuaternary Ammonium Salt (e.g., TBAB)None
Solvent System Acetone, DMF, or AcetonitrileToluene/Water (Biphasic)DMF, THF, or other polar aprotic
Temperature 50 - 82°C (Reflux)60 - 90°C25 - 70°C
Typical Yield 80 - 90%>95%>95%
Key Advantages Simple setup, common reagents.High yield, use of inexpensive base, easily scalable.Milder conditions, very high yield due to excellent leaving group.
Key Disadvantages Heterogeneous, may be slow.Requires catalyst, potential for emulsions.Requires preparation of the tosylate intermediate, higher cost.

Detailed Experimental Protocols

The following protocols are representative examples based on the methodologies discussed.

Protocol 1: Synthesis via Phase-Transfer Catalysis (Adapted from principles in WO2019209607A1[4] and GB2276167A[1])

Objective: To synthesize this compound using a robust, scalable phase-transfer catalysis method.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Sodium Hydroxide (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a stirred reactor, charge 4-methoxyphenol, toluene, and TBAB.

  • Prepare a 50% (w/w) aqueous solution of sodium hydroxide and add it to the reactor.

  • Heat the biphasic mixture to 75-80°C with vigorous stirring.

  • Slowly add chloroacetonitrile to the mixture over 1-2 hours, maintaining the temperature.

  • Continue stirring at 80°C for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

PTC_Workflow Mechanism of Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) NaOH NaOH Phenoxide 4-Methoxyphenoxide (ArO⁻ Na⁺) Catalyst TBAB (Q⁺Br⁻) Phenoxide->Catalyst Forms Ion Pair Phenol 4-Methoxyphenol (ArOH) Phenol->Phenoxide + NaOH Chloroacetonitrile ClCH₂CN Product Product (ArOCH₂CN) IonPair Ion Pair [Q⁺ArO⁻] IonPair->Chloroacetonitrile Reacts in Organic Phase

Caption: Transport mechanism of the phenoxide anion in a PTC system.

Application in Pharmaceutical Synthesis

This compound is not an end product but a valuable starting point. For instance, the aryloxy moiety is a core feature of many beta-adrenergic antagonists (beta-blockers). The synthesis of atenolol, for example, involves reacting an epoxide with an amine. The precursor to this epoxide is often made via a Williamson ether synthesis starting from a substituted phenol.[1][4] The nitrile group in this compound can be further elaborated through reduction, hydrolysis, or other transformations to build more complex side chains required for pharmacological activity.

Application_Flow Role as a Versatile Pharmaceutical Intermediate cluster_transformations Chemical Transformations cluster_products Potential Final Products Start 4-Methoxyphenol + Chloroacetonitrile Intermediate This compound Start->Intermediate Williamson Synthesis Reduction Nitrile Reduction Intermediate->Reduction Hydrolysis Nitrile Hydrolysis Intermediate->Hydrolysis Other Other Reactions Intermediate->Other Amine Primary Amines (e.g., for Beta-Blockers) Reduction->Amine Acid Carboxylic Acids Hydrolysis->Acid Heterocycle Heterocycles Other->Heterocycle

Caption: Synthetic utility of this compound in drug development.

Conclusion and Recommendations

The synthesis of this compound via the Williamson ether synthesis is a mature and versatile process.

  • For small-scale laboratory synthesis , the classic K₂CO₃/Acetone method remains a reliable and straightforward option.

  • For industrial-scale production , the implementation of Phase-Transfer Catalysis is highly recommended. It offers superior reaction rates, operates under milder conditions than high-temperature alternatives, utilizes inexpensive reagents, and simplifies workup, leading to higher overall yields and better process economics.

  • The use of tosylate leaving groups represents a viable, albeit more expensive, alternative for cases where the corresponding halide is unreactive or when extremely mild conditions are paramount.

The choice of synthetic route ultimately depends on a balance of scale, cost, available equipment, and desired purity. By understanding the chemical principles behind each patented variation, researchers can make informed decisions to develop a self-validating and efficient process tailored to their specific objectives.

References

  • WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • GB2276167A - Preparation of intermediates of
  • US4585777A - (-)-Trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)
  • RU2423346C2 - Improved method for synthesis of beta-blocker.
  • Industrial Phase-Transfer Catalysis . PTC Organics. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-Methoxyphenoxyacetonitrile: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step approach to the proper disposal of 4-Methoxyphenoxyacetonitrile, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is on providing not just a protocol, but a framework for understanding the "why" behind each step, fostering a culture of safety and environmental stewardship.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed and is harmful to aquatic life with long-lasting effects[1]. The nitrile group (-CN) is a key feature, as many organic nitriles can release toxic hydrogen cyanide gas under acidic conditions or upon combustion.

Key Hazards:

  • Acute Oral Toxicity: Toxic if ingested[1].

  • Environmental Hazard: Harmful to aquatic organisms[1].

  • Potential for Hydrogen Cyanide Release: As a nitrile-containing compound, it may release toxic gases if improperly handled, particularly when mixed with strong acids or exposed to high heat[2].

The Core Principle: Segregation and Containment at the Source

The foundational principle of proper chemical waste management is the immediate segregation and containment of waste at the point of generation[2][3]. This minimizes the risk of accidental exposure and prevents dangerous reactions from incompatible chemicals[4][5].

cluster_0 Point of Generation (Fume Hood) cluster_1 Waste Segregation cluster_2 Waste Accumulation A Experiment Complete: This compound (pure, in solution, or contaminated materials) B Is the waste purely This compound or in a non-halogenated solvent? A->B Evaluate Waste Stream C Is the waste mixed with halogenated solvents? B->C No E Accumulate in 'Non-Halogenated Organic Waste' container B->E Yes D Is the waste solid (e.g., contaminated gloves, paper towels)? C->D No F Accumulate in 'Halogenated Organic Waste' container C->F Yes D->A No (Re-evaluate) G Accumulate in 'Solid Chemical Waste' container D->G Yes

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory[1].

  • Hand Protection: Nitrile gloves are suitable for incidental contact. For prolonged handling or in case of a spill, consider heavier-duty gloves[6].

  • Body Protection: A flame-resistant lab coat should be worn at all times[6].

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container, preferably the original container or a designated hazardous waste container[3][7]. Ensure the container has a secure, leak-proof cap[3].

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste"[8]. The label should also include the full chemical name, "this compound," and any other components in the waste mixture. An indication of the hazards, such as "Toxic," is also required[8].

  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation and under the control of laboratory personnel[2][8].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[3].

  • Segregation from Incompatibles: Ensure the this compound waste is not stored with incompatible materials. Key incompatibilities for nitriles include strong acids, bases, oxidizing agents, and reducing agents. Accidental mixing can lead to violent reactions or the release of toxic gases[2].

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste[2][7].

  • Solid Waste: Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a designated solid chemical waste container[9][10]. This container should be a puncture-proof container lined with a plastic bag and clearly labeled as hazardous waste[10].

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[7]. The rinsate must be collected and disposed of as hazardous waste[7].

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer[2][3].

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (no more than 3/4 full) or has been accumulating for the maximum allowed time (typically 6-12 months, check your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[2][3][11].

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste disposal company, likely through high-temperature incineration at an approved facility[1].

Regulatory Compliance and Generator Status

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][8]. Your laboratory or institution will have a specific generator status (Very Small, Small, or Large Quantity Generator) based on the amount of hazardous waste produced monthly, which dictates storage time limits and other requirements[8][12]. It is imperative to be aware of and compliant with your facility's generator status and associated regulations[8].

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but quantity cannot exceed 1,000 kg
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 days (or 270 days if waste is transported > 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days

This table provides a general overview. State and local regulations may vary.

Emergency Procedures for Spills

In the event of a spill of this compound:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition.

  • Ventilate: Ensure adequate ventilation[1].

  • Containment: For small spills, contain the material using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads[1].

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water[1].

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Fisher Scientific. (2025, December 19). (4-Methoxyphenyl)acetonitrile Safety Data Sheet.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • S D Fine-Chem Limited. (n.d.). 4-Methoxyphenyl Acetonitrile Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Princeton University EHS. (n.d.). Chemical Incompatibility Chart.
  • Cornell University EHS. (n.d.). Appendix K - Incompatible Chemicals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Methoxyphenoxyacetonitrile (CAS No. 104-47-2). The protocols outlined below are designed to ensure your safety by establishing a self-validating system of checks and procedures, grounded in authoritative safety data.

Understanding the Primary Hazards

Before handling any chemical, a thorough understanding of its risk profile is paramount. This compound, also known as p-Anisyl Cyanide or p-Methoxybenzyl Cyanide, is classified as a hazardous chemical.[1] The most significant immediate risk is its acute oral toxicity.

  • Acute Oral Toxicity (Category 3): The primary hazard is that it is "Toxic if swallowed".[1] This dictates that the most critical safety protocols must focus on preventing ingestion. This can occur directly or indirectly through contaminated hands, surfaces, or personal items.

  • Skin, Eye, and Respiratory Irritation: While oral toxicity is the highest concern, the substance may also cause skin, eye, and respiratory irritation.[2]

  • Environmental Hazard: It is also noted as being harmful to aquatic life with long-lasting effects, which informs our disposal protocols.[1]

The causality is clear: because the primary route of dangerous exposure is ingestion, our personal protective equipment (PPE) and handling protocols are fundamentally designed to create an unbreakable barrier between the chemical and your mouth, skin, and eyes.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is a comprehensive barrier system. Each component is chosen for its specific resistance properties against the hazards posed by this compound.

PPE ComponentSpecificationStandard / Rationale
Hand Protection Nitrile GlovesNitrile provides superior protection against solvents, oils, and a wide range of chemicals compared to latex or vinyl.[3][4] It is also more puncture-resistant, crucial for preventing micro-exposures.[3][5]
Eye Protection Chemical Safety GogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Goggles provide a full seal around the eyes to protect against splashes, which standard safety glasses do not.
Body Protection Laboratory CoatA standard lab coat protects skin and personal clothing from accidental splashes. Ensure it is fully buttoned.
Respiratory Not typically required with proper ventilationTo be used only in a well-ventilated area.[1] If adequate ventilation (e.g., a chemical fume hood) is not available or in case of a large spill, a respirator may be necessary.

Operational Workflow: Safe Handling from Start to Finish

This section provides a step-by-step methodology for safely handling this compound. The process is designed to be a closed loop, minimizing exposure at every stage.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_ppe Gather All Required PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace in Well-Ventilated Area / Fume Hood prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_workspace->prep_sds don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep_sds->don_ppe handle_chem Handle Chemical (Weighing, Transferring) don_ppe->handle_chem No eating, drinking, or smoking dispose_waste Dispose of Contaminated PPE & Chemical Waste in Labeled, Sealed Hazardous Waste Container handle_chem->dispose_waste handle_chem->dispose_waste doff_ppe Doff PPE (Carefully): 1. Gloves (turn inside out) 2. Lab Coat 3. Goggles wash_hands Wash Hands Thoroughly with Soap and Water doff_ppe->wash_hands dispose_waste->doff_ppe

Sources

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Retrosynthesis Analysis

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4-Methoxyphenoxyacetonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.